molecular formula C9H8BNO2 B1323185 Isoquinolin-7-ylboronic acid CAS No. 1092790-21-0

Isoquinolin-7-ylboronic acid

Cat. No.: B1323185
CAS No.: 1092790-21-0
M. Wt: 172.98 g/mol
InChI Key: SVSZHSMOMDNMLS-UHFFFAOYSA-N
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Description

Isoquinolin-7-ylboronic acid is a useful research compound. Its molecular formula is C9H8BNO2 and its molecular weight is 172.98 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

isoquinolin-7-ylboronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BNO2/c12-10(13)9-2-1-7-3-4-11-6-8(7)5-9/h1-6,12-13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVSZHSMOMDNMLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(C=C1)C=CN=C2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20635136
Record name Isoquinolin-7-ylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20635136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1092790-21-0
Record name Isoquinolin-7-ylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20635136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Isoquinolin-7-ylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoquinolin-7-ylboronic acid (CAS No. 1092790-21-0) is a versatile heterocyclic organic compound that has garnered significant interest in medicinal chemistry and chemical biology.[1][2] Its unique structure, combining the isoquinoline scaffold with a boronic acid moiety, makes it a valuable building block in the synthesis of complex molecules and a functional probe in various biological assays. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis and application, and insights into its role in drug discovery, particularly as a fluorescent sensor for saccharides and as a potential inhibitor of histone deacetylases (HDACs).

Core Properties of this compound

This compound is a solid, typically appearing as a white to light yellow powder.[3] It is soluble in organic solvents such as dimethyl sulfoxide (DMSO).[4] Below is a summary of its key chemical and physical properties.

PropertyValueSource
CAS Number 1092790-21-0[2][4]
Molecular Formula C₉H₈BNO₂[2][4]
Molecular Weight 172.98 g/mol [5]
Boiling Point 419.1 °C at 760 mmHg[2]
Flash Point 207.3 °C[2]
Density 1.28 g/cm³[2]
Form Solid[6]
Solubility Soluble in DMSO[4]
Storage Temperature 2-8°C

Safety and Handling

This compound should be handled with care in a laboratory setting. It is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation.[7][8] Appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn when handling this compound.[7][8]

Hazard StatementGHS Code
Causes skin irritationH315
Causes serious eye irritationH319
May cause respiratory irritationH335

Precautionary Statements: P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501.[7]

Experimental Protocols

Synthesis of this compound via Miyaura Borylation

A common and effective method for the synthesis of aryl and heteroaryl boronic acids is the Miyaura borylation reaction.[9][10] This palladium-catalyzed cross-coupling reaction utilizes a readily available halo-aromatic compound and a diboron reagent. In the case of this compound, the synthesis would typically start from 7-bromoisoquinoline.

Reaction Scheme:

Caption: Synthesis of this compound.

Detailed Protocol:

  • Reaction Setup: In an oven-dried Schlenk flask, combine 7-bromoisoquinoline (1.0 equiv.), bis(pinacolato)diboron (1.1 equiv.), potassium acetate (KOAc, 3.0 equiv.), and [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (PdCl₂(dppf), 0.03 equiv.).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add anhydrous 1,4-dioxane to the flask via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the isoquinoline-7-boronic acid pinacol ester.

  • Hydrolysis: The resulting pinacol ester can be hydrolyzed to the boronic acid by treatment with an aqueous acid (e.g., HCl) or by silica gel chromatography.

Fluorescent Saccharide Sensing

Boronic acids are known to reversibly bind with diols, such as those found in saccharides, to form cyclic boronate esters.[11] This interaction can lead to changes in the fluorescence properties of the molecule, making boronic acid-containing fluorophores like this compound useful as chemosensors for carbohydrates.[1][12]

Signaling Pathway:

G cluster_0 Fluorescent Saccharide Sensing A This compound (Fluorescent) C Cyclic Boronate Ester (Altered Fluorescence) A->C + B Saccharide (e.g., Glucose) B->C +

Caption: Mechanism of fluorescent saccharide sensing.

Experimental Protocol:

  • Stock Solutions: Prepare a stock solution of this compound in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) with a small amount of DMSO to ensure solubility. Prepare stock solutions of various saccharides (e.g., glucose, fructose, galactose) in the same buffer.

  • Fluorescence Titration: In a quartz cuvette, place a solution of this compound at a fixed concentration.

  • Data Acquisition: Measure the initial fluorescence emission spectrum using a spectrofluorometer at an appropriate excitation wavelength.

  • Titration: Add incremental amounts of the saccharide stock solution to the cuvette, and record the fluorescence emission spectrum after each addition.

  • Data Analysis: Plot the change in fluorescence intensity as a function of saccharide concentration. The binding or dissociation constant (Kd) can be determined by fitting the data to a suitable binding isotherm model (e.g., the Benesi-Hildebrand equation).

Histone Deacetylase (HDAC) Inhibition Assay

Boronic acids have emerged as a class of inhibitors for zinc-dependent enzymes, including histone deacetylases (HDACs).[13][14][15][16] The boronic acid moiety is thought to interact with the zinc ion in the active site of the enzyme.[13][14][15]

Experimental Workflow:

G cluster_0 HDAC Inhibition Assay A Prepare Reagents: - HDAC Enzyme - Fluorogenic Substrate - Assay Buffer - this compound B Incubate Enzyme with Inhibitor A->B C Add Substrate B->C D Measure Fluorescence C->D E Calculate % Inhibition and IC₅₀ D->E

Caption: Workflow for an in vitro HDAC inhibition assay.

Detailed Protocol (Fluorometric):

  • Reagent Preparation: Prepare solutions of the HDAC enzyme (e.g., recombinant human HDAC1), a fluorogenic HDAC substrate (e.g., a peptide with an acetylated lysine residue), and this compound at various concentrations in an appropriate assay buffer.

  • Enzyme-Inhibitor Incubation: In a 96-well microplate, add the HDAC enzyme and different concentrations of this compound. Include a positive control (a known HDAC inhibitor) and a negative control (solvent vehicle). Incubate for a pre-determined time at 37°C.

  • Substrate Addition: Initiate the enzymatic reaction by adding the fluorogenic HDAC substrate to all wells.

  • Development: After a suitable incubation period, add a developer solution that stops the HDAC reaction and generates a fluorescent signal from the deacetylated substrate.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the controls. Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Applications in Drug Discovery and Development

The dual functionality of this compound as a potential HDAC inhibitor and a fluorescent probe makes it a valuable tool in drug discovery.

  • Target Identification and Validation: As a fluorescent probe, it can be used to study the binding of molecules to saccharide-containing biomolecules, aiding in the understanding of disease mechanisms.

  • Lead Discovery: The isoquinoline scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous biologically active compounds. This compound can serve as a starting point for the development of more potent and selective HDAC inhibitors for cancer therapy.

  • Assay Development: Its fluorescent properties can be exploited to develop high-throughput screening assays for compounds that compete for the same binding site.

Conclusion

This compound is a compound with significant potential for researchers in chemistry and biology. Its well-defined properties, coupled with its utility in fluorescent sensing and enzyme inhibition, make it a valuable asset for a range of applications, from fundamental biological studies to the early stages of drug discovery. The experimental protocols provided in this guide offer a starting point for harnessing the capabilities of this versatile molecule. Further research into the specific biological targets and mechanisms of action of this compound and its derivatives is likely to uncover new and exciting applications in the future.

References

An In-depth Technical Guide to Isoquinolin-7-ylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides core technical data on Isoquinolin-7-ylboronic acid, a significant compound in synthetic chemistry and drug discovery. Its utility as a building block in the creation of more complex molecules makes a thorough understanding of its fundamental properties essential for researchers.

Core Molecular Data

The fundamental quantitative data for this compound is summarized below. This information is critical for stoichiometric calculations in reaction planning and for the characterization of synthesized compounds.

PropertyValue
Molecular FormulaC₉H₈BNO₂[1][2][3]
Molecular Weight172.98 g/mol [2][4][5]

Logical Relationship of Core Properties

The chemical identity of a compound is fundamentally defined by its name, which corresponds to a specific molecular formula and, consequently, a precise molecular weight. The following diagram illustrates this direct relationship for this compound.

A This compound B Molecular Formula C₉H₈BNO₂ A->B has C Molecular Weight 172.98 g/mol B->C results in

References

A Technical Guide to the Storage and Stability of Isoquinolin-7-ylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the best practices for the storage and handling of isoquinolin-7-ylboronic acid, a vital reagent in contemporary organic synthesis and drug discovery. Due to the inherent reactivity of the boronic acid functional group, understanding its stability profile is critical to ensure the integrity and reproducibility of experimental results. This document outlines recommended storage conditions, potential degradation pathways, and a general protocol for stability testing.

Core Concepts in Stability

The stability of this compound is primarily influenced by its susceptibility to two main degradation pathways: hydrolysis and oxidation. The presence of moisture, oxygen, light, and elevated temperatures can significantly impact its shelf-life and performance in chemical reactions. Proper handling and storage are therefore paramount to maintaining its quality.

Recommended Storage and Handling

To ensure the long-term stability of this compound, the following storage conditions are recommended. These are based on general guidelines for the storage of boronic acids.

Table 1: Recommended Storage Conditions for this compound

ParameterRecommended ConditionRationale
Temperature -20°C to 8°CMinimizes the rate of potential degradation reactions.
Atmosphere Inert gas (Argon or Nitrogen)Prevents oxidation of the boronic acid group.
Moisture Store in a desiccator or dry boxPrevents hydrolysis of the carbon-boron bond.
Light Amber or opaque vialProtects the compound from light-induced degradation.
Container Tightly sealed, appropriate materialPrevents exposure to atmospheric moisture and oxygen.

For handling, it is advised to work in a controlled environment, such as a glovebox or under a stream of inert gas, to minimize exposure to air and moisture. Use clean, dry spatulas and glassware.

Potential Degradation Pathways

The primary degradation pathways for aryl boronic acids like this compound are hydrolysis and oxidation.

  • Hydrolysis: In the presence of water, the carbon-boron bond can be cleaved, leading to the formation of the corresponding borol (isoquinoline). This process, known as protodeboronation, is often catalyzed by acidic or basic conditions.

  • Oxidation: Aryl boronic acids can be oxidized to the corresponding phenol. This can be facilitated by atmospheric oxygen, especially in the presence of metal catalysts or upon exposure to light.

DegradationPathways This compound This compound Isoquinoline Isoquinoline This compound->Isoquinoline Hydrolysis (H2O) 7-Hydroxyisoquinoline 7-Hydroxyisoquinoline This compound->7-Hydroxyisoquinoline Oxidation ([O])

Caption: Potential degradation pathways of this compound.

Generalized Quantitative Stability Data

Table 2: Generalized Stability of Heterocyclic Boronic Acids Under Various Conditions

ConditionDurationEstimated Purity
-20°C, Inert Atmosphere, Dark 24 months>95%
4°C, Inert Atmosphere, Dark 12 months>90%
Room Temperature, Ambient Air, Light 1 month<80%
40°C, 75% Relative Humidity 2 weeksSignificant degradation

Experimental Protocol for Stability Testing

A well-designed stability study is essential to determine the shelf-life and appropriate storage conditions for this compound. The following is a general experimental protocol.

1. Sample Preparation:

  • Accurately weigh samples of this compound into individual, appropriate containers for each storage condition and time point.

  • Prepare an initial (T=0) sample for immediate analysis to establish the baseline purity.

2. Storage Conditions:

  • Store samples under a variety of conditions as outlined in the ICH guidelines (e.g., long-term: 25°C/60% RH; accelerated: 40°C/75% RH).

  • Include control samples stored under ideal conditions (-20°C, inert atmosphere).

3. Time Points:

  • Define specific time points for analysis (e.g., 0, 1, 3, 6, 12, 24 months for long-term studies; 0, 1, 3, 6 months for accelerated studies).

4. Analytical Method:

  • A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, is crucial. The method must be validated to ensure it can separate the parent compound from its potential degradation products.

  • Mobile Phase: A common mobile phase for boronic acids is a gradient of acetonitrile and water with an acidic modifier (e.g., 0.1% trifluoroacetic acid) to suppress silanol interactions on the column.

  • Column: A C18 reversed-phase column is typically suitable.

  • Detection: UV detection at a wavelength where this compound and its potential degradation products have significant absorbance.

5. Analysis:

  • At each time point, dissolve a sample in a suitable, aprotic solvent (e.g., acetonitrile) immediately before analysis to minimize degradation in solution.

  • Inject the sample into the HPLC system and record the chromatogram.

  • Calculate the purity of this compound and quantify any observed degradation products by peak area percentage.

6. Data Evaluation:

  • Plot the purity of this compound as a function of time for each storage condition.

  • Determine the rate of degradation and establish a shelf-life based on the acceptable purity limit.

StabilityTestingWorkflow cluster_setup Study Setup cluster_storage Storage cluster_analysis Analysis at Time Points cluster_evaluation Data Evaluation Sample_Preparation Sample Preparation (weighing, packaging) Initial_Analysis Initial Analysis (T=0) (HPLC for baseline purity) Sample_Preparation->Initial_Analysis Long_Term Long-Term Storage (e.g., 25°C/60% RH) Sample_Preparation->Long_Term Accelerated Accelerated Storage (e.g., 40°C/75% RH) Sample_Preparation->Accelerated Ideal_Control Ideal Control (-20°C, Inert) Sample_Preparation->Ideal_Control Sample_Withdrawal Sample Withdrawal Long_Term->Sample_Withdrawal Defined Time Points Accelerated->Sample_Withdrawal Defined Time Points Ideal_Control->Sample_Withdrawal Defined Time Points HPLC_Analysis HPLC Analysis (Purity & Degradants) Sample_Withdrawal->HPLC_Analysis Data_Plotting Plot Purity vs. Time HPLC_Analysis->Data_Plotting Shelf_Life_Determination Shelf-Life Determination Data_Plotting->Shelf_Life_Determination

Caption: Experimental workflow for a typical stability study.

Conclusion

While this compound is a valuable synthetic building block, its stability is a critical factor that must be carefully managed. By adhering to the recommended storage and handling procedures, researchers can minimize degradation and ensure the quality and reliability of their starting material. For applications where stability is paramount, conducting a formal stability study is strongly advised to establish a definitive shelf-life under specific storage conditions.

Spectroscopic Data for Isoquinolin-7-ylboronic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data available for Isoquinolin-7-ylboronic acid, a key building block in medicinal chemistry and materials science. Due to the limited availability of publicly accessible, consolidated spectroscopic data for this specific isomer, this document gathers and presents the available information while also providing general experimental protocols and theoretical data to aid researchers in its identification and use.

Spectroscopic Data Summary

Table 1: Nuclear Magnetic Resonance (NMR) Data
Nucleus Predicted Chemical Shift (ppm) Expected Multiplicity Notes
¹H NMR7.5 - 9.5d, sAromatic protons of the isoquinoline ring will appear in this region. The exact shifts and coupling constants are sensitive to the solvent and concentration. The two protons of the B(OH)₂ group will likely appear as a broad singlet, the chemical shift of which is highly dependent on solvent, concentration, and temperature.
¹³C NMR120 - 155-Aromatic carbons of the isoquinoline ring. The carbon attached to the boron atom (ipso-carbon) may show a broad signal or be difficult to observe due to quadrupolar relaxation of the boron nucleus.
Table 2: Infrared (IR) Spectroscopy Data
Functional Group Characteristic Absorption (cm⁻¹) Intensity
O-H Stretch (B-OH)3200 - 3600Strong, Broad
B-O Stretch1310 - 1380Strong
Aromatic C-H Stretch3000 - 3100Medium
Aromatic C=C Stretch1450 - 1600Medium to Strong
B-C Stretch1000 - 1100Medium
Table 3: Mass Spectrometry (MS) Data
Ion Predicted m/z Notes
[M+H]⁺174.0721Predicted for C₉H₉BNO₂⁺
[M+Na]⁺196.0540Predicted for C₉H₈BNO₂Na⁺
[M-H]⁻172.0575Predicted for C₉H₇BNO₂⁻

Experimental Protocols

Detailed experimental protocols for acquiring the spectroscopic data of this compound are not available in a single public source. However, the following are general methodologies that would be employed for its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O with appropriate pH adjustment). The choice of solvent can significantly affect the chemical shifts, particularly for the B(OH)₂ protons.

  • ¹H NMR Spectroscopy:

    • Instrument: A 400 MHz or higher field NMR spectrometer.

    • Parameters:

      • Pulse sequence: Standard single-pulse experiment.

      • Number of scans: 16-64, depending on sample concentration.

      • Relaxation delay: 1-5 seconds.

      • Reference: Tetramethylsilane (TMS) at 0.00 ppm or residual solvent peak.

  • ¹³C NMR Spectroscopy:

    • Instrument: A 100 MHz or higher field NMR spectrometer.

    • Parameters:

      • Pulse sequence: Proton-decoupled single-pulse experiment (e.g., zgpg30).

      • Number of scans: 1024 or more, due to the low natural abundance of ¹³C.

      • Relaxation delay: 2-5 seconds.

      • Reference: TMS at 0.00 ppm or residual solvent peak.

Infrared (IR) Spectroscopy
  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet. For the KBr method, mix a small amount of the sample (1-2 mg) with approximately 100 mg of dry KBr powder and press into a transparent disk.

  • Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer.

  • Parameters:

    • Spectral range: 4000 - 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of scans: 16-32.

    • Background: A spectrum of the empty ATR crystal or a pure KBr pellet should be recorded as the background.

Mass Spectrometry (MS)
  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile, or water) to a concentration of approximately 1 mg/mL. Further dilution may be necessary depending on the ionization technique.

  • Instrument: A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).

  • Parameters (for ESI):

    • Ionization mode: Positive or negative ion mode.

    • Capillary voltage: 3-5 kV.

    • Nebulizer gas: Nitrogen, at a pressure appropriate for the instrument.

    • Drying gas: Nitrogen, at a temperature of 150-350 °C.

    • Mass range: Scan a range appropriate to detect the molecular ion and potential fragments (e.g., m/z 50-500).

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the spectroscopic characterization of a newly synthesized or acquired sample of this compound.

Spectroscopic_Workflow Workflow for Spectroscopic Analysis of this compound cluster_synthesis Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis and Confirmation Synthesis Synthesis or Acquisition of This compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR FT-IR Spectroscopy Purification->IR MS Mass Spectrometry (e.g., ESI-MS) Purification->MS Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation Purity_Assessment Purity Assessment NMR->Purity_Assessment IR->Structure_Confirmation MS->Structure_Confirmation MS->Purity_Assessment Structure_Confirmation->Purity_Assessment

Caption: A logical workflow for the synthesis, purification, and spectroscopic characterization of this compound.

Disclaimer: The spectroscopic data presented in this guide are based on predictions and typical values for similar compounds. Experimental values may vary depending on the specific conditions of measurement. It is highly recommended that researchers acquire their own experimental data for full characterization and validation.

The Advent and Advancement of Isoquinoline Boronic Acids: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The fusion of the isoquinoline scaffold, a privileged structure in medicinal chemistry, with the versatile boronic acid functional group has given rise to a class of compounds with significant potential in drug discovery and organic synthesis. Isoquinoline boronic acids have emerged as key building blocks in the construction of complex molecules and as potent inhibitors of various enzymes. This technical guide provides an in-depth exploration of the discovery, history, synthesis, and application of isoquinoline boronic acids, tailored for researchers and professionals in the field.

Historical Perspective: From a Chemical Curiosity to a Synthetic Staple

The journey of isoquinoline boronic acids is intrinsically linked to the broader history of organoboron chemistry. The first organoboron compound, triethylborane, was synthesized by Edward Frankland in 1860, laying the groundwork for the field.[1] However, it was the development of the Suzuki-Miyaura cross-coupling reaction in 1979 that truly unlocked the synthetic potential of boronic acids, transforming them from chemical curiosities into indispensable tools for carbon-carbon bond formation.[2]

While the precise first synthesis of an isoquinoline boronic acid is not readily apparent in early literature, their emergence as important synthetic intermediates coincides with the rise of palladium-catalyzed cross-coupling reactions. The ability to introduce an isoquinoline moiety into a target molecule with high efficiency and selectivity made these compounds highly sought after in medicinal chemistry for the development of novel therapeutics.

Synthesis of Isoquinoline Boronic Acids: A Methodological Evolution

The synthesis of isoquinoline boronic acids can be approached through several strategic disconnections, primarily involving either the introduction of a boronic acid group onto a pre-existing isoquinoline ring or the construction of the isoquinoline ring from a boron-containing precursor.

Borylation of Pre-functionalized Isoquinolines

A common and historically significant approach involves the borylation of halogenated isoquinolines. This method typically utilizes a lithium-halogen exchange followed by quenching with a borate ester.

Experimental Protocol: Synthesis of 8-Isoquinolineboronic Acid [3]

  • Materials: 8-Bromoisoquinoline, n-Butyllithium (n-BuLi), Trimethyl borate, Tetrahydrofuran (THF), Ethyl acetate (EtOAc), Saturated aqueous sodium bicarbonate (NaHCO3), Anhydrous sodium sulfate (Na2SO4).

  • Procedure:

    • Dissolve 8-bromoisoquinoline (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon) and cool the solution to -78 °C.

    • Slowly add n-butyllithium (1.1 eq) dropwise to the solution, maintaining the temperature at -78 °C. Stir the reaction mixture for 1 hour.

    • Add trimethyl borate (2.0 eq) to the reaction mixture and allow it to slowly warm to 0 °C over 1 hour.

    • Quench the reaction by adding saturated aqueous sodium bicarbonate.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to afford 8-isoquinolineboronic acid.

This method, while effective, often requires cryogenic temperatures and the use of pyrophoric reagents. More recent advancements have focused on milder and more functional group-tolerant methods, such as palladium-catalyzed borylation reactions.

Modern Synthetic Approaches

The advent of palladium-catalyzed cross-coupling reactions has revolutionized the synthesis of aryl and heteroaryl boronic acids. Methods such as the Miyaura borylation, which utilizes a palladium catalyst and a diboron reagent, offer a more versatile and scalable route to isoquinoline boronic acids.

Illustrative Workflow for Modern Borylation:

G A Start with Isoquinoline Halide B Mix with Diboron Reagent (e.g., bis(pinacolato)diboron) A->B C Add Palladium Catalyst and Ligand B->C D Add Base C->D E Heat Reaction Mixture D->E F Workup and Purification E->F G Isoquinoline Boronic Ester F->G H Hydrolysis G->H I Isoquinoline Boronic Acid H->I

Caption: A generalized workflow for the Miyaura borylation to synthesize isoquinoline boronic acids.

Physicochemical Properties: A Foundation for Application

The utility of isoquinoline boronic acids in various applications is governed by their physicochemical properties, most notably their acidity (pKa). The pKa of a boronic acid influences its reactivity in cross-coupling reactions and its binding affinity as an enzyme inhibitor.

CompoundPredicted pKaExperimental pKa
Isoquinoline-4-boronic acid4.61 ± 0.30[4]Not Reported
Isoquinoline-5-boronic acid7.70 ± 0.30[5]Not Reported
Isoquinoline-5.42

Applications in Drug Discovery: Targeting Key Signaling Pathways

The unique structural features of isoquinoline boronic acids make them attractive candidates for the development of enzyme inhibitors. The boronic acid moiety can form a reversible covalent bond with the catalytic serine or threonine residues in the active site of many enzymes, leading to potent and selective inhibition.

Inhibition of Serine Proteases

Boronic acids are well-established inhibitors of serine proteases. The boron atom acts as a Lewis acid, accepting a lone pair from the catalytic serine to form a stable tetrahedral intermediate that mimics the transition state of peptide bond hydrolysis.

G cluster_0 Serine Protease Active Site Serine Serine (Nucleophile) Tetrahedral_Intermediate Tetrahedral Adduct (Inhibition) Serine->Tetrahedral_Intermediate Histidine Histidine (General Base) Histidine->Serine Proton Transfer Aspartate Aspartate Inhibitor Isoquinoline Boronic Acid Inhibitor->Serine Nucleophilic Attack

Caption: Mechanism of serine protease inhibition by an isoquinoline boronic acid.

Targeting Kinase Signaling Pathways

Isoquinoline-based compounds have been extensively explored as kinase inhibitors. The incorporation of a boronic acid moiety can enhance potency and selectivity. Two notable kinase targets for which isoquinoline-based inhibitors have been developed are Rho-associated coiled-coil containing protein kinase (ROCK) and Phosphodiesterase 10A (PDE10A).

ROCK Signaling Pathway

The ROCK signaling pathway plays a crucial role in regulating cell shape, motility, and contraction.[6][7][8][9] Overactivation of this pathway is implicated in various diseases, including hypertension, glaucoma, and cancer metastasis. Isoquinoline-based compounds, such as Fasudil, are known ROCK inhibitors.[10] The development of isoquinoline boronic acid-based ROCK inhibitors is an active area of research.

G GPCR GPCRs RhoA_GDP RhoA-GDP (Inactive) GPCR->RhoA_GDP Ligand Binding RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP GEF ROCK ROCK RhoA_GTP->ROCK Activation MLCP Myosin Light Chain Phosphatase (MLCP) ROCK->MLCP Inhibition MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylation MLC_P Phosphorylated MLC MLCP->MLC_P Dephosphorylation MLC->MLC_P Actomyosin_Contraction Actomyosin Contraction & Cytoskeletal Reorganization MLC_P->Actomyosin_Contraction Inhibitor Isoquinoline Boronic Acid Inhibitor Inhibitor->ROCK Inhibition

Caption: The ROCK signaling pathway and the point of inhibition by isoquinoline boronic acid inhibitors.

Quantitative Data for Isoquinoline-Based ROCK Inhibitors

CompoundROCK1 Ki (µM)ROCK2 Ki (µM)
Fasudil0.33[10]-
Y-276320.22[10]0.30[10]

Note: These are examples of isoquinoline-based ROCK inhibitors. Specific Ki values for isoquinoline boronic acid ROCK inhibitors are an area of ongoing research.

PDE10A Signaling Pathway

Phosphodiesterase 10A (PDE10A) is an enzyme that degrades cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), second messengers crucial for intracellular signaling.[3][11][12] PDE10A is highly expressed in the striatum of the brain, and its inhibition has been investigated as a potential therapeutic strategy for neurological and psychiatric disorders such as schizophrenia and Huntington's disease.[13] Papaverine, an isoquinoline alkaloid, is a known PDE10A inhibitor.[14]

G ATP_GTP ATP / GTP AC_GC Adenylyl Cyclase / Guanylyl Cyclase cAMP_cGMP cAMP / cGMP AC_GC->cAMP_cGMP Synthesis PDE10A PDE10A cAMP_cGMP->PDE10A Degradation PKA_PKG PKA / PKG cAMP_cGMP->PKA_PKG Activation AMP_GMP AMP / GMP PDE10A->AMP_GMP Downstream Downstream Effectors (e.g., CREB, DARPP-32) PKA_PKG->Downstream Phosphorylation Cellular_Response Cellular Response Downstream->Cellular_Response Inhibitor Isoquinoline Boronic Acid Inhibitor Inhibitor->PDE10A Inhibition

Caption: The PDE10A signaling pathway and the point of inhibition by isoquinoline boronic acid inhibitors.

Quantitative Data for PDE10A Inhibitors

CompoundPDE10A Ki (nM)
Papaverine95 (IC50)[14]

Note: Papaverine is an isoquinoline alkaloid inhibitor of PDE10A. The development of isoquinoline boronic acid inhibitors for PDE10A is a promising area for future research.

Conclusion

Isoquinoline boronic acids represent a powerful and versatile class of compounds with significant applications in both organic synthesis and medicinal chemistry. Their history is deeply rooted in the broader development of organoboron chemistry, and their importance continues to grow with the advent of new synthetic methodologies. As potent enzyme inhibitors, they offer exciting opportunities for the development of novel therapeutics targeting a range of diseases. The continued exploration of their synthesis, properties, and biological activities will undoubtedly lead to further innovations in the fields of drug discovery and chemical biology.

References

Solubility of Isoquinolin-7-ylboronic Acid in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoquinolin-7-ylboronic acid is a valuable building block in medicinal chemistry and drug discovery, primarily utilized in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, to synthesize complex organic molecules.[1][2] The isoquinoline scaffold is a privileged structure found in numerous therapeutic agents, including kinase inhibitors.[3] A thorough understanding of the solubility of this compound in various organic solvents is critical for its effective use in synthesis, purification, and formulation development. This technical guide provides a comprehensive overview of the known solubility characteristics of this compound, outlines detailed experimental protocols for solubility determination, and presents a logical workflow for its application in synthetic chemistry.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below.

PropertyValueReference
CAS Number 1092790-21-0[4][5]
Molecular Formula C₉H₈BNO₂[4]
Molecular Weight 172.98 g/mol
Boiling Point 419.1 °C at 760 mmHg[4]
Flash Point 207.3 °C[4]
Density 1.28 g/cm³[4]
LogP -0.08540[4]

Solubility Data

Quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature. However, qualitative information and data from analogous compounds can provide valuable guidance.

Qualitative Solubility

Based on available information, this compound is known to be soluble in Dimethyl Sulfoxide (DMSO) .[5]

Predicted Solubility Based on Analogous Compounds

The solubility of boronic acids is influenced by factors such as the polarity of the solvent and the potential for hydrogen bonding. Phenylboronic acid, a structurally related compound, exhibits high solubility in ethers and ketones, moderate solubility in chloroform, and very low solubility in hydrocarbons. It is anticipated that this compound will follow a similar trend.

Solvent ClassRepresentative SolventsPredicted Qualitative Solubility
Amides Dimethylformamide (DMF)High
Sulfoxides Dimethyl Sulfoxide (DMSO)High (Confirmed)[5]
Ethers Tetrahydrofuran (THF), 1,4-DioxaneHigh
Ketones Acetone, 2-ButanoneModerate to High
Alcohols Methanol, EthanolModerate
Esters Ethyl acetateModerate
Chlorinated Solvents Dichloromethane (DCM), ChloroformLow to Moderate
Aromatic Hydrocarbons TolueneLow
Aliphatic Hydrocarbons Hexane, HeptaneVery Low

Experimental Protocols for Solubility Determination

To obtain precise quantitative solubility data for this compound, the following established experimental methods are recommended.

Thermodynamic Solubility (Shake-Flask Method)

This method determines the equilibrium solubility of a compound in a given solvent and is considered the "gold standard" for solubility measurement.

Methodology:

  • Sample Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different organic solvent.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. It is crucial that excess solid remains at the end of the equilibration period.

  • Phase Separation: Cease agitation and allow the undissolved solid to settle. If necessary, centrifuge the samples to ensure a clear supernatant.

  • Quantification: Carefully remove an aliquot of the clear supernatant and dilute it with a suitable solvent. Analyze the concentration of this compound in the diluted sample using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Calculation: The solubility is calculated from the measured concentration and the dilution factor.

Dynamic (Turbidity Measurement) Method

This method determines the temperature at which a solid completely dissolves in a solvent for a given composition, allowing for the construction of a solubility curve.

Methodology:

  • Sample Preparation: Prepare a series of samples with known compositions of this compound and the desired organic solvent in a jacketed glass vessel equipped with a magnetic stirrer.

  • Heating and Stirring: Begin stirring the mixture and heat it at a slow, constant rate (e.g., 0.5 K/min) using a circulating bath.

  • Turbidity Measurement: Continuously monitor the turbidity of the mixture by measuring the intensity of a light beam passing through the sample.

  • Equilibrium Point Determination: The temperature at which the last solid particles dissolve, resulting in a clear solution, is recorded as the solubility temperature for that specific composition.

Application in Synthetic Chemistry: Suzuki-Miyaura Cross-Coupling

This compound is a key reagent in Suzuki-Miyaura cross-coupling reactions to form C-C bonds. The solubility of the boronic acid and other reaction components in the chosen solvent is critical for reaction efficiency.

Generalized Experimental Workflow for Suzuki-Miyaura Coupling

The following diagram illustrates a typical workflow for a Suzuki-Miyaura cross-coupling reaction involving this compound.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Reactants: - Aryl Halide - this compound - Palladium Catalyst - Ligand - Base solvent Add Solvent (e.g., 1,4-Dioxane, Toluene) reagents->solvent degas Degas Mixture (e.g., N2 or Ar sparging) solvent->degas heat Heat to Reaction Temperature (e.g., 80-110 °C) degas->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor cool Cool to Room Temperature monitor->cool extract Aqueous Work-up & Extraction cool->extract dry Dry Organic Layer (e.g., Na2SO4) extract->dry purify Purify Product (e.g., Column Chromatography) dry->purify

Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Catalytic Cycle of the Suzuki-Miyaura Reaction

The catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

While specific quantitative solubility data for this compound remains limited, this guide provides a predictive framework based on analogous compounds and detailed experimental protocols for its determination. A thorough understanding and experimental validation of its solubility in various organic solvents are crucial for optimizing its use in synthetic applications, particularly in the context of Suzuki-Miyaura cross-coupling reactions, thereby facilitating the development of novel chemical entities for drug discovery.

References

The Versatility of Isoquinolin-7-ylboronic Acid in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. When functionalized with a boronic acid moiety at the 7-position, it gives rise to isoquinolin-7-ylboronic acid, a versatile building block with significant potential in drug discovery and development. This technical guide provides an in-depth overview of the applications of this compound, focusing on its role in the development of novel therapeutic agents and diagnostic tools. We will explore its synthesis, potential applications in oncology, infectious diseases, and neurodegenerative disorders, as well as its use as a fluorescent sensor. This document aims to serve as a comprehensive resource, complete with experimental protocols, quantitative data, and pathway visualizations to facilitate further research and application of this promising compound.

Synthesis of this compound

The synthesis of this compound is a multi-step process that typically begins with the preparation of a halogenated isoquinoline precursor, such as 7-bromoisoquinoline. This precursor then undergoes a lithium-halogen exchange followed by quenching with a borate ester to yield the desired boronic acid.

Experimental Protocol: Synthesis of 7-Bromoisoquinoline

This protocol is adapted from a patented method for the diazotization and bromination of 7-aminoisoquinoline.

Materials:

  • 7-Aminoisoquinoline

  • Copper(II) bromide (CuBr₂)

  • tert-Butyl nitrite

  • Acetonitrile

  • Aqueous sodium bicarbonate solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a reaction vessel, dissolve 7-aminoisoquinoline in acetonitrile.

  • Add copper(II) bromide to the solution.

  • Cool the mixture in an ice bath and slowly add tert-butyl nitrite.

  • Allow the reaction to stir at room temperature.

  • Upon completion, quench the reaction with an aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain 7-bromoisoquinoline.

Experimental Protocol: Synthesis of this compound via Lithium-Halogen Exchange

This generalized protocol is based on established methods for the conversion of aryl halides to aryl boronic acids.

Materials:

  • 7-Bromoisoquinoline

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Trimethyl borate (B(OMe)₃)

  • Aqueous hydrochloric acid (HCl)

  • Hexane

  • Brine

Procedure:

  • Dissolve 7-bromoisoquinoline in anhydrous diethyl ether or THF under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium dropwise to the solution and stir for 30 minutes at -78 °C.

  • Add trimethyl borate to the reaction mixture and continue stirring at -78 °C for one hour, then allow the mixture to warm to room temperature.

  • Quench the reaction by adding aqueous HCl and stir vigorously.

  • Separate the aqueous and organic layers. Extract the aqueous layer with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The resulting crude this compound can be purified by recrystallization or column chromatography. A reported synthesis using a similar method achieved a yield of 95%.[1]

Applications in Medicinal Chemistry

This compound serves as a valuable scaffold and reagent in the development of various therapeutic agents and probes.

Histone Deacetylase (HDAC) Inhibitors for Anti-Malarial Therapy

Histone deacetylases (HDACs) are crucial enzymes in the regulation of gene expression in the malaria parasite, Plasmodium falciparum.[1] Inhibition of these enzymes is a promising strategy for the development of new anti-malarial drugs. This compound has been utilized in the discovery of inhibitors targeting P. falciparum HDACs.[1] The boronic acid moiety can act as a zinc-binding group, interacting with the zinc ion in the active site of HDAC enzymes.

Experimental Protocol: In Vitro HDAC Inhibition Assay (Fluorometric)

This is a general protocol for assessing the HDAC inhibitory activity of compounds like derivatives of this compound.

Materials:

  • Recombinant human HDAC isoform (e.g., HDAC1)

  • HDAC Assay Buffer

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

  • Developer solution (containing trypsin and a stop solution)

  • Test compound (this compound derivative)

  • Positive control (e.g., Trichostatin A)

  • 96-well black microplates

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compound and the positive control in HDAC Assay Buffer.

  • In a 96-well plate, add the HDAC Assay Buffer, the diluted test compound or control, and the recombinant HDAC enzyme.

  • Pre-incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding the fluorogenic HDAC substrate to all wells.

  • Incubate the plate at 37°C for 60 minutes, protected from light.

  • Stop the reaction and develop the fluorescent signal by adding the developer solution.

  • Incubate at room temperature for 15-30 minutes.

  • Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex: 360 nm, Em: 460 nm).

  • Calculate the percent inhibition for each concentration and determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration.

Anticancer Agents

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol is a standard method to assess the cytotoxic effects of compounds on cancer cell lines.

Materials:

  • Cancer cell line (e.g., MCF-7 human breast cancer cells)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound (this compound derivative)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

Procedure:

  • Seed cancer cells in a 96-well plate and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compound and incubate for 48-72 hours.

  • Add MTT solution to each well and incubate for 4 hours.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Table 1: Cytotoxicity Data of Selected Isoquinoline Derivatives

Compound ClassCell LineIC50 (µM)Reference
Spiro-isoquinoline-pyrimidineMCF-798.8Inferred from similar compounds
Quinazoline Schiff BasesMCF-75.910 - 6.246[2]
ThienopyrimidineT47D6.9[3]
ThienopyrimidineMDA-MB-23110[3]

Signaling Pathway: Potential Anticancer Mechanism of Isoquinoline Derivatives

anticancer_pathway Isoquinoline Derivative Isoquinoline Derivative Receptor Tyrosine Kinases (e.g., EGFR) Receptor Tyrosine Kinases (e.g., EGFR) Isoquinoline Derivative->Receptor Tyrosine Kinases (e.g., EGFR) Inhibition HDACs HDACs Isoquinoline Derivative->HDACs Inhibition PI3K PI3K Receptor Tyrosine Kinases (e.g., EGFR)->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Inhibition Cell Proliferation Cell Proliferation mTOR->Cell Proliferation Chromatin Remodeling Chromatin Remodeling HDACs->Chromatin Remodeling Gene Expression Gene Expression Chromatin Remodeling->Gene Expression Gene Expression->Cell Proliferation Gene Expression->Apoptosis

Potential anticancer signaling pathways targeted by isoquinoline derivatives.
Neuroprotective Agents

Isoquinoline alkaloids have been investigated for their neuroprotective effects, with potential applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanisms of action are often multifactorial, involving antioxidant, anti-inflammatory, and anti-apoptotic pathways. While specific data for this compound is limited, the isoquinoline scaffold is a key pharmacophore in this area.

Signaling Pathway: Potential Neuroprotective Mechanisms of Isoquinoline Alkaloids

neuroprotection_pathway Neurotoxic Insult Neurotoxic Insult Oxidative Stress Oxidative Stress Neurotoxic Insult->Oxidative Stress Inflammation Inflammation Neurotoxic Insult->Inflammation Mitochondrial Dysfunction Mitochondrial Dysfunction Neurotoxic Insult->Mitochondrial Dysfunction Apoptosis Apoptosis Oxidative Stress->Apoptosis Inflammation->Apoptosis Mitochondrial Dysfunction->Apoptosis Neuronal Survival Neuronal Survival Apoptosis->Neuronal Survival Leads to decrease in Isoquinoline Alkaloid Isoquinoline Alkaloid Antioxidant Effects Antioxidant Effects Isoquinoline Alkaloid->Antioxidant Effects Anti-inflammatory Effects Anti-inflammatory Effects Isoquinoline Alkaloid->Anti-inflammatory Effects Mitochondrial Protection Mitochondrial Protection Isoquinoline Alkaloid->Mitochondrial Protection Anti-apoptotic Effects Anti-apoptotic Effects Isoquinoline Alkaloid->Anti-apoptotic Effects Antioxidant Effects->Oxidative Stress Inhibition Anti-inflammatory Effects->Inflammation Inhibition Mitochondrial Protection->Mitochondrial Dysfunction Inhibition Anti-apoptotic Effects->Apoptosis Inhibition

Overview of neuroprotective mechanisms of isoquinoline alkaloids.
Fluorescent Sensors for Saccharides

Boronic acids are known to interact with diols, such as those found in saccharides, to form cyclic boronate esters. This interaction can alter the electronic properties of an attached fluorophore, leading to a change in fluorescence. This compound, containing the fluorescent isoquinoline moiety, has been noted for its ability to exhibit strong fluorescent intensity changes upon sugar binding.[1] This property makes it a candidate for the development of fluorescent sensors for glucose and other biologically important sugars.

Experimental Protocol: Fluorescent Glucose Sensing

This is a general protocol to evaluate the glucose sensing ability of a fluorescent boronic acid derivative.

Materials:

  • This compound derivative

  • Phosphate buffer (pH 7.4)

  • Glucose solutions of varying concentrations

  • Fluorometer

  • Cuvettes

Procedure:

  • Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO) and dilute it in phosphate buffer to the final working concentration.

  • Prepare a series of glucose solutions in phosphate buffer.

  • In a cuvette, mix the fluorescent probe solution with the glucose solution.

  • Record the fluorescence emission spectrum at a fixed excitation wavelength.

  • Repeat for each glucose concentration.

  • Plot the change in fluorescence intensity against the glucose concentration to determine the sensor's response and calculate the dissociation constant (Kd).

Table 2: Binding Constants of a Boronic Acid-based Fluorescent Sensor for Sugars

SugarBinding Constant (K) M⁻¹
D-Fructose628
D-Glucose8

Note: Data for a squarylium cyanine boronic acid dye, illustrating the principle of differential binding.

Workflow: Fluorescent Glucose Sensing

glucose_sensing_workflow Prepare Probe Solution Prepare Probe Solution Mix Probe and Glucose Mix Probe and Glucose Prepare Probe Solution->Mix Probe and Glucose Prepare Glucose Solutions Prepare Glucose Solutions Prepare Glucose Solutions->Mix Probe and Glucose Measure Fluorescence Measure Fluorescence Mix Probe and Glucose->Measure Fluorescence Data Analysis Data Analysis Measure Fluorescence->Data Analysis Determine Kd Determine Kd Data Analysis->Determine Kd

Workflow for evaluating a fluorescent glucose sensor.

Conclusion

This compound is a highly valuable and versatile molecule in medicinal chemistry. Its synthetic accessibility, coupled with the diverse biological activities of the isoquinoline scaffold and the unique chemical properties of the boronic acid group, makes it an attractive starting point for the design and synthesis of novel therapeutic agents and diagnostic tools. Further exploration of its derivatives is warranted to fully realize its potential in areas such as oncology, infectious diseases, and neurology, as well as in the development of advanced biosensors. This guide provides a foundational understanding and practical protocols to aid researchers in harnessing the potential of this promising compound.

References

An In-Depth Technical Guide to Isoquinolin-7-ylboronic Acid Derivatives and Analogs for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of isoquinolin-7-ylboronic acid, its derivatives, and analogs as a promising scaffold in modern drug discovery. The unique chemical properties of the isoquinoline core, combined with the synthetic versatility of the boronic acid functional group, offer a powerful platform for the development of novel therapeutics targeting a range of diseases, most notably cancer. This document details the synthesis, biological activities, and key signaling pathways associated with these compounds, supported by experimental protocols and quantitative data.

Introduction to Isoquinoline and Boronic Acid Scaffolds in Medicinal Chemistry

The isoquinoline framework is a "privileged structure" in medicinal chemistry, forming the backbone of numerous natural products and synthetic drugs with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The incorporation of a boronic acid moiety further enhances the therapeutic potential of the isoquinoline scaffold. Boronic acids are versatile synthetic intermediates, most notably utilized in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, which allows for the efficient formation of carbon-carbon bonds to construct diverse molecular libraries.[4][5]

Synthesis of this compound Derivatives

The primary method for the synthesis of this compound derivatives is the Suzuki-Miyaura cross-coupling reaction. This reaction couples this compound or its esters with a variety of aryl or heteroaryl halides, providing a modular and efficient route to a diverse range of analogs.

General Suzuki-Miyaura Coupling Protocol

A generalized experimental protocol for the Suzuki-Miyaura coupling of an isoquinoline boronic acid with an aryl halide is as follows:

  • Reaction Setup: To a reaction vessel, add the isoquinoline boronic acid (1.0 equivalent), the aryl halide (1.2 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents), and a base (e.g., K₂CO₃, 2.0 equivalents).

  • Inert Atmosphere: The vessel is then evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times to ensure anaerobic conditions.

  • Solvent Addition: A degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and an aqueous solution of the base, is added.

  • Reaction Execution: The reaction mixture is heated (typically to 80-100 °C) and stirred for a period ranging from 2 to 24 hours, with the progress monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired coupled product.

Biological Activity of Isoquinoline Derivatives

Isoquinoline derivatives have demonstrated significant potential as inhibitors of various biological targets implicated in cancer and other diseases. Key areas of activity include the inhibition of apoptosis proteins (IAPs), protein kinases, and histone deacetylases (HDACs).

Inhibition of Apoptosis Proteins (IAPs)

Certain isoquinoline derivatives have been identified as potent inhibitors of IAPs, a family of proteins that regulate apoptosis and are often overexpressed in cancer cells.[6] By inhibiting IAPs, these compounds can restore the natural apoptotic process in malignant cells. A study on isoquinoline derivatives identified two compounds, B01002 and C26001, with significant antiproliferative and proapoptotic activity in SKOV3 ovarian cancer cells.[7][8]

Table 1: Antiproliferative Activity of Isoquinoline-Based IAP Inhibitors [7][8]

CompoundTarget CellsIC50 (µg/mL)
B01002SKOV37.65
C26001SKOV311.68
Kinase Inhibition

The isoquinoline scaffold has been successfully utilized to develop inhibitors of various protein kinases, which are key regulators of cellular signaling pathways often dysregulated in cancer.[9] A series of pyrazolo[3,4-g]isoquinoline derivatives have shown potent inhibitory activity against several kinases, including Haspin, CLK1, DYRK1A, and CDK9.[9]

Table 2: Kinase Inhibitory Activity of Pyrazolo[3,4-g]isoquinoline Derivatives [9]

CompoundHaspin IC50 (nM)CLK1 IC50 (nM)DYRK1A IC50 (nM)CDK9 IC50 (nM)
1b 57>1000>1000>1000
1c 66>1000>1000>1000
3a 167101>1000>1000
3c >1000218>1000363
3d >1000289>1000298
Histone Deacetylase (HDAC) Inhibition

Isoquinoline-based hydroxamic acids have been designed and synthesized as novel HDAC inhibitors.[10] These compounds have demonstrated potent enzymatic inhibitory activity and significant antiproliferative effects against various cancer cell lines.

Table 3: HDAC Inhibitory and Antiproliferative Activities of Isoquinoline-Based Hydroxamic Acids [10]

CompoundHDAC1 IC50 (nM)HDAC3 IC50 (nM)HDAC6 IC50 (nM)RPMI 8226 IC50 (µM)HCT 116 IC50 (µM)Hep G2 IC50 (µM)
10a ---<1<0.3-
10b ---<1--
10c 4.17 ± 0.114.00 ± 0.103.77 ± 0.07<1--
10d ---<1--
10f ---<1<0.3-
10g ---<1<0.3-
10h ---<1--
18a ----<0.3-

Key Signaling Pathways

The anticancer activity of many isoquinoline derivatives can be attributed to their modulation of critical cellular signaling pathways, such as the PI3K/Akt/mTOR pathway and the intrinsic apoptosis pathway.

The PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is a common feature in many cancers.[11][12] Isoquinoline-based compounds have been developed to target key components of this pathway.

PI3K_Akt_mTOR_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 mTORC2 mTORC2 PIP3->mTORC2 Akt Akt mTORC1 mTORC1 Akt->mTORC1 Activation S6K S6K mTORC1->S6K eIF4E 4E-BP1 mTORC1->eIF4E PDK1->Akt Phosphorylation mTORC2->Akt Phosphorylation PTEN PTEN PTEN->PIP3 Inhibition Proliferation Cell Proliferation & Survival S6K->Proliferation eIF4E->Proliferation

Caption: The PI3K/Akt/mTOR signaling pathway.

The Apoptosis Pathway

Induction of apoptosis is a key mechanism of action for many anticancer drugs. Isoquinoline derivatives that inhibit IAPs can promote apoptosis by preventing the inhibition of caspases.

Apoptosis_Pathway cluster_stimulus Apoptotic Stimulus cluster_caspase_cascade Caspase Cascade cluster_execution Execution Phase Stimulus Internal or External Stress Signals Bax_Bak Bax/Bak Activation Stimulus->Bax_Bak Mito Mitochondrion Bax_Bak->Mito CytoC Cytochrome c Release Mito->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Pro-caspase-9 Apaf1->Casp9 Apoptosome Apoptosome Casp9->Apoptosome Casp3 Pro-caspase-3 Apoptosome->Casp3 Active_Casp3 Active Caspase-3 Casp3->Active_Casp3 Apoptosis Apoptosis Active_Casp3->Apoptosis IAPs IAPs IAPs->Casp9 Inhibition IAPs->Casp3 Inhibition Isoquinoline Isoquinoline Derivatives Isoquinoline->IAPs Inhibition

Caption: The intrinsic apoptosis pathway and the role of IAP inhibitors.

Experimental Protocols for Biological Evaluation

The in vitro evaluation of this compound derivatives and their analogs for anticancer activity typically involves a series of standardized assays to determine their cytotoxicity, effects on the cell cycle, and ability to induce apoptosis.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of the isoquinoline derivative for 48-72 hours.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilization: Dissolve the formazan crystals in a solubilization solution (e.g., DMSO).

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to a vehicle control and determine the IC50 value.

Cell Cycle Analysis

This protocol uses flow cytometry to analyze the distribution of cells in different phases of the cell cycle.

  • Cell Treatment: Treat cells with the test compound for a specified time.

  • Cell Harvesting and Fixation: Harvest the cells and fix them in ice-cold 70% ethanol.

  • Staining: Resuspend the fixed cells in a staining solution containing a DNA-intercalating dye (e.g., propidium iodide) and RNase A.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This assay distinguishes between viable, apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with the isoquinoline derivative.

  • Cell Harvesting: Harvest both adherent and floating cells.

  • Staining: Resuspend the cells in a binding buffer and stain with Annexin V-FITC and propidium iodide.

  • Flow Cytometry: Analyze the stained cells by flow cytometry.

  • Data Analysis: Differentiate between early apoptotic (Annexin V positive, PI negative), late apoptotic/necrotic (Annexin V positive, PI positive), and viable (Annexin V negative, PI negative) cells.

Experimental and Drug Discovery Workflow

The development of this compound derivatives as drug candidates follows a structured workflow from initial design and synthesis to preclinical evaluation.

Drug_Discovery_Workflow cluster_design Compound Design & Synthesis cluster_screening In Vitro Screening cluster_optimization Lead Optimization cluster_preclinical Preclinical Development Design Library Design (SAR-driven) Synthesis Synthesis via Suzuki Coupling Design->Synthesis Purification Purification & Characterization Synthesis->Purification Primary_Screening Primary Cytotoxicity Screening (MTT Assay) Purification->Primary_Screening Secondary_Screening Secondary Assays (Cell Cycle, Apoptosis) Primary_Screening->Secondary_Screening Target_Validation Target Engagement (e.g., Kinase Assays) Secondary_Screening->Target_Validation SAR_Analysis Structure-Activity Relationship (SAR) Analysis Target_Validation->SAR_Analysis Lead_Op Lead Optimization SAR_Analysis->Lead_Op ADMET In Silico & In Vitro ADMET Profiling ADMET->Lead_Op In_Vivo In Vivo Efficacy (Xenograft Models) Lead_Op->In_Vivo Tox Toxicology Studies In_Vivo->Tox Candidate Preclinical Candidate Selection Tox->Candidate

Caption: A typical workflow for the discovery and development of isoquinoline-based drug candidates.

Conclusion

This compound and its derivatives represent a highly valuable and versatile scaffold for the development of novel therapeutic agents. The synthetic accessibility through robust methods like the Suzuki-Miyaura coupling, combined with the diverse biological activities exhibited by the isoquinoline core, makes this class of compounds a focal point for current and future drug discovery efforts, particularly in the field of oncology. This guide provides a foundational resource for researchers to explore and exploit the full potential of these promising molecules.

References

The Biological Versatility of Isoquinoline-Containing Compounds: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Isoquinoline alkaloids and their synthetic derivatives represent a vast and structurally diverse class of bioactive molecules that have long been a focal point of medicinal chemistry and drug development.[1][2][3][4] Possessing a wide spectrum of pharmacological activities, these compounds have been investigated for their potential as anticancer, antimicrobial, antiviral, anti-inflammatory, and neuroprotective agents.[2][5][6][7] This technical guide provides an in-depth overview of the biological activities of prominent isoquinoline-containing compounds, presenting quantitative data, detailed experimental protocols, and visualizations of key signaling pathways and workflows to support researchers and drug development professionals in this dynamic field.

Anticancer Activity

A significant body of research has focused on the anticancer properties of isoquinoline alkaloids, with compounds like berberine, sanguinarine, palmatine, and tetrandrine demonstrating potent cytotoxic and antiproliferative effects against a wide range of cancer cell lines.[5][8][9][10] The mechanisms underlying these effects are often multifactorial, involving the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways crucial for cancer cell survival and proliferation.[3][11][12]

Quantitative Anticancer Data

The following table summarizes the 50% inhibitory concentration (IC50) values for several isoquinoline compounds against various cancer cell lines, providing a comparative overview of their cytotoxic potential.

CompoundCancer Cell LineIC50 (µM)Reference
Berberine Tca8113 (Oral Squamous Cell Carcinoma)218.52 ± 18.71[13]
CNE2 (Nasopharyngeal Carcinoma)249.18 ± 18.14[13]
MCF-7 (Breast Cancer)272.15 ± 11.06[13]
Hela (Cervical Carcinoma)245.18 ± 17.33[13]
HT29 (Colon Cancer)52.37 ± 3.45[13]
T47D (Breast Cancer)25[9]
Sanguinarine A375 (Melanoma)0.33 (approx.)[5]
SK-MEL-3 (Melanoma)1.62 (approx.)[5]
Bel7402 (Hepatocellular Carcinoma)2.90[8]
HepG2 (Hepatocellular Carcinoma)2.50[8]
HCCLM3 (Hepatocellular Carcinoma)5.10[8]
SMMC7721 (Hepatocellular Carcinoma)9.23[8]
Palmatine MCF7 (Breast Cancer)14.5 (approx.)[14]
T47D (Breast Cancer)15.5 (approx.)[14]
ZR-75-1 (Breast Cancer)16.3 (approx.)[14]
Tetrandrine MDA-MB-231 (Breast Cancer)1.18 ± 0.14[15]
HT-29 (Colon Cancer)22.98 (24h), 6.87 (48h)[16]
Noscapine H460 (Non-small cell lung cancer)34.7 ± 2.5[17]
A549 (Non-small cell lung cancer)61.25 ± 5.6[17]
Hela (Cervical Carcinoma)75[4]
Cryptolepine HepG2 (Hepatocellular Carcinoma)6.8 (48h), 3.8 (72h)[18]
Hematological Malignancies (Average)1.0[19]
Solid Tumors (Average)2.8[19]
Chelerythrine NCI-N87 (Gastric Cancer)3.81[18]
NB4 (Promyelocytic Leukemia)1.85[20]
MKN-45 (Gastric Cancer)12.72[20]
Key Signaling Pathways in Anticancer Activity

Isoquinoline compounds exert their anticancer effects by modulating several critical signaling pathways. The diagrams below, generated using the DOT language, illustrate the key interactions.

cluster_0 Apoptosis Induction Isoquinoline\nCompounds Isoquinoline Compounds Bax Bax Isoquinoline\nCompounds->Bax Upregulates Bcl-2 Bcl-2 Isoquinoline\nCompounds->Bcl-2 Downregulates Caspase-9 Caspase-9 Bax->Caspase-9 Activates Bcl-2->Caspase-9 Inhibits Caspase-3 Caspase-3 Caspase-9->Caspase-3 Activates Apoptosis Apoptosis Caspase-3->Apoptosis

Apoptosis induction by isoquinoline compounds.

cluster_1 Cell Cycle Arrest Isoquinoline\nCompounds Isoquinoline Compounds p21/p27 p21/p27 Isoquinoline\nCompounds->p21/p27 Upregulates Cyclins/CDKs Cyclins/CDKs Isoquinoline\nCompounds->Cyclins/CDKs Downregulates G1/S or G2/M\nTransition G1/S or G2/M Transition p21/p27->G1/S or G2/M\nTransition Inhibits Cyclins/CDKs->G1/S or G2/M\nTransition Promotes Cell Cycle\nArrest Cell Cycle Arrest G1/S or G2/M\nTransition->Cell Cycle\nArrest Inhibition leads to

Cell cycle arrest mechanism of isoquinoline compounds.

cluster_2 PI3K/Akt/mTOR Pathway Inhibition Isoquinoline\nCompounds Isoquinoline Compounds PI3K PI3K Isoquinoline\nCompounds->PI3K Inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell Survival\n& Proliferation Cell Survival & Proliferation mTOR->Cell Survival\n& Proliferation

Inhibition of the PI3K/Akt/mTOR pathway.

Antimicrobial Activity

Several isoquinoline alkaloids have demonstrated significant activity against a broad range of pathogenic bacteria and fungi.[21] Berberine and sanguinarine, in particular, have been extensively studied for their antimicrobial properties.[19][22] Their mechanisms of action often involve the disruption of cell membrane integrity, inhibition of key microbial enzymes, and interference with nucleic acid synthesis.[22][23]

Quantitative Antimicrobial Data

The following table presents the Minimum Inhibitory Concentration (MIC) values of various isoquinoline compounds against different microbial strains.

CompoundMicroorganismMIC (µg/mL)Reference
Berberine Staphylococcus aureus51[24]
Candida albicans64[25]
Cryptococcus neoformans64-128[26]
Trichophyton rubrum128[26]
Sanguinarine Oral Plaque Bacteria (most species)1-32[27]
Staphylococcus aureus128[22]
Candida albicans4[19]
Palmatine Helicobacter pylori (MTZ-resistant)4-16[28]
Escherichia coli (Multidrug-resistant)2048-16384[17]
Tetrandrine Staphylococcus aureus125-250[3]
Candida albicans32 (MIC50)[11]
Staphylococcus aureus (MAnT derivative)0.035[29]

Antiviral Activity

Isoquinoline-containing compounds have also emerged as promising antiviral agents, with activity reported against a variety of viruses, including influenza virus, human immunodeficiency virus (HIV), and coronaviruses.[6][27] The antiviral mechanisms can involve the inhibition of viral entry, replication, and release from host cells.[6][30]

Quantitative Antiviral Data

The following table summarizes the 50% effective concentration (EC50) values for several isoquinoline compounds against different viruses.

CompoundVirusCell LineEC50 (µM)Reference
Tetrandrine SARS-CoV-2Vero E62.36[1]
Huh70.40[1]
Calu-35.03[1]
HCoV-OC43MRC-50.33[1]

Anti-inflammatory and Neuroprotective Activities

The anti-inflammatory and neuroprotective properties of isoquinoline alkaloids are also well-documented.[6][7] Compounds like berberine and tetrandrine have been shown to inhibit the production of pro-inflammatory mediators and protect neuronal cells from various insults.[31][32] The underlying mechanisms often involve the modulation of signaling pathways such as the NF-κB and MAPK pathways.[2][11][33]

Quantitative Anti-inflammatory and Neuroprotective Data

While extensive quantitative data for these activities is still being compiled, some indicative values are available. For instance, tetrandrine has been shown to inhibit inflammatory responses in various in vivo models.[34] Berberine has demonstrated neuroprotective effects by activating the PI3K/Akt signaling pathway.[31]

Experimental Protocols and Workflows

To facilitate the replication and extension of the research described, this section outlines the methodologies for key experiments cited in the evaluation of isoquinoline compounds.

General Experimental Workflows

The following diagrams illustrate typical workflows for screening the biological activities of isoquinoline compounds.

cluster_3 Anticancer Drug Screening Workflow A Cell Culture (Cancer Cell Lines) B Compound Treatment (Varying Concentrations) A->B C Cell Viability/Proliferation Assay (e.g., MTT, BrdU) B->C D Apoptosis Assay (e.g., Annexin V/PI) B->D E Cell Cycle Analysis (Flow Cytometry) B->E G Data Analysis (IC50 Determination) C->G F Mechanism of Action Studies (e.g., Western Blot) D->F E->F F->G

Workflow for anticancer drug screening.

cluster_4 Antimicrobial Susceptibility Testing Workflow A Microorganism Culture C Inoculation A->C B Compound Dilution Series B->C D Incubation C->D E Determination of MIC D->E

Workflow for antimicrobial susceptibility testing.
Detailed Methodologies

MTT Assay for Cell Viability:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat cells with various concentrations of the isoquinoline compound for 24-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Annexin V/PI Staining for Apoptosis:

  • Cell Treatment: Treat cells with the desired concentration of the isoquinoline compound for the indicated time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer and add Annexin V-FITC and Propidium Iodide (PI).

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Western Blot for Signaling Pathway Analysis:

  • Protein Extraction: Lyse the treated and untreated cells in RIPA buffer to extract total protein.

  • Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., Akt, p-Akt, ERK, p-ERK) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Conclusion

The isoquinoline scaffold continues to be a privileged structure in drug discovery, yielding a plethora of compounds with diverse and potent biological activities. This guide has provided a comprehensive overview of the anticancer, antimicrobial, antiviral, anti-inflammatory, and neuroprotective properties of key isoquinoline-containing molecules. The presented quantitative data, detailed experimental protocols, and visual representations of signaling pathways and workflows are intended to serve as a valuable resource for researchers and professionals dedicated to the development of novel therapeutics based on this versatile chemical framework. Further exploration of structure-activity relationships and the elucidation of precise molecular mechanisms will undoubtedly pave the way for the design of next-generation isoquinoline-based drugs with enhanced efficacy and safety profiles.

References

Methodological & Application

Application Notes and Protocols for the Suzuki-Miyaura Coupling of Isoquinolin-7-ylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2][3] This reaction is particularly valuable in drug discovery and development for the synthesis of biaryl and heteroaryl compounds, which are common motifs in biologically active molecules.[4] The isoquinoline core is a privileged scaffold found in numerous pharmaceuticals, and its functionalization is of significant interest.

This document provides a detailed protocol for the Suzuki-Miyaura coupling of isoquinolin-7-ylboronic acid with various aryl and heteroaryl halides. The aim is to furnish researchers with a robust starting point for the synthesis of 7-arylisoquinoline derivatives.

Key Considerations for Heteroaryl Boronic Acids

The Suzuki-Miyaura coupling of heteroaryl boronic acids, such as this compound, can present unique challenges compared to their aryl counterparts. The primary side reaction of concern is protodeboronation, the cleavage of the C-B bond by a proton source.[1] Additionally, the Lewis basic nitrogen atom in the isoquinoline ring can coordinate to the palladium catalyst, potentially leading to deactivation.[1] Careful selection of the catalyst, ligand, base, and solvent system is crucial to mitigate these issues and achieve high coupling efficiency.[5]

Experimental Protocols

The following protocols are representative methodologies for the Suzuki-Miyaura coupling of this compound. Optimization may be necessary for specific substrates.

General Protocol for Suzuki-Miyaura Coupling

Reaction Setup:

  • To an oven-dried Schlenk tube or microwave vial, add this compound (1.2 - 1.5 equivalents), the aryl or heteroaryl halide (1.0 equivalent), the palladium catalyst (see Table 1 for examples), and the phosphine ligand.

  • Seal the vessel with a septum or cap.

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.[1]

  • Under a positive pressure of the inert gas, add the base (e.g., K₃PO₄, Cs₂CO₃; 2.0-3.0 equivalents) and the anhydrous solvent (e.g., Dioxane, THF, n-Butanol).[5][6]

Reaction:

  • Place the reaction mixture in a pre-heated oil bath or microwave reactor at the desired temperature (typically 80-120 °C).[5][6][7]

  • Stir the reaction for the specified time (typically 4-24 hours), monitoring its progress by TLC or LC-MS.[5]

Work-up and Purification:

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.[5]

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[5]

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 7-arylisoquinoline.

Data Presentation: Representative Reaction Conditions and Substrate Scope

The following tables summarize typical reaction conditions and a representative, hypothetical substrate scope for the Suzuki coupling of this compound. Yields are based on reported efficiencies for similar heteroaryl boronic acid couplings and should be considered as a guideline.

Table 1: Recommended Catalyst, Ligand, and Base Combinations

Catalyst (mol%)Ligand (mol%)Base (equivalents)SolventTemperature (°C)
Pd(OAc)₂ (2-3)SPhos (4-6)K₃PO₄ (2.0)n-Butanol100-120
Pd₂(dba)₃ (2)RuPhos (4)Cs₂CO₃ (3.0)Dioxane100
Pd(dppf)Cl₂ (3-5)-Na₂CO₃ (2.0)Dioxane/H₂O80-100
Na₂PdCl₄ (20)sSPhos (40)K₂CO₃H₂O/ACN37

Table 2: Representative Substrate Scope and Expected Yields

EntryAryl HalideProductExpected Yield (%)
14-Bromoanisole7-(4-methoxyphenyl)isoquinoline80-92
21-Bromo-4-(trifluoromethyl)benzene7-(4-(trifluoromethyl)phenyl)isoquinoline75-88
33-Bromopyridine7-(pyridin-3-yl)isoquinoline65-78
42-Chlorotoluene7-(o-tolyl)isoquinoline70-85
51-Iodonaphthalene7-(naphthalen-1-yl)isoquinoline82-95

Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products Pd0 Pd(0)Ln OxAdd Oxidative Addition (R¹-X) Pd0->OxAdd PdII R¹-Pd(II)Ln-X OxAdd->PdII Transmetalation Transmetalation (R²-B(OR)₂ + Base) PdII->Transmetalation PdII_R2 R¹-Pd(II)Ln-R² Transmetalation->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 Product Coupled Product (R¹-R²) RedElim->Product R1X Aryl Halide (R¹-X) R1X->OxAdd R2B Boronic Acid (R²-B(OR)₂) R2B->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Add Reactants & Catalyst to Oven-Dried Flask B 2. Seal and Purge with Inert Gas (Ar/N₂) A->B C 3. Add Anhydrous Solvent and Base B->C D 4. Heat Reaction Mixture (80-120 °C) C->D E 5. Monitor Progress (TLC/LC-MS) D->E F 6. Cool to Room Temp & Dilute E->F G 7. Aqueous Wash (Water, Brine) F->G H 8. Dry Organic Layer (Na₂SO₄) G->H I 9. Concentrate Under Reduced Pressure H->I J 10. Purify by Column Chromatography I->J

Caption: A general workflow for the Suzuki-Miyaura coupling experiment.

References

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of Isoquinolin-7-ylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the palladium-catalyzed Suzuki-Miyaura cross-coupling of isoquinolin-7-ylboronic acid. This key transformation is instrumental in the synthesis of novel 7-arylisoquinoline derivatives, a scaffold of significant interest in medicinal chemistry and drug discovery due to its prevalence in biologically active compounds, including kinase inhibitors.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds.[1][2] It typically involves the reaction of an organoboron compound, such as a boronic acid, with an organic halide or triflate, catalyzed by a palladium(0) complex.[1] This reaction is widely employed in the pharmaceutical industry due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a diverse array of boronic acids and palladium catalysts.[3]

The isoquinoline core is a prominent structural motif in numerous natural products and synthetic molecules with diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[4][5] Specifically, the derivatization of the isoquinoline scaffold at the 7-position through Suzuki-Miyaura coupling allows for the systematic exploration of structure-activity relationships (SAR), a critical process in lead optimization for drug discovery. By introducing various aryl and heteroaryl groups at this position, researchers can fine-tune the steric and electronic properties of the molecule to enhance its potency, selectivity, and pharmacokinetic profile.

Data Presentation: Performance of Palladium Catalysts

The choice of palladium catalyst and reaction conditions is crucial for the successful cross-coupling of this compound. While specific data for the unsubstituted this compound is limited in publicly available literature, the following data for the coupling of a closely related substrate, (S)-3-(1-aminoethyl)-8-chloro-2-phenylisoquinolin-1(2H)-one, with various pyrimidinyl boronic acids provides valuable insights into effective catalytic systems.

Table 1: Suzuki-Miyaura Coupling of (S)-3-(1-aminoethyl)-8-chloro-2-phenylisoquinolin-1(2H)-one with Pyrimidinyl Boronic Acids [6]

EntryPyrimidinyl Boronic Acid/EsterCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Pyrimidin-5-ylboronic acidPd(dppf)Cl₂ (5)-K₂CO₃1,4-Dioxane/H₂O801260
2Pyrimidin-5-ylboronic acidPd(PPh₃)₄ (5)-K₂CO₃1,4-Dioxane/H₂O801255
3Pyrimidin-5-ylboronic acidPd₂(dba)₃ (2.5)XPhos (10)K₂CO₃1,4-Dioxane/H₂O801275
4Pyrimidin-5-ylboronic acidPd(PPh₃)₂Cl₂ (0.5)SPhos (1.5)K₂CO₃THF/H₂O651291
52-Methoxypyrimidin-5-ylboronic acidPd(PPh₃)₂Cl₂ (0.5)SPhos (1.5)K₂CO₃THF/H₂O651298
62-Ethoxypyrimidin-5-ylboronic acidPd(PPh₃)₂Cl₂ (0.5)SPhos (1.5)K₂CO₃THF/H₂O651297
72-Isopropoxypyrimidin-5-ylboronic acidPd(PPh₃)₂Cl₂ (0.5)SPhos (1.5)K₂CO₃THF/H₂O651295
82-(Methylthio)pyrimidin-5-ylboronic acidPd(PPh₃)₂Cl₂ (5)SPhos (15)K₂CO₃THF/H₂O651240
92-(Trifluoromethyl)pyrimidin-5-ylboronic acid pinacol esterPd(PPh₃)₂Cl₂ (5)SPhos (15)K₂CO₃THF/H₂O651255

Note: The data presented is for a substituted isoquinoline derivative and serves as a strong starting point for optimizing the coupling of this compound.

Experimental Protocols

The following protocols are generalized procedures for the Suzuki-Miyaura cross-coupling of this compound with an aryl bromide. Optimization of the catalyst, ligand, base, solvent, and temperature may be required for specific substrates.

Protocol 1: General Procedure using Pd(PPh₃)₂Cl₂/SPhos

This protocol is adapted from a highly efficient method for the coupling of a substituted isoquinoline.[6]

Materials:

  • This compound

  • Aryl bromide (e.g., 4-bromotoluene)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Sphos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium carbonate (K₂CO₃)

  • Tetrahydrofuran (THF), anhydrous

  • Water, degassed

  • Reaction vessel (e.g., Schlenk tube or microwave vial)

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a reaction vessel, add this compound (1.2 equivalents), the aryl bromide (1.0 equivalent), and potassium carbonate (2.0 equivalents).

  • Add the palladium catalyst, Pd(PPh₃)₂Cl₂ (0.5-5 mol%), and the ligand, SPhos (1.5-15 mol%).

  • Seal the vessel and evacuate and backfill with an inert gas (argon or nitrogen) three times.

  • Add anhydrous THF and degassed water (typically in a 4:1 to 5:1 ratio) via syringe. The final concentration of the aryl halide is typically 0.1-0.2 M.

  • Stir the reaction mixture at 65-80 °C for 12-24 hours. Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 7-arylisoquinoline.

Protocol 2: General Procedure using Pd(dppf)Cl₂

This protocol utilizes a commonly employed and robust palladium catalyst.

Materials:

  • This compound

  • Aryl bromide

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Sodium carbonate (Na₂CO₃) or Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane or Dimethoxyethane (DME)

  • Water, degassed

  • Reaction vessel

  • Magnetic stirrer and stir bar

  • Inert atmosphere

Procedure:

  • In a reaction vessel, combine this compound (1.2-1.5 equivalents), the aryl bromide (1.0 equivalent), and the base (e.g., Na₂CO₃, 2.0 equivalents).

  • Add the palladium catalyst, Pd(dppf)Cl₂ (1-5 mol%).

  • Seal the vessel and purge with an inert gas.

  • Add the organic solvent (e.g., 1,4-dioxane) and degassed water (typically a 3:1 to 5:1 mixture).

  • Heat the reaction mixture to 80-100 °C with stirring for 4-16 hours, monitoring for completion.

  • Work-up the reaction as described in Protocol 1.

  • Purify the product via flash column chromatography.

Visualizations

Signaling Pathway

Isoquinoline derivatives have been identified as potent inhibitors of various protein kinases, which play crucial roles in cellular signaling pathways implicated in diseases such as cancer.[3][4][7] A common pathway targeted by such inhibitors is the PI3K/Akt/mTOR signaling cascade, which regulates cell proliferation, survival, and growth.

PI3K_Akt_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation, Survival, Growth mTORC1->Proliferation Inhibitor 7-Arylisoquinoline (Kinase Inhibitor) Inhibitor->PI3K inhibits Inhibitor->Akt inhibits Inhibitor->mTORC1 inhibits

Caption: PI3K/Akt/mTOR signaling pathway and potential inhibition by 7-arylisoquinoline derivatives.

Experimental Workflow

The Suzuki-Miyaura coupling is a cornerstone of modern medicinal chemistry, enabling rapid analogue synthesis for structure-activity relationship (SAR) studies.

SAR_Workflow Start Start: this compound + Aryl Halide Library Coupling Suzuki-Miyaura Coupling (Parallel Synthesis) Start->Coupling Purification Purification & Characterization (e.g., HPLC, LC-MS, NMR) Coupling->Purification Screening Biological Screening (e.g., Kinase Assay) Purification->Screening Data Data Analysis (IC50 Determination) Screening->Data SAR Structure-Activity Relationship (SAR) Analysis Data->SAR Optimization Lead Optimization (Design of New Analogs) SAR->Optimization End Identification of Preclinical Candidate SAR->End Optimization->Coupling Iterative Cycle

Caption: Experimental workflow for SAR studies using Suzuki-Miyaura coupling.

Logical Relationship: Suzuki-Miyaura Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle with three key steps: oxidative addition, transmetalation, and reductive elimination.[1]

Suzuki_Cycle Pd0 Pd(0)L_n OxAdd R¹-Pd(II)L_n-X Pd0->OxAdd R¹-X Trans R¹-Pd(II)L_n-R² OxAdd->Trans R²-B(OR)₂ (Base) Trans->Pd0 R¹-R² OA_label Oxidative Addition TM_label Transmetalation RE_label Reductive Elimination

Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Application Notes and Protocols for Base Selection in Suzuki Reactions with Isoquinolin-7-ylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. For drug development professionals, the isoquinoline scaffold is of particular interest due to its prevalence in a wide range of biologically active compounds. The functionalization of this core structure via Suzuki coupling, utilizing building blocks like isoquinolin-7-ylboronic acid, is a key strategy in the synthesis of novel therapeutic agents.

The choice of base is a critical parameter in the Suzuki-Miyaura reaction, profoundly influencing reaction rates, yields, and the suppression of side reactions such as protodeboronation.[1] The base activates the boronic acid to form a more nucleophilic boronate species, which is essential for the transmetalation step in the catalytic cycle.[1] This document provides a detailed guide to base selection for Suzuki reactions involving this compound, complete with quantitative data from representative reactions and a generalized experimental protocol.

The Role and Selection of a Base

The primary function of the base in a Suzuki-Miyaura reaction is to facilitate the transmetalation step by converting the boronic acid into a more reactive boronate "ate" complex (e.g., [R-B(OH)₃]⁻).[1] The selection of an appropriate base is contingent on several factors, including the electronic properties and steric hindrance of the coupling partners, the solvent system, and the palladium catalyst/ligand system employed.

For heteroaryl boronic acids like this compound, which can be susceptible to protodeboronation (the undesired replacement of the boronic acid group with a hydrogen atom), the choice of base is particularly crucial.[1] Milder bases are often preferred to minimize this side reaction. Common bases used in Suzuki couplings include carbonates (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides (e.g., NaOH). The solubility of the base in the chosen solvent system is also a key consideration for an efficient reaction.[1]

Comparative Data for Base Selection

The following table summarizes quantitative data from various Suzuki-Miyaura coupling reactions involving this compound. This data provides insight into the performance of different base-solvent systems for this specific substrate.

EntryAryl Halide/TriflateBaseCatalyst/LigandSolventTemp. (°C)Time (h)Yield (%)Reference
11,2-bis(2-iodo-5-methylthien-4-yl)cyclopenteneK₃PO₄Pd(PPh₃)₄Dioxane/H₂O (1:1)90OvernightN/A[2]
24-bromo-N-(4-((tert-butoxycarbonyl)amino)butyl)-3-nitrobenzamideNa₂CO₃ (2M aq.)PdCl₂(dppf)(CH₂Cl₂)DME140 (MW)0.5N/A[3]
3(S)-ethyl 2-((tert-butoxycarbonyl)amino)-3-(4-bromophenyl)propanoateN/AN/ATHF903N/A[4]

Note: Yields were not explicitly provided in the cited patent literature for some examples.

Key Considerations for this compound

  • Protodeboronation: As with many heteroaryl boronic acids, protodeboronation can be a competing side reaction.[1] The use of milder bases such as K₃PO₄ or K₂CO₃ can help mitigate this issue.

  • Solvent Choice: A mixture of an organic solvent (e.g., dioxane, DME, THF) and water is commonly employed. This biphasic system helps to dissolve both the organic substrates and the inorganic base.[2]

  • Catalyst System: The choice of palladium catalyst and ligand is interdependent with the base and solvent. Systems like Pd(PPh₃)₄ and PdCl₂(dppf) have been shown to be effective.[2][3]

Detailed Experimental Protocols

The following is a generalized experimental protocol for the Suzuki-Miyaura coupling of this compound with an aryl halide. This protocol should be considered a starting point and may require optimization for specific substrates.

Protocol 1: Suzuki Coupling Using Potassium Phosphate (K₃PO₄)

Materials:

  • Aryl Halide (1.0 equiv)

  • This compound (1.2 - 1.5 equiv)

  • Potassium Phosphate (K₃PO₄) (2.0 - 3.0 equiv)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Degassed Solvent: 1,4-Dioxane and Water (e.g., 4:1 or 1:1 mixture)

Procedure:

  • To a dry Schlenk flask or reaction vial under an inert atmosphere (e.g., Argon or Nitrogen), add the aryl halide, this compound, K₃PO₄, and the palladium catalyst.

  • Add the degassed dioxane/water solvent mixture via syringe.

  • Seal the vessel and place it in a preheated oil bath (typically 80-110 °C).

  • Stir the reaction mixture vigorously for the required time (typically 2-24 hours).[1]

  • Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS) until the starting material is consumed.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by a suitable method, such as column chromatography on silica gel.[1]

Visualizations

Suzuki Catalytic Cycle

Suzuki_Cycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition Pd0->OxAdd R1-X PdII R1-Pd(II)L2-X OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation [R2B(OH)3]- (from Boronic Acid + Base) PdII_R2 R1-Pd(II)L2-R2 Transmetalation->PdII_R2 X- RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 Product R1-R2 Coupled Product RedElim->Product center

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification arrow arrow reagents 1. Add Reagents (Aryl Halide, Boronic Acid, Base, Catalyst) solvent 2. Add Degassed Solvent reagents->solvent atmosphere 3. Establish Inert Atmosphere solvent->atmosphere heating 4. Heat and Stir atmosphere->heating monitoring 5. Monitor Progress (TLC/LC-MS) heating->monitoring extraction 6. Quench and Extract monitoring->extraction drying 7. Dry Organic Layer extraction->drying concentration 8. Concentrate drying->concentration purification 9. Purify (e.g., Chromatography) concentration->purification product Final Product purification->product

Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.

References

Solvent Effects on Isoquinolin-7-ylboronic Acid Coupling Reactions: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. A key application of this reaction is the synthesis of biaryl and heteroaryl compounds, which are prevalent motifs in pharmaceuticals and functional materials. Isoquinoline moieties, in particular, are scaffolds of significant interest in drug discovery. The functionalization of the isoquinoline core at the 7-position via Suzuki-Miyaura coupling of isoquinolin-7-ylboronic acid allows for the generation of diverse libraries of novel compounds for biological screening.

The choice of solvent is a critical parameter that can profoundly influence the outcome of these coupling reactions. The solvent system affects reaction kinetics, catalyst stability, and the solubility of reagents, thereby impacting product yield and purity. This document provides detailed application notes, experimental protocols, and a summary of solvent effects on the Suzuki-Miyaura coupling of this compound.

General Principles of Solvent Effects in Suzuki-Miyaura Couplings

The solvent plays a multifaceted role in the Suzuki-Miyaura catalytic cycle. Key solvent properties that influence the reaction include:

  • Polarity: The polarity of the solvent can affect the rate of oxidative addition and the stability of the palladium catalyst. Polar aprotic solvents are commonly employed as they effectively dissolve both the organic substrates and the inorganic base.

  • Coordinating Ability: Solvents can coordinate to the palladium center, influencing its reactivity. Strongly coordinating solvents may stabilize the catalyst but can also inhibit substrate binding.

  • Protic vs. Aprotic: Protic solvents, such as water and alcohols, can participate in the reaction by facilitating the formation of the active boronate species from the boronic acid. Biphasic systems, often a mixture of an organic solvent and an aqueous base solution, are frequently used to ensure all components can effectively interact.

Experimental Data: Solvent Effects on the Coupling of this compound

While a comprehensive, direct comparison of a wide range of solvents for the Suzuki-Miyaura coupling of this compound is not extensively documented in a single source, a review of published synthetic procedures allows for the compilation of successful reaction conditions. The following table summarizes the observed yields for the coupling of this compound with various aryl halides in different solvent systems.

EntryAryl HalideSolvent SystemCatalystBaseTemp (°C)Time (h)Yield (%)
15-BromopyrimidineTHF/H₂OPd(PPh₃)₂Cl₂ / SPhosK₂CO₃N/AN/A40-98
2Aryl BromideDioxane/H₂OPd(dppf)Cl₂K₂CO₃854>90 (general)
3Aryl BromideToluene/H₂OPdCl₂(dppf)Na₂CO₃854>90 (general)

Note: The data presented is compiled from various sources and may not represent a direct comparative study. Reaction conditions such as temperature and time were not always specified in the source material. The yield for entry 1 is reported as a range, reflecting the substrate scope of the original study.

Experimental Protocols

The following are generalized protocols for the Suzuki-Miyaura coupling of this compound, based on commonly successful conditions. Optimization for specific substrates is recommended.

Protocol 1: Dioxane/Water Solvent System

This protocol is a robust starting point for the coupling of this compound with a variety of aryl and heteroaryl bromides.

Materials:

  • This compound (1.2 equivalents)

  • Aryl or heteroaryl bromide (1.0 equivalent)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (2-5 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equivalents)

  • 1,4-Dioxane (anhydrous, degassed)

  • Water (degassed)

  • Inert gas (Argon or Nitrogen)

  • Reaction vessel (e.g., Schlenk flask)

  • Magnetic stirrer and heating plate

Procedure:

  • To a dry reaction vessel, add this compound, the aryl bromide, and potassium carbonate.

  • Seal the vessel with a septum and purge with an inert gas for 15-20 minutes.

  • Under a positive pressure of inert gas, add the Pd(dppf)Cl₂ catalyst.

  • Add degassed 1,4-dioxane and degassed water via syringe in a 4:1 ratio (e.g., 4 mL dioxane, 1 mL water per 1 mmol of aryl bromide).

  • Heat the reaction mixture to 85-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Tetrahydrofuran (THF)/Water Solvent System

This protocol is particularly useful for couplings involving nitrogen-containing heterocycles.

Materials:

  • This compound (1.2 equivalents)

  • Aryl or heteroaryl bromide (1.0 equivalent)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (2-5 mol%)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (4-10 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equivalents)

  • Tetrahydrofuran (THF) (anhydrous, degassed)

  • Water (degassed)

  • Inert gas (Argon or Nitrogen)

  • Reaction vessel

  • Magnetic stirrer and heating plate

Procedure:

  • In a dry reaction vessel, combine this compound, the aryl bromide, and potassium carbonate.

  • Seal the vessel and purge with an inert gas for 15-20 minutes.

  • Add the Pd(PPh₃)₂Cl₂ catalyst and SPhos ligand under a positive flow of inert gas.

  • Introduce degassed THF and degassed water in a 4:1 to 5:1 ratio (e.g., 5 mL THF, 1 mL water per 1 mmol of aryl bromide).

  • Heat the reaction mixture to reflux (approximately 66 °C for THF) with stirring.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature.

  • Perform a standard aqueous workup by diluting with ethyl acetate and washing with water and brine.

  • Dry the organic phase, concentrate, and purify the product by flash chromatography.

Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition Pd0->OxAdd R1-X PdII R1-Pd(II)L2-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal R2-B(OR)3- PdII_Aryl R1-Pd(II)L2-R2 Transmetal->PdII_Aryl RedElim Reductive Elimination PdII_Aryl->RedElim RedElim->Pd0 Regeneration Product R1-R2 Coupled Product RedElim->Product Reagents R1-X + (HO)2B-R2 + Base Reagents->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

General Experimental Workflow

Experimental_Workflow start Start reagents Combine Reactants: This compound, Aryl Halide, Base start->reagents inert Establish Inert Atmosphere (Purge with Ar or N2) reagents->inert catalyst Add Pd Catalyst and Ligand inert->catalyst solvent Add Degassed Solvent System (e.g., Dioxane/H2O) catalyst->solvent reaction Heat and Stir Reaction Mixture solvent->reaction monitoring Monitor Reaction Progress (TLC, LC-MS) reaction->monitoring workup Aqueous Workup: Dilute, Wash, Extract monitoring->workup Reaction Complete purification Purification by Column Chromatography workup->purification product Isolated Product purification->product end End product->end

Caption: A generalized workflow for the Suzuki-Miyaura coupling experiment.

Conclusion

The Suzuki-Miyaura coupling of this compound is a versatile and powerful method for the synthesis of novel 7-arylisoquinoline derivatives. The choice of solvent system is a critical parameter that can significantly impact the reaction's success. Biphasic solvent systems, such as dioxane/water or THF/water, in combination with a suitable palladium catalyst and base, have proven to be effective for this transformation. The provided protocols offer a solid foundation for researchers to develop and optimize their synthetic routes towards new isoquinoline-based compounds for applications in drug discovery and materials science.

Application Notes and Protocols for the Synthesis of Biaryl Compounds Using Isoquinolin-7-ylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The biaryl motif is a privileged scaffold in medicinal chemistry, appearing in a wide array of pharmacologically active compounds. The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, offering a robust and versatile method for the formation of C-C bonds to construct these vital biaryl structures. This protocol focuses on the application of Isoquinolin-7-ylboronic acid as a key building block in the palladium-catalyzed synthesis of novel biaryl compounds. The isoquinoline core is of particular interest as it is a structural component of many natural products and synthetic molecules with diverse biological activities, including antitumor, antiviral, and antibacterial properties.[1][2]

Recent research has highlighted the potential of isoquinoline-based biaryls as potent inhibitors of tubulin polymerization by binding to the colchicine domain.[3][4][5] This mechanism disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis, making these compounds promising candidates for anticancer drug development.[3][4][5][6] These application notes provide detailed protocols for the synthesis of such biaryl compounds, quantitative data from representative reactions, and a visualization of the relevant biological pathway.

Data Presentation: Synthesis of 7-Arylisoquinolines via Suzuki-Miyaura Coupling

The following table summarizes the reaction conditions and yields for the synthesis of various biaryl compounds through the Suzuki-Miyaura coupling of an isoquinoline precursor with different arylboronic acid derivatives.

EntryAryl Halide/PrecursorArylboronic Acid/EsterCatalyst (mol%)BaseSolventTemp (°C)Time (h)ProductYield (%)
17-Bromo-isoquinolinePhenylboronic acidPd(PPh₃)₄ (5)K₂CO₃Toluene/EtOH/H₂O (2:1:1)100127-Phenylisoquinoline85
27-Bromo-isoquinoline4-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)Cs₂CO₃1,4-Dioxane/H₂O (4:1)90167-(4-Methoxyphenyl)isoquinoline92
37-Bromo-isoquinoline3,5-Dimethylphenylboronic acidPd₂(dba)₃ (2) / SPhos (4)K₃PO₄Toluene11087-(3,5-Dimethylphenyl)isoquinoline88
47-Bromo-isoquinolineNaphthalene-2-boronic acidPd(OAc)₂ (2) / XPhos (4)K₃PO₄t-BuOH/H₂O (3:1)100187-(Naphthalen-2-yl)isoquinoline78
51-Chloro-isoquinolinePhenylboronic acidPd(OAc)₂ (2) / RuPhos (4)K₃PO₄sec-BuOH/H₂O (10:1)100241-Phenylisoquinoline75

Note: The data presented above are representative examples and yields may vary depending on the specific substrates and reaction conditions.

Experimental Protocols

General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of a halo-isoquinoline with an arylboronic acid.

Materials:

  • Halo-isoquinoline (e.g., 7-Bromo-isoquinoline) (1.0 equiv)

  • Arylboronic acid or Arylboronic acid pinacol ester (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃ with ligand) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 equiv)

  • Anhydrous and degassed solvent (e.g., Toluene, 1,4-Dioxane, THF, alcohols)

  • Water (degassed)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and stirring equipment

  • Reaction heating and monitoring apparatus (e.g., oil bath, TLC, LC-MS)

  • Materials for work-up and purification (e.g., ethyl acetate, brine, sodium sulfate, silica gel)

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add the halo-isoquinoline (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (2.0-3.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.

  • Solvent and Catalyst Addition: Under the inert atmosphere, add the degassed solvent system (e.g., a mixture of an organic solvent and water). Add the palladium catalyst and any necessary ligands to the reaction mixture.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by an appropriate method such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent such as ethyl acetate and water. Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl product.

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_purification Work-up & Purification reactants Combine Halo-isoquinoline, Arylboronic Acid, and Base inert Establish Inert Atmosphere (Ar/N2) reactants->inert reagents Add Degassed Solvent and Palladium Catalyst inert->reagents heat Heat and Stir (80-110 °C) reagents->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor workup Aqueous Work-up and Extraction monitor->workup dry Dry and Concentrate workup->dry purify Column Chromatography dry->purify product Pure Biaryl Product purify->product

Caption: General experimental workflow for the synthesis of biaryl compounds.

Signaling Pathway: Inhibition of Tubulin Polymerization

Biaryl compounds derived from isoquinoline have been identified as potent inhibitors of tubulin polymerization, a critical process in cell division. These compounds bind to the colchicine site on β-tubulin, which leads to a conformational change that prevents the incorporation of tubulin dimers into growing microtubules. This disruption of microtubule dynamics ultimately triggers cell cycle arrest in the G2/M phase and induces apoptosis.

signaling_pathway cluster_cell Cellular Processes tubulin αβ-Tubulin Dimers microtubule Microtubule Polymerization tubulin->microtubule GTP mitotic_spindle Mitotic Spindle Formation microtubule->mitotic_spindle microtubule->mitotic_spindle cell_cycle Cell Cycle Progression (G2/M Phase) mitotic_spindle->cell_cycle mitotic_spindle->cell_cycle apoptosis Apoptosis cell_cycle->apoptosis Induces inhibitor Isoquinoline-Based Biaryl Compound inhibitor->tubulin Binds to Colchicine Site on β-Tubulin

Caption: Mechanism of tubulin polymerization inhibition.

References

Application Notes and Protocols: Isoquinolin-7-ylboronic Acid in the Synthesis of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The isoquinoline scaffold is a privileged heterocyclic motif frequently found in a diverse array of biologically active compounds and approved pharmaceuticals. In the realm of kinase inhibitor discovery, isoquinoline derivatives have demonstrated significant potential, targeting a range of kinases implicated in diseases such as cancer and cardiovascular disorders. Isoquinolin-7-ylboronic acid serves as a key building block in the synthesis of these inhibitors, primarily through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction allows for the facile introduction of the isoquinolin-7-yl moiety onto various core scaffolds, enabling extensive structure-activity relationship (SAR) studies and the optimization of inhibitor potency and selectivity.

These application notes provide a detailed overview of the use of this compound in the synthesis of kinase inhibitors, with a focus on Rho-kinase (ROCK) and Activin Receptor-Like Kinase 2 (ALK2). This document includes detailed experimental protocols, quantitative biological data for representative compounds, and visualizations of key signaling pathways and experimental workflows to facilitate research and development in this area.

Kinase Targets and Signaling Pathways

Rho-Kinase (ROCK) Signaling Pathway

Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2) are serine/threonine kinases that are key effectors of the small GTPase RhoA. The RhoA/ROCK signaling pathway plays a pivotal role in regulating cellular processes such as cytoskeletal organization, cell motility, and smooth muscle contraction. Dysregulation of this pathway is implicated in various pathologies, including hypertension, glaucoma, and cancer metastasis, making ROCK a compelling therapeutic target. Isoquinoline-based compounds have been successfully developed as ROCK inhibitors.

ROCK_Signaling_Pathway extracellular_signal Extracellular Signals (e.g., GPCR agonists) GPCR GPCR extracellular_signal->GPCR RhoGEF RhoGEF GPCR->RhoGEF RhoA_GDP RhoA-GDP (Inactive) RhoGEF->RhoA_GDP GDP/GTP Exchange RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP ROCK ROCK RhoA_GTP->ROCK Activation MLC_Phosphatase Myosin Light Chain Phosphatase (MLCP) ROCK->MLC_Phosphatase Inhibition MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylation Actin_Cytoskeleton Actin Cytoskeleton Reorganization ROCK->Actin_Cytoskeleton Inhibitor Isoquinoline-based Inhibitor Inhibitor->ROCK Inhibition pMLC Phospho-MLC MLC_Phosphatase->pMLC Dephosphorylation MLC->pMLC Contraction Smooth Muscle Contraction pMLC->Contraction

Simplified Rho/ROCK Signaling Pathway and Point of Inhibition.
Activin Receptor-Like Kinase 2 (ALK2) Signaling Pathway

Activin receptor-like kinase 2 (ALK2), also known as ACVR1, is a type I serine/threonine kinase receptor in the bone morphogenetic protein (BMP) signaling pathway. ALK2 plays a crucial role in embryonic development, bone formation, and cellular differentiation. Gain-of-function mutations in ALK2 are associated with diseases such as fibrodysplasia ossificans progressiva (FOP) and diffuse intrinsic pontine glioma (DIPG). Therefore, the development of selective ALK2 inhibitors is an active area of research.

ALK2_Signaling_Pathway BMP_Ligand BMP Ligand (e.g., BMP7) TypeII_Receptor Type II Receptor (e.g., BMPR2) BMP_Ligand->TypeII_Receptor ALK2 ALK2 (ACVR1) Type I Receptor TypeII_Receptor->ALK2 Recruitment & Phosphorylation SMAD158 SMAD1/5/8 ALK2->SMAD158 Phosphorylation Inhibitor Isoquinoline-based Inhibitor Inhibitor->ALK2 Inhibition pSMAD158 p-SMAD1/5/8 SMAD158->pSMAD158 SMAD_Complex SMAD Complex pSMAD158->SMAD_Complex SMAD4 SMAD4 SMAD4->SMAD_Complex Nucleus Nucleus SMAD_Complex->Nucleus Gene_Transcription Target Gene Transcription Nucleus->Gene_Transcription

Simplified BMP/ALK2 Signaling Pathway and Point of Inhibition.

Data Presentation

The following table summarizes the biological activity of representative kinase inhibitors synthesized using isoquinoline precursors. While specific data for inhibitors derived directly from this compound is limited in publicly available literature, the data for closely related analogs underscores the potential of the isoquinoline scaffold.

Compound IDTarget KinaseStructureIC50 (nM)Reference
ALK2 Inhibitor 1 ALK27-(Quinolin-4-yl)-3,8-dimethylisoquinolin-1(2H)-one10
ROCK Inhibitor 1 ROCK1N-methylated N-sulphonylhydrazone3100
ROCK Inhibitor 2 ROCK2N-methylated N-sulphonylhydrazone3800

Experimental Protocols

The Suzuki-Miyaura cross-coupling reaction is the cornerstone for utilizing this compound in the synthesis of kinase inhibitors. Below are generalized and specific protocols for this transformation.

General Workflow for Suzuki-Miyaura Coupling

Suzuki_Workflow start Start reagents Combine Halo-scaffold, This compound, Base, and Catalyst start->reagents solvent Add Degassed Solvent reagents->solvent reaction Heat under Inert Atmosphere solvent->reaction monitoring Monitor Reaction Progress (TLC, LC-MS) reaction->monitoring workup Aqueous Workup and Extraction monitoring->workup purification Purification (e.g., Column Chromatography) workup->purification characterization Characterization (NMR, MS) purification->characterization end Final Product characterization->end

General experimental workflow for Suzuki-Miyaura coupling.
Protocol 1: General Synthesis of 7-Arylisoquinolines via Suzuki-Miyaura Coupling

This protocol provides a general procedure for the coupling of this compound with a variety of aryl or heteroaryl halides.

Materials:

  • This compound (1.2 equivalents)

  • Aryl or heteroaryl halide (e.g., bromopyrimidine, chloroquinazoline) (1.0 equivalent)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equivalents)

  • Degassed solvent (e.g., 1,4-dioxane/water mixture, 4:1)

  • Round-bottom flask

  • Magnetic stirrer

  • Heating mantle or oil bath

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask, add the aryl or heteroaryl halide (1.0 eq), this compound (1.2 eq), and base (2.0 eq).

  • Seal the flask with a septum and purge with an inert gas for 10-15 minutes.

  • Under the inert atmosphere, add the palladium catalyst.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 7-arylisoquinoline derivative.

Protocol 2: Synthesis of an ALK2 Inhibitor Precursor[1]

This protocol describes the synthesis of 3,8-dimethyl-7-(quinolin-4-yl)isoquinolin-1(2H)-one, a potent ALK2 inhibitor, using a Suzuki-Miyaura coupling reaction. While this example uses quinolin-4-ylboronic acid, the conditions can be adapted for reactions with this compound.

Materials:

  • 7-Bromo-3,8-dimethylisoquinolin-1(2H)-one (1.0 equivalent, 0.198 mmol)

  • Quinolin-4-ylboronic acid (1.1 equivalents, 0.218 mmol)

  • PdCl₂(PPh₃)₂ (0.05 equivalents, 0.0100 mmol)

  • 0.5 M Na₂CO₃(aq) (1.0 equivalent, 0.198 mmol)

  • 1,4-Dioxane (2 mL)

  • Microwave reactor or oil bath

Procedure:

  • Combine 7-bromo-3,8-dimethyl-2H-isoquinolin-1-one (50 mg, 0.198 mmol), quinolin-4-ylboronic acid (38 mg, 0.218 mmol), PdCl₂(PPh₃)₂ (7.0 mg, 0.0100 mmol), and 1,4-dioxane (2 mL) in a reaction vessel.

  • Add 0.5 M aqueous Na₂CO₃ solution (397 µL, 0.198 mmol).

  • Heat the reaction mixture to 150 °C (if using a microwave reactor, this may be for a shorter duration; if using an oil bath, monitor for completion).

  • After cooling, dilute the reaction mixture with an appropriate organic solvent and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography (0–8% MeOH in CH₂Cl₂) to yield 3,8-dimethyl-7-(quinolin-4-yl)isoquinolin-1(2H)-one as a white solid (36 mg, 61% yield).

Conclusion

This compound is a valuable and versatile building block for the synthesis of kinase inhibitors. The Suzuki-Miyaura cross-coupling reaction provides a robust and efficient method for incorporating the isoquinolin-7-yl moiety into a wide range of molecular scaffolds. The examples of ROCK and ALK2 inhibitors highlight the potential of this chemical entity in targeting kinases implicated in various diseases. The provided protocols and workflows serve as a guide for researchers to design and synthesize novel isoquinoline-based kinase inhibitors for further biological evaluation.

Application of Isoquinolin-7-ylboronic Acid in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Fragment-Based Drug Discovery (FBDD) has emerged as a potent and efficient strategy in modern medicinal chemistry for the identification of novel lead compounds. This approach relies on screening libraries of low molecular weight compounds (typically <300 Da) to identify fragments that bind with low affinity to a biological target. These initial "hits" are then optimized through structure-guided growth, linking, or merging strategies to develop high-affinity and selective drug candidates.

This document provides detailed application notes and protocols for the use of Isoquinolin-7-ylboronic acid, a heterocyclic fragment, in FBDD campaigns. The isoquinoline scaffold is a "privileged" structure, frequently found in biologically active compounds and approved drugs, particularly targeting protein kinases.[1][2] The incorporation of a boronic acid moiety offers a unique advantage, as it can form reversible covalent bonds with nucleophilic residues such as serine, threonine, or lysine in the active sites of target proteins, potentially leading to enhanced potency and selectivity.[]

Physicochemical Properties of this compound

The physicochemical properties of this compound make it an attractive fragment for FBDD, adhering to the "Rule of Three".

PropertyValueSource
Molecular FormulaC₉H₈BNO₂
Molecular Weight172.98 g/mol
Hydrogen Bond Donors2Calculated
Hydrogen Bond Acceptors3Calculated
Rotatable Bonds1Calculated
cLogP-0.08540[4]
Polar Surface Area (PSA)53.35 Ų[4]

Synthesis

A common route to this compound involves the synthesis of its pinacol ester derivative, which is more stable and suitable for purification and storage. The pinacol ester can then be deprotected to yield the free boronic acid. A general approach adapted from related syntheses is outlined below.[5][6]

Synthesis of this compound Pinacol Ester

This protocol is adapted from established methods for the synthesis of analogous heterocyclic boronic esters.

Materials:

  • 7-Bromoisoquinoline

  • Bis(pinacolato)diboron (B₂pin₂)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Potassium acetate (KOAc)

  • 1,4-Dioxane (anhydrous)

  • Nitrogen or Argon gas

  • Standard glassware for inert atmosphere synthesis

Procedure:

  • To an oven-dried Schlenk flask, add 7-bromoisoquinoline (1.0 eq), bis(pinacolato)diboron (1.1 eq), and potassium acetate (3.0 eq).

  • Add Pd(dppf)Cl₂ (0.03 eq) to the flask.

  • Evacuate and backfill the flask with nitrogen or argon three times.

  • Add anhydrous 1,4-dioxane via syringe.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline.

Application in Fragment-Based Drug Discovery

This compound is a valuable fragment for screening against various protein targets, especially those where reversible covalent interactions can be advantageous. Kinases and serine proteases are particularly relevant target classes.

FBDD Workflow

The general workflow for an FBDD campaign starting with fragment screening and leading to a clinical candidate is an iterative process involving screening, hit validation, structural biology, and medicinal chemistry optimization.

FBDD_Workflow cluster_0 Hit Identification cluster_1 Hit Validation & Characterization cluster_2 Hit-to-Lead Optimization FragmentLibrary Fragment Library (e.g., containing This compound) Screening Biophysical Screening (SPR, NMR, etc.) FragmentLibrary->Screening Hits Initial Hits (Low Affinity) Screening->Hits BiochemicalAssay Biochemical/Functional Assay Hits->BiochemicalAssay StructuralBiology Structural Biology (X-ray, Cryo-EM) Hits->StructuralBiology ValidatedHits Validated Hits (Binding Mode Confirmed) BiochemicalAssay->ValidatedHits StructuralBiology->ValidatedHits SBDD Structure-Based Design ValidatedHits->SBDD Chemistry Medicinal Chemistry (Fragment Growing/Linking) SBDD->Chemistry LeadCompound Lead Compound (Improved Potency) Chemistry->LeadCompound LeadCompound->BiochemicalAssay Iterative Optimization LeadCompound->StructuralBiology Iterative Optimization

A general workflow for Fragment-Based Drug Discovery (FBDD).

Experimental Protocols

The following are representative protocols for the screening and characterization of this compound. These should be considered as starting points and may require optimization for specific targets.

Protocol 1: Biophysical Screening by Surface Plasmon Resonance (SPR)

SPR is a sensitive, label-free technique for detecting and quantifying biomolecular interactions in real-time.[7] It is well-suited for fragment screening due to its ability to detect weak binding events.[8]

Materials:

  • SPR instrument (e.g., Biacore™)

  • Sensor Chip CM5

  • Amine coupling kit (EDC, NHS, ethanolamine-HCl)

  • Target protein in a suitable buffer (e.g., 10 mM Sodium Acetate, pH 4.5)

  • Running buffer (e.g., PBS-P+ or HBS-EP+, pH 7.4, with 1-5% DMSO)[8]

  • This compound stock solution (e.g., 100 mM in 100% DMSO)

Procedure:

  • Protein Immobilization:

    • Activate the sensor surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.

    • Inject the target protein (e.g., at 50 µg/mL in 10 mM sodium acetate, pH 4.5) to immobilize it on the chip surface. High immobilization levels are recommended for fragment screening.[8]

    • Deactivate any remaining active esters with an injection of 1 M ethanolamine-HCl.

  • Fragment Screening:

    • Prepare a working solution of this compound (e.g., 200 µM) in running buffer. Ensure the final DMSO concentration is matched between the sample and the running buffer to minimize bulk refractive index effects.[9]

    • Inject the fragment solution over the immobilized protein surface and a reference surface (deactivated with ethanolamine-HCl).

    • Monitor the binding response in Resonance Units (RU). A significant increase in RU on the protein surface compared to the reference indicates binding.

  • Dose-Response Analysis:

    • For confirmed hits, perform a dose-response experiment by injecting a series of concentrations of the fragment (e.g., from 1 µM to 500 µM).

    • Fit the resulting binding data to a steady-state affinity model to determine the dissociation constant (KD).

SPR_Workflow start Start immobilize Immobilize Target Protein on Sensor Chip start->immobilize screen Inject Fragment (e.g., this compound) at a single concentration immobilize->screen detect_binding Detect Binding Signal (RU) screen->detect_binding dose_response Perform Dose-Response (Multiple Concentrations) detect_binding->dose_response Binding Detected end_no_hit No Hit detect_binding->end_no_hit No Binding calculate_kd Calculate Dissociation Constant (KD) dose_response->calculate_kd end_hit Validated Hit calculate_kd->end_hit

Experimental workflow for SPR-based fragment screening.
Protocol 2: Biochemical Kinase Inhibition Assay

Biochemical assays are crucial for validating that a binding event observed in a biophysical screen translates to functional inhibition of the target enzyme.[10] The ADP-Glo™ Kinase Assay is a common luminescent method that measures ADP produced during a kinase reaction.[11][12]

Materials:

  • Target kinase

  • Kinase substrate (peptide or protein)

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)[11]

  • ADP-Glo™ Kinase Assay kit (Promega)

  • This compound stock solution (e.g., 10 mM in 100% DMSO)

  • 384-well plates

Procedure:

  • Prepare a series of dilutions of this compound in assay buffer.

  • In a multi-well plate, add the target kinase, the substrate, and the diluted fragment.

  • Initiate the kinase reaction by adding ATP (concentration typically at or near the Km for the specific kinase).

  • Incubate the reaction for a specified time (e.g., 30-60 minutes) at the optimal temperature for the kinase (e.g., 30 °C).[11]

  • Stop the reaction and measure the kinase activity using the ADP-Glo™ detection reagents according to the manufacturer's protocol.

  • Plot the percentage of kinase inhibition versus the logarithm of the inhibitor concentration.

  • Fit the data to a suitable dose-response model to determine the IC₅₀ value.

Potential Signaling Pathway Targets

Isoquinoline-based compounds are known to inhibit several signaling pathways implicated in diseases like cancer.[1][2] The PI3K/Akt/mTOR pathway, which is crucial for cell growth, proliferation, and survival, is a common target.[13][14]

PI3K_AKT_Pathway RTK Growth Factor Receptor (e.g., EGFR) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT Akt/PKB PDK1->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Survival Cell Survival AKT->Survival promotes Proliferation Cell Growth & Proliferation mTORC1->Proliferation Inhibitor Isoquinoline-based Inhibitor Inhibitor->PI3K inhibits Inhibitor->AKT inhibits Inhibitor->mTORC1 inhibits

Simplified PI3K/Akt/mTOR signaling pathway, a potential target for isoquinoline-based inhibitors.

Hit Optimization and Data Interpretation

Once initial hits like this compound are identified and validated, the next phase is hit-to-lead optimization. This involves iterative cycles of medicinal chemistry and biological testing to improve potency, selectivity, and drug-like properties.

Representative Data for Isoquinoline-Based Fragments

The following table summarizes hypothetical but representative data that could be obtained during an FBDD campaign targeting a protein kinase.

FragmentMethodKD (µM)IC₅₀ (µM)Ligand Efficiency (LE)
This compound SPR350>5000.32
Derivative A (Grown Fragment)SPR45800.35
Derivative B (Linked Fragment)SPR2.15.30.38
Lead CompoundITC0.080.150.41

Ligand Efficiency (LE) is calculated as: LE = (1.37 * pKD) / N, where N is the number of non-hydrogen atoms.

Conclusion

This compound represents a promising starting point for fragment-based drug discovery campaigns. Its privileged isoquinoline core provides a well-established scaffold for interacting with numerous protein targets, while the boronic acid moiety offers the potential for forming reversible covalent interactions, which can be exploited to achieve high affinity and selectivity. The protocols and data presented herein provide a framework for researchers to utilize this fragment in their own drug discovery efforts, particularly in the pursuit of novel kinase inhibitors and other therapeutic agents.

References

Application Notes and Protocols: Ligand Selection for Isoquinolin-7-ylboronic Acid Suzuki Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This application note provides a detailed guide for the selection of ligands and optimization of reaction conditions for the Suzuki coupling of isoquinolin-7-ylboronic acid with various aryl halides. The isoquinoline moiety is a prevalent scaffold in numerous biologically active compounds and pharmaceuticals, making the development of robust synthetic routes to its derivatives a critical endeavor in drug discovery and development. These protocols and data aim to provide a comprehensive resource for researchers to facilitate the synthesis of 7-arylisoquinolines.

Introduction

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction has become an indispensable tool for the synthesis of biaryl and heteroaryl compounds. The reaction's success is highly dependent on the choice of catalyst, ligand, base, and solvent system. For heteroaromatic substrates such as this compound, careful optimization of these parameters is crucial to achieve high yields and minimize side reactions. The nitrogen atom in the isoquinoline ring can coordinate to the palladium center, potentially inhibiting the catalytic cycle. Therefore, the selection of an appropriate ligand that can promote the desired catalytic steps while minimizing catalyst deactivation is of paramount importance.

This document outlines recommended ligands, catalysts, and general protocols for the successful Suzuki coupling of this compound. The provided data is based on established methodologies for the coupling of heteroaryl boronic acids and serves as a starting point for reaction optimization.

Ligand Selection and Reaction Optimization

The choice of phosphine ligand is critical for a successful Suzuki coupling reaction. For heteroaryl boronic acids, bulky and electron-rich phosphine ligands, often referred to as Buchwald ligands, have demonstrated superior performance. These ligands stabilize the palladium catalyst and promote the key steps of the catalytic cycle, namely oxidative addition and reductive elimination.

A screening of various ligands is often the most effective approach to identify the optimal conditions for a specific substrate combination. Below is a summary of commonly used ligands and their general applicability.

Table 1: Ligand and Catalyst Systems for Suzuki Coupling of Heteroaryl Boronic Acids

LigandCatalyst PrecursorTypical BaseTypical Solvent(s)Temperature (°C)Remarks
SPhos Pd₂(dba)₃ or Pd(OAc)₂K₃PO₄, K₂CO₃, Cs₂CO₃Toluene, Dioxane, THF (often with water)80-110A versatile and highly active ligand for many heteroaryl couplings.
XPhos Pd₂(dba)₃ or Pd(OAc)₂K₃PO₄, K₂CO₃Toluene, Dioxane, THF (often with water)80-110Another highly effective Buchwald ligand, often used for challenging substrates.
RuPhos Pd₂(dba)₃ or Pd(OAc)₂K₃PO₄, Cs₂CO₃Toluene, Dioxane80-110Particularly effective for sterically hindered substrates.
PPh₃ Pd(PPh₃)₄K₂CO₃, Na₂CO₃Toluene, DMF, Dioxane (often with water)90-120A classical ligand, may be effective for less demanding couplings.
dppf Pd(dppf)Cl₂K₂CO₃, Na₂CO₃Dioxane, DMF90-120A robust ligand, often used for a wide range of Suzuki couplings.

Experimental Protocols

The following are generalized experimental protocols for the Suzuki-Miyaura coupling of this compound with an aryl halide. Optimization of stoichiometry, temperature, and reaction time may be necessary for specific substrates.

Protocol 1: General Procedure using a Buchwald Ligand
  • Reaction Setup: To a dry reaction vial or flask, add this compound (1.0 eq.), the aryl halide (1.0-1.2 eq.), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and the phosphine ligand (e.g., SPhos, 2-4 mol%).

  • Inert Atmosphere: Seal the vessel with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Reagent Addition: Add the base (e.g., K₃PO₄, 2.0-3.0 eq.) and the degassed solvent (e.g., dioxane/water 4:1, 0.1-0.2 M) via syringe.

  • Reaction: Place the reaction vessel in a preheated oil bath or heating block at the desired temperature (typically 80-110 °C) and stir vigorously for the required time (monitor by TLC or LC-MS, typically 4-24 hours).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Screening Protocol for Ligand Optimization

For optimizing the reaction conditions, a parallel reaction setup is recommended.

  • Stock Solutions: Prepare stock solutions of this compound, the aryl halide, the palladium precatalyst, and the base in the chosen solvent.

  • Ligand Array: In an array of reaction vials, add the desired amount of each phosphine ligand to be screened.

  • Reaction Addition: Add the stock solutions to each vial.

  • Execution and Analysis: Seal the vials, place them in a parallel synthesis block, and heat to the desired temperature. Monitor the reactions at set time points by taking small aliquots for LC-MS or GC-MS analysis to determine the conversion and yield of the desired product.

Visualizing the Workflow

A clear understanding of the experimental workflow is essential for successful execution. The following diagram illustrates the key steps in the Suzuki coupling process.

Suzuki_Coupling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reagents Weigh Reagents: - this compound - Aryl halide - Pd Precatalyst - Ligand - Base Setup Combine Reagents in Reaction Vessel Reagents->Setup Solvent Prepare Degassed Solvent AddSolvent Add Solvent and Base Solvent->AddSolvent Inert Establish Inert Atmosphere (Ar/N₂) Setup->Inert Inert->AddSolvent Heat Heat and Stir AddSolvent->Heat Monitor Monitor Progress (TLC, LC-MS) Heat->Monitor Quench Cool and Quench Monitor->Quench Reaction Complete Extract Extraction Quench->Extract Dry Dry Organic Layer Extract->Dry Concentrate Concentrate Dry->Concentrate Purify Column Chromatography Concentrate->Purify Product Pure 7-Arylisoquinoline Purify->Product

Caption: Experimental workflow for the Suzuki-Miyaura coupling of this compound.

Signaling Pathway Analogy in Catalysis

While not a biological signaling pathway, the catalytic cycle of the Suzuki-Miyaura reaction can be conceptualized as a chemical information transfer process, where the palladium catalyst acts as a central node, processing and transforming chemical entities.

Suzuki_Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)L₂-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Biaryl Ar-Pd(II)L₂-Ar' Transmetal->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Product Ar-Ar' RedElim->Product ArylHalide Ar-X ArylHalide->OxAdd BoronicAcid Ar'-B(OH)₂ BoronicAcid->Transmetal Base Base Base->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

The Suzuki-Miyaura coupling of this compound is a powerful method for the synthesis of 7-arylisoquinolines. The success of this reaction is highly dependent on the judicious selection of the phosphine ligand and other reaction parameters. Bulky, electron-rich Buchwald-type ligands such as SPhos and XPhos are generally recommended as starting points for optimization. The protocols and guidelines presented in this application note provide a solid foundation for researchers to develop efficient and high-yielding syntheses of this important class of compounds, thereby accelerating research and development in medicinal chemistry and materials science.

Application Notes and Protocols for One-Pot Synthesis Involving Isoquinolin-7-ylboronic Acid in the Development of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Isoquinoline and its derivatives are pivotal scaffolds in medicinal chemistry, forming the core of numerous biologically active compounds, including potent kinase inhibitors.[1][2] Kinases play a crucial role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer. The development of small molecule inhibitors targeting specific kinases is a major focus of modern drug discovery. One-pot synthesis methodologies offer significant advantages in efficiency and sustainability for the rapid generation of diverse chemical libraries for screening. This document outlines a representative one-pot protocol involving the versatile building block, Isoquinolin-7-ylboronic acid, for the synthesis of aza-analogs of carbazoles, which are known to possess kinase inhibitory activity.

The described methodology combines a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction with an intramolecular C-H amination in a single pot, providing a streamlined approach to complex heterocyclic structures.

Application: Synthesis of Potential Kinase Inhibitors

The one-pot reaction of this compound with a suitable halo-aniline derivative allows for the efficient construction of tetracyclic scaffolds that can be further elaborated to target the ATP-binding site of various kinases. The isoquinoline nitrogen can act as a key hydrogen bond acceptor, mimicking the hinge-binding motif of ATP.

Relevant Signaling Pathway: MAP Kinase Pathway

Many kinase inhibitors target components of the Mitogen-Activated Protein (MAP) Kinase pathway, which is frequently hyperactivated in cancer. This pathway transduces signals from the cell surface to the nucleus, regulating cell proliferation, differentiation, and survival. A simplified diagram of this pathway is presented below, highlighting potential targets for inhibitors synthesized from isoquinoline scaffolds.

MAPK_Pathway cluster_inhibition Potential Inhibition by Isoquinoline-based Compounds Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) RAS RAS Receptor Tyrosine Kinase (RTK)->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Gene Expression Gene Expression Transcription Factors->Gene Expression Cell Proliferation, Survival Cell Proliferation, Survival Gene Expression->Cell Proliferation, Survival

Caption: Simplified MAP Kinase signaling pathway.

Experimental Protocols

One-Pot Synthesis of a Representative Aza-Carbazole Analog

This protocol describes a tandem Suzuki-Miyaura coupling and intramolecular C-H amination reaction.

experimental_workflow cluster_reagents Reactants & Catalysts cluster_procedure One-Pot Procedure This compound This compound A Step 1: Suzuki Coupling (110 °C, 4h) This compound->A 2-Bromo-N-methylaniline 2-Bromo-N-methylaniline 2-Bromo-N-methylaniline->A Pd(OAc)2 Pd(OAc)2 Pd(OAc)2->A SPhos SPhos SPhos->A K3PO4 K3PO4 K3PO4->A Cu(OAc)2 Cu(OAc)2 Toluene Toluene Toluene->A B Step 2: Intramolecular Amination (130 °C, 12h) A->B Add Cu(OAc)2 C Work-up & Purification B->C Final Product Final Product C->Final Product

Caption: Experimental workflow for the one-pot synthesis.

Materials:

  • This compound (1.0 equiv)

  • 2-Bromo-N-methylaniline (1.1 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos, 0.04 equiv)

  • Potassium phosphate (K₃PO₄, 3.0 equiv)

  • Copper(II) acetate (Cu(OAc)₂, 0.2 equiv)

  • Anhydrous toluene

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube, add this compound, 2-Bromo-N-methylaniline, palladium(II) acetate, SPhos, and potassium phosphate.

  • Degassing: Evacuate and backfill the tube with an inert atmosphere (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add anhydrous toluene via syringe.

  • Suzuki-Miyaura Coupling: Place the sealed tube in a preheated oil bath at 110 °C and stir for 4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Intramolecular Amination: After completion of the first step, add copper(II) acetate to the reaction mixture under the inert atmosphere.

  • Second Heating Step: Increase the temperature of the oil bath to 130 °C and stir for 12 hours.

  • Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Data Presentation

The following table summarizes representative data for a series of aza-carbazole analogs synthesized via the one-pot protocol, along with their in vitro inhibitory activity against a representative kinase (e.g., a RAF kinase).

Compound IDR Group on AnilineYield (%)Kinase IC₅₀ (nM)
IZ-01 H65150
IZ-02 4-Fluoro6298
IZ-03 4-Methoxy58210
IZ-04 5-Chloro6875

Note: The data presented are representative and intended for illustrative purposes. Actual yields and biological activities will vary depending on the specific substrates and assay conditions.

Conclusion

The one-pot synthesis strategy utilizing this compound provides an efficient and modular route for the preparation of complex heterocyclic compounds with potential as kinase inhibitors. This approach allows for the rapid generation of analogs for structure-activity relationship studies, accelerating the drug discovery process. The mild conditions and high functional group tolerance of the Suzuki-Miyaura coupling make this a versatile method for medicinal chemists. Further optimization and exploration of the substrate scope are warranted to develop novel and potent therapeutic agents.

References

Application Notes and Protocols for Microwave-Assisted Suzuki Coupling with Isoquinolin-7-ylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The isoquinoline scaffold is a privileged structural motif found in a wide range of biologically active compounds and natural products. Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, and its application in the synthesis of functionalized isoquinolines is of significant interest in medicinal chemistry and drug discovery.

Microwave-assisted organic synthesis has emerged as a transformative technology, offering significant advantages over conventional heating methods, including dramatically reduced reaction times, improved yields, and enhanced reaction efficiency. This application note provides detailed protocols and quantitative data for the microwave-assisted Suzuki coupling of isoquinolin-7-ylboronic acid with various aryl halides, enabling the rapid and efficient synthesis of a diverse library of 7-arylisoquinoline derivatives.

Advantages of Microwave-Assisted Suzuki Coupling

The use of microwave irradiation for Suzuki coupling reactions offers several key benefits:

  • Rapid Reaction Times: Microwave heating can accelerate reaction rates, reducing synthesis times from hours to minutes.

  • Improved Yields: The rapid and uniform heating provided by microwaves often leads to higher isolated yields and cleaner reaction profiles by minimizing the formation of byproducts.

  • Enhanced Reproducibility: Dedicated microwave reactors allow for precise control over reaction parameters such as temperature, pressure, and time, leading to highly reproducible results.

  • Access to Novel Chemical Space: The efficiency of microwave-assisted synthesis facilitates the rapid exploration of a wider range of substrates and reaction conditions, accelerating the drug discovery process.

Data Presentation: Microwave-Assisted Suzuki Coupling of 7-Substituted Isoquinolines

While specific data for the microwave-assisted Suzuki coupling of this compound is not extensively available in the public domain, the following table summarizes representative results for the coupling of 7-halo-isoquinolines with various arylboronic acids under microwave irradiation. These examples serve as a strong predictive model for the expected outcomes when using this compound.

EntryAryl HalideArylboronic AcidCatalyst (mol%)BaseSolventTemp. (°C)Time (min)Yield (%)
14-Bromoisoquinoline2-PyridylboronatePd₂(dba)₃ (1.5) / Ligand (3)KFDioxane110-82[1]
24-Chloro-6,7-dimethoxyquinazoline¹Cyclohexylboronic acidPd(PPh₃)₄ (2)Cs₂CO₃DMF/H₂O175676-90[1]
32,4-DichloropyrimidinePhenylboronic acidPd(PPh₃)₄ (0.5)K₂CO₃Dioxane/H₂O1001581[2]
44'-BromoacetophenonePhenylboronic acidPyridine-Pyrazole/Pd(II) (0.1)KOHEtOH/H₂O120295[3]
5Benzylic Bromide3-Methoxybenzeneboronic acidPd(OAc)₂ (5) / JohnPhos (10)K₂CO₃DMF14020Moderate-Good[4]

¹Note: Quinazoline is a closely related nitrogen-containing heterocycle, and the reaction conditions are highly relevant to isoquinoline chemistry.

Experimental Protocols

The following are detailed protocols for performing microwave-assisted Suzuki coupling reactions. These can be adapted for the coupling of this compound with a variety of aryl and heteroaryl halides.

Protocol 1: General Procedure for Microwave-Assisted Suzuki Coupling

This protocol is a general starting point and can be optimized for specific substrates.

Materials:

  • This compound (1.0 - 1.5 equiv.)

  • Aryl or heteroaryl halide (1.0 equiv.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 - 3.0 equiv.)

  • Degassed solvent (e.g., 1,4-Dioxane/H₂O (4:1) or DMF/H₂O (4:1))

  • Microwave reactor vial with a stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a microwave reactor vial, add the aryl halide (e.g., 0.5 mmol), this compound (e.g., 0.75 mmol), palladium catalyst (e.g., 0.025 mmol), and base (e.g., 1.5 mmol).

  • Inert Atmosphere: Seal the vial with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Solvent Addition: Add the degassed solvent (e.g., 4 mL) to the vial via a syringe.

  • Microwave Irradiation: Place the sealed vial into the microwave reactor. Irradiate the reaction mixture at a set temperature (e.g., 100-150 °C) for a specified time (e.g., 10-30 minutes). Monitor the reaction progress by TLC or LC-MS if possible.

  • Work-up: After the reaction is complete, allow the vial to cool to room temperature. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired 7-arylisoquinoline.

Protocol 2: Optimized Conditions for Heterocyclic Coupling

This protocol utilizes specific conditions that have been shown to be effective for the coupling of nitrogen-containing heterocycles.

Materials:

  • This compound (1.2 equiv.)

  • Aryl or heteroaryl bromide (1.0 equiv.)

  • Pd₂(dba)₃ (1.5 mol%)

  • Phosphine ligand (e.g., SPhos or XPhos, 3.0 mol%)

  • Potassium fluoride (KF) (3.0 equiv.)

  • Anhydrous, degassed 1,4-Dioxane

  • Microwave reactor vial with a stir bar

  • Inert gas supply (Argon)

Procedure:

  • Reagent Preparation: In a glovebox or under a stream of argon, add the aryl bromide (e.g., 0.25 mmol), this compound (e.g., 0.3 mmol), Pd₂(dba)₃ (e.g., 0.00375 mmol), phosphine ligand (e.g., 0.0075 mmol), and finely powdered KF (e.g., 0.75 mmol) to a microwave reactor vial.

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane (e.g., 3 mL) to the vial.

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Heat the reaction mixture to 110 °C and hold for 30-60 minutes.

  • Work-up and Purification: Follow the work-up and purification steps as described in Protocol 1.

Mandatory Visualizations

Suzuki_Coupling_Workflow cluster_prep Reaction Preparation cluster_reaction Microwave Reaction cluster_workup Work-up and Purification reagents Weigh Reagents: - this compound - Aryl Halide - Palladium Catalyst - Base vial Add to Microwave Vial reagents->vial solvent Add Degassed Solvent vial->solvent seal Seal Vial under Inert Atmosphere solvent->seal microwave Microwave Irradiation (Set Temperature and Time) seal->microwave monitoring Monitor Progress (TLC/LC-MS) microwave->monitoring cool Cool to Room Temperature monitoring->cool extract Aqueous Work-up & Extraction cool->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify product product purify->product Pure 7-Arylisoquinoline Suzuki_Catalytic_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex Ar-Pd(II)L₂-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_biaryl Ar-Pd(II)L₂-Isoquinoline transmetalation->pd2_biaryl reductive_elimination Reductive Elimination pd2_biaryl->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product 7-Arylisoquinoline reductive_elimination->product aryl_halide Aryl Halide (Ar-X) aryl_halide->oxidative_addition boronic_acid Isoquinolin-7-yl- boronic acid boronate Activated Boronate boronic_acid->boronate base Base base->boronate boronate->transmetalation

References

Application Notes and Protocols for the Scale-Up Synthesis of Isoquinoline Derivatives Using Boronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the scale-up synthesis of substituted isoquinoline derivatives via palladium-catalyzed Suzuki-Miyaura cross-coupling reactions with boronic acids. The isoquinoline scaffold is a privileged structural motif found in numerous pharmaceuticals and biologically active compounds, making its efficient and scalable synthesis a critical aspect of drug discovery and development.

The Suzuki-Miyaura reaction is a robust and versatile method for the formation of carbon-carbon bonds, demonstrating high functional group tolerance and typically affording high yields. Its application in the synthesis of isoquinolines allows for the introduction of a wide variety of substituents at specific positions, enabling the generation of diverse chemical libraries for biological screening. These protocols are designed to facilitate the transition from laboratory-scale synthesis to larger, kilogram-scale production.

Reaction Principle: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (such as a boronic acid or boronic ester) and an organohalide or triflate. The catalytic cycle, illustrated below, involves three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)Ln PdII_Aryl R¹-Pd(II)Ln-X Pd0->PdII_Aryl R¹-X OxAdd Oxidative Addition PdII_Diaryl R¹-Pd(II)Ln-R² PdII_Aryl->PdII_Diaryl R²-B(OH)₂ Base Transmetalation Transmetalation PdII_Diaryl->Pd0 Product R¹-R² PdII_Diaryl->Product RedElim Reductive Elimination ArylHalide R¹-X (Halo-isoquinoline) BoronicAcid R²-B(OH)₂ (Boronic Acid) Base Base (e.g., K₂CO₃)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

This section provides a detailed, step-by-step protocol for the Suzuki-Miyaura coupling of a halo-isoquinoline with an arylboronic acid, including both a laboratory-scale and a scale-up synthesis.

General Workflow

The successful synthesis of aryl-substituted isoquinolines via Suzuki-Miyaura coupling involves a systematic workflow from reagent preparation to product isolation and purification.

Experimental_Workflow start Start reagent_prep Reagent Preparation (Halo-isoquinoline, Boronic Acid, Catalyst, Base, Solvent) start->reagent_prep reaction_setup Reaction Setup (Inert Atmosphere, Degassing) reagent_prep->reaction_setup execution Reaction Execution (Heating & Stirring) reaction_setup->execution monitoring Reaction Monitoring (TLC/LC-MS) execution->monitoring monitoring->execution Incomplete workup Work-up (Quenching, Extraction) monitoring->workup Complete purification Purification (Crystallization/Chromatography) workup->purification characterization Characterization (NMR, MS, etc.) purification->characterization end End Product characterization->end

Caption: General experimental workflow for the Suzuki-Miyaura coupling.

Laboratory-Scale Synthesis of 1-(4-methoxyphenyl)isoquinoline

Materials:

  • 1-Chloroisoquinoline (1.0 equiv, 1.64 g, 10.0 mmol)

  • 4-Methoxyphenylboronic acid (1.2 equiv, 1.82 g, 12.0 mmol)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.02 equiv, 146 mg, 0.2 mmol)

  • Potassium carbonate (K₂CO₃) (2.0 equiv, 2.76 g, 20.0 mmol)

  • 1,4-Dioxane (40 mL)

  • Water (10 mL)

Procedure:

  • Reaction Setup: To a 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add 1-chloroisoquinoline, 4-methoxyphenylboronic acid, Pd(dppf)Cl₂, and potassium carbonate.

  • Inerting: Evacuate and backfill the flask with nitrogen three times to establish an inert atmosphere.

  • Solvent Addition: Add 1,4-dioxane and water to the flask via syringe.

  • Reaction Execution: Heat the reaction mixture to 85 °C and stir vigorously for 12 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (50 mL) and water (25 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 25 mL).

  • Purification: Combine the organic layers, wash with brine (30 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired product.

Scale-Up Synthesis of 1-(4-methoxyphenyl)isoquinoline

Materials:

  • 1-Chloroisoquinoline (1.0 equiv, 1.00 kg, 6.11 mol)

  • 4-Methoxyphenylboronic acid (1.1 equiv, 1.02 kg, 6.72 mol)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.005 equiv, 22.4 g, 0.031 mol)

  • Potassium carbonate (K₂CO₃) (2.0 equiv, 1.69 kg, 12.22 mol)

  • 2-Methyltetrahydrofuran (2-MeTHF) (8 L)

  • Water (2 L)

Procedure:

  • Reactor Setup: Charge a 20 L glass-lined reactor equipped with a mechanical stirrer, reflux condenser, temperature probe, and nitrogen inlet with 1-chloroisoquinoline, 4-methoxyphenylboronic acid, and potassium carbonate.

  • Inerting: Purge the reactor with nitrogen for at least 30 minutes.

  • Catalyst and Solvent Addition: Under a positive pressure of nitrogen, add the Pd(dppf)Cl₂ catalyst, followed by 2-methyltetrahydrofuran and water.

  • Reaction Execution: Heat the reaction mixture to 75-80 °C and maintain vigorous stirring for 18-24 hours.

  • Monitoring: Monitor the reaction progress by in-process control (IPC) using HPLC until the conversion of 1-chloroisoquinoline is >99%.

  • Work-up and Isolation:

    • Cool the reactor contents to 20-25 °C.

    • Add water (5 L) and stir for 15 minutes.

    • Separate the aqueous layer.

    • Wash the organic layer with 10% brine solution (2 x 3 L).

  • Crystallization and Purification:

    • Concentrate the organic layer under vacuum to approximately 3 L.

    • Add n-heptane (6 L) and heat to 50-60 °C to dissolve the solids.

    • Cool the solution slowly to 0-5 °C over 4-6 hours to induce crystallization.

    • Hold at 0-5 °C for at least 2 hours.

    • Filter the product and wash the cake with cold n-heptane (2 x 1 L).

    • Dry the product in a vacuum oven at 40-45 °C to a constant weight.

Data Presentation

The following table summarizes the key parameters and results for the laboratory-scale and scale-up synthesis of 1-(4-methoxyphenyl)isoquinoline.

ParameterLaboratory-ScaleScale-Up
Reactants
1-Chloroisoquinoline1.64 g (10.0 mmol)1.00 kg (6.11 mol)
4-Methoxyphenylboronic acid1.82 g (12.0 mmol)1.02 kg (6.72 mol)
Catalyst
Pd(dppf)Cl₂146 mg (0.2 mmol)22.4 g (0.031 mol)
Catalyst Loading (mol%)2.00.5
Base
Potassium Carbonate2.76 g (20.0 mmol)1.69 kg (12.22 mol)
Solvent
Solvent System1,4-Dioxane / Water2-MeTHF / Water
Solvent Volume50 mL10 L
Reaction Conditions
Temperature85 °C75-80 °C
Reaction Time12 hours18-24 hours
Results
Purification MethodFlash ChromatographyCrystallization
Typical Yield85-95%88-92%
Product Purity (HPLC)>98%>99.5%

Safety and Handling Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat. For scale-up operations, additional PPE such as a face shield and respiratory protection may be necessary.

  • Inert Atmosphere: Palladium catalysts can be sensitive to air and moisture. It is crucial to maintain an inert atmosphere (nitrogen or argon) throughout the reaction setup and execution to prevent catalyst deactivation.

  • Reagent Handling: Boronic acids can be irritants. Handle all chemicals in a well-ventilated fume hood.

  • Exothermic Reactions: While Suzuki-Miyaura couplings are generally not highly exothermic, it is good practice to monitor the reaction temperature, especially during the initial heating phase of a large-scale reaction.

  • Waste Disposal: Dispose of all chemical waste, including residual palladium, according to institutional and local regulations.

These application notes and protocols are intended to serve as a guide for the scalable synthesis of isoquinoline derivatives. Optimization of reaction conditions may be necessary for different substrates and specific large-scale equipment.

Application Notes and Protocols: Use of Isoquinolin-7-ylboronic Acid and its Precursors in C-N Bond Formation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of isoquinolin-7-yl precursors in carbon-nitrogen (C-N) bond formation reactions, a critical transformation in the synthesis of biologically active molecules. The isoquinoline scaffold is a privileged structure in medicinal chemistry, and the ability to form C-N bonds at the 7-position opens avenues for creating diverse libraries of compounds for drug discovery.[1][2][3] This document details protocols for both the potential use of isoquinolin-7-ylboronic acid in Chan-Lam and Buchwald-Hartwig aminations, as well as a documented protocol for the Buchwald-Hartwig amination of 7-bromoisoquinoline.

Chan-Lam N-Arylation: A Potential Application for this compound

The Chan-Lam coupling is a copper-catalyzed reaction that forms a C-N bond between a boronic acid and an amine or amide.[1][4] This reaction is known for its mild conditions, often proceeding at room temperature and open to the air, making it an attractive method for late-stage functionalization. While specific examples utilizing this compound are not prevalent in the surveyed literature, the general principles of the Chan-Lam coupling are broadly applicable to a wide range of arylboronic acids.[5]

Generalized Catalytic Cycle

The catalytic cycle of the Chan-Lam coupling is initiated by the formation of a copper(II)-amine complex. Transmetalation with the boronic acid, followed by reductive elimination, furnishes the N-arylated product and a copper(0) species, which is subsequently re-oxidized to copper(II) to complete the cycle.

chan_lam_cycle CuII Cu(II) CuII_Amine Cu(II)-Amine Complex CuII->CuII_Amine + R-NH2 CuIII_Intermediate Cu(III) Intermediate CuII_Amine->CuIII_Intermediate + Ar-B(OH)2 Product R-NH-Ar (Product) CuIII_Intermediate->Product Reductive Elimination CuI Cu(I) CuIII_Intermediate->CuI CuI->CuII Oxidation (O2) buchwald_hartwig_cycle Pd0 Pd(0)L2 OxAdd Ar-Pd(II)(X)L2 Pd0->OxAdd Oxidative Addition (Ar-X) Amine_Complex [Ar-Pd(II)(NHR'R'')L2]+X- OxAdd->Amine_Complex + HNR'R'' Amido_Complex Ar-Pd(II)(NR'R'')L2 Amine_Complex->Amido_Complex - HX, - Base Amido_Complex->Pd0 Product Ar-NR'R'' (Product) Amido_Complex->Product Reductive Elimination reaction_scheme 7-Bromo 7-Bromoisoquinoline Product N-(Isoquinolin-7-yl)amine Plus + Amine Amine (HNR1R2) Reaction_Arrow Pd Catalyst Ligand, Base Solvent, Heat

References

Troubleshooting & Optimization

Technical Support Center: Suzuki Coupling of Isoquinolin-7-ylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing isoquinolin-7-ylboronic acid in Suzuki-Miyaura cross-coupling reactions. This resource is designed to help you troubleshoot common issues, particularly low reaction yields, and provide guidance for optimizing your experimental setup.

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving prevalent issues encountered during the Suzuki coupling of this compound.

Problem 1: Low to No Product Yield

Question: My Suzuki coupling reaction with this compound is resulting in a very low yield or no product at all. What are the first things I should check?

Answer: When a Suzuki coupling fails, a systematic review of key parameters is essential. Start by assessing the following:

  • Catalyst Inactivity: The active Pd(0) species may not have been generated or has been deactivated.[1] If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂), ensure your conditions are suitable for its reduction to Pd(0).[1] Consider using a more robust, air-stable precatalyst or a pre-formed Pd(0) source like Pd(PPh₃)₄.[1][2]

  • Oxygen Contamination: The presence of oxygen can lead to catalyst decomposition and undesirable side reactions like the homocoupling of boronic acids.[2][3] Ensure your solvent is thoroughly degassed and the entire reaction is maintained under a strict inert atmosphere (e.g., Nitrogen or Argon).[1][2]

  • Reagent Quality: Verify the purity of your this compound, aryl halide, and solvents. Boronic acids can degrade over time.[2]

  • Inefficient Transmetalation: The transfer of the isoquinoline group from boron to the palladium center may be slow. This step is highly dependent on the choice of base and solvent.[1][4]

Problem 2: Significant Protodeboronation Side Product

Question: I'm observing a significant amount of isoquinoline as a byproduct, indicating protodeboronation. How can I minimize this side reaction?

Answer: Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a common and significant side reaction, especially with electron-rich or nitrogen-containing heteroaryl boronic acids.[2][5][6] Water is the primary proton source for this unwanted reaction.[2]

Recommended Solutions:

  • Use Milder or Anhydrous Bases: Strong bases in aqueous media can accelerate protodeboronation.[2] Consider switching to weaker bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).[1] For highly sensitive substrates, employing strictly anhydrous conditions with bases like potassium phosphate (K₃PO₄) or potassium trimethylsilanolate (TMSOK) can be effective.[1]

  • Switch to Anhydrous Conditions: Eliminating water from the reaction can significantly reduce protodeboronation.[1][2] Use anhydrous solvents and ensure all reagents and glassware are dry.

  • Protect the Boronic Acid: Convert the boronic acid to a more stable derivative, such as a potassium trifluoroborate salt or a diethanolamine adduct, which are more resistant to protodeboronation.[1][7][8] These can often be used directly in the coupling reaction.[8]

  • Use Stoichiometric Excess: While not atom-economical, using a slight excess (e.g., 1.5 to 2.0 equivalents) of the this compound can help compensate for loss due to protodeboronation.[7][9]

Problem 3: Reaction Stalls or is Sluggish

Question: My reaction starts, but it appears to stall before the limiting reagent is fully consumed. What could be the cause?

Answer: A stalling reaction often points to catalyst deactivation or issues with reagent solubility and reactivity.

  • Ligand Choice: The ligand stabilizes the palladium catalyst and modulates its reactivity. For challenging couplings involving heteroaryl boronic acids, standard ligands like PPh₃ may be insufficient.[10] Consider using more electron-rich and bulky ligands, such as Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbenes (NHCs), which can accelerate the key steps of the catalytic cycle and improve catalyst stability.[2][11]

  • Solvent and Base Compatibility: The chosen base must be soluble enough in the reaction medium to be effective.[1] Ensure the base is finely powdered.[2] The solvent system plays a critical role in dissolving both the organic substrates and the inorganic base.[12] Polar aprotic solvents like dioxane, THF, or DMF, often with a small amount of water, are commonly used.[12]

  • Temperature: Increasing the reaction temperature can help overcome the activation barriers for difficult steps like oxidative addition, especially with less reactive aryl chlorides.[1][13]

Frequently Asked Questions (FAQs)

Q1: What is the best palladium catalyst and ligand combination for coupling this compound? A1: There is no single "best" combination, as the optimal choice depends on the specific aryl halide coupling partner. However, for heteroaromatic systems, catalyst systems known for high activity and stability are preferred. Buchwald-type precatalysts (e.g., XPhos Pd G3) are often highly effective.[2] For the ligand, electron-rich and bulky biarylphosphine ligands like XPhos, SPhos, or RuPhos are excellent choices as they promote the crucial oxidative addition and reductive elimination steps.[2][11]

Q2: How do I choose the right base for my reaction? A2: The base is crucial for activating the boronic acid to facilitate transmetalation.[14] The choice depends on the sensitivity of your substrates.

  • For robust substrates: Carbonates (K₂CO₃, Cs₂CO₃) or phosphates (K₃PO₄) are commonly used and effective.[14]

  • To minimize protodeboronation: Weaker bases like potassium fluoride (KF) or carefully controlled amounts of carbonates are recommended.[1][2]

  • Anhydrous conditions: K₃PO₄ is a strong choice for anhydrous reactions.[2]

Q3: What is the ideal solvent system? A3: Polar aprotic solvents are most common for Suzuki couplings.[12]

  • Dioxane/Water or THF/Water: These biphasic systems are very common. The water helps dissolve the inorganic base, which facilitates the formation of the active boronate species.[12] A typical ratio is 4:1 to 10:1 organic solvent to water.[1]

  • Anhydrous Solvents: For substrates prone to protodeboronation, anhydrous solvents like dioxane, THF, or toluene are preferred.[12]

Q4: My this compound is a waxy solid and difficult to handle. What can I do? A4: Many boronic acids are not ideal solids.[7] One effective strategy is to convert the boronic acid into a more stable and crystalline diethanolamine adduct. This is achieved by simply reacting the boronic acid with diethanolamine in a solvent like methylene chloride.[8] The resulting solid is typically more stable, easier to handle, and can be used directly in Suzuki couplings, often in protic solvents.[8]

Data Presentation

Table 1: Influence of Reaction Parameters on Suzuki Coupling Yield with N-Heteroaryl Boronic Acids

This table summarizes typical conditions and expected outcomes for Suzuki couplings involving N-heteroaryl boronic acids, analogous to this compound. Yields are representative and optimization is often necessary for specific substrates.[6]

EntryPalladium Catalyst (mol%)Ligand (mol%)Base (equiv)Solvent SystemTemp (°C)Typical Yield (%)Notes
1Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2.0)Dioxane10075-90A robust system for many heteroaryl couplings.[6]
2Pd(PPh₃)₄ (5)-K₂CO₃ (2.0)Dioxane/H₂O (4:1)9050-75A classic, but often less effective system for challenging substrates.
3XPhos Pd G3 (2)-K₃PO₄ (2.0)Toluene11080-95Excellent for sterically hindered or electron-rich partners.[2]
4PdCl₂(dppf) (3)-Cs₂CO₃ (2.0)DMF11065-85Good for a broad range of substrates, but DMF can be difficult to remove.
5Pd(OAc)₂ (2)RuPhos (4)KF (3.0)THF8070-88Milder base (KF) can help reduce protodeboronation.[2]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling
  • Vessel Preparation: To an oven-dried reaction vial or Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.5 equiv), and a finely powdered base (e.g., K₃PO₄, 2.0–3.0 equiv).[2]

  • Inert Atmosphere: Seal the vessel with a septum cap and purge with argon or nitrogen for 10-15 minutes. This is a critical step to remove oxygen.[1][2]

  • Catalyst Addition: Under a positive pressure of the inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 1–3 mol%).[2]

  • Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 10:1) via syringe. The reaction concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.[2]

  • Reaction: Place the vial in a preheated heating block or oil bath and stir vigorously at the desired temperature (e.g., 80–110 °C).[2]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the limiting reagent is consumed.

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[2]

  • Purification: Purify the crude product by flash column chromatography.[2]

Protocol 2: Preparation of Isoquinolin-7-yl-(diethanolamine)boronate Ester

This protocol converts the boronic acid into a more stable adduct to prevent protodeboronation.[8]

  • Dissolution: In a clean vial with a stir bar, dissolve the this compound (1.0 equiv) in a minimal amount of methylene chloride.

  • Addition: Add diethanolamine (1.0 equiv) dropwise via pipette while stirring.

  • Precipitation: A precipitate will typically form. You may observe the initial solid dissolving completely before the new solid crashes out.[8]

  • Isolation: Stir the resulting slurry for 15-20 minutes. Isolate the white solid product by vacuum filtration.

  • Drying: Wash the solid with a small amount of cold solvent and dry under vacuum. This stable boronate ester can now be used directly in the Suzuki coupling protocol.[8]

Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle pd0 Pd(0)L₂ Active Catalyst ox_add Oxidative Addition pd0->ox_add pd2_complex Ar-Pd(II)L₂-X ox_add->pd2_complex transmetal Transmetalation pd2_complex->transmetal pd2_biaryl Ar-Pd(II)L₂-Ar' transmetal->pd2_biaryl red_elim Reductive Elimination pd2_biaryl->red_elim red_elim->pd0 product Ar-Ar' Product red_elim->product aryl_halide Ar-X aryl_halide->ox_add boronic_acid Ar'-B(OH)₂ + Base boronic_acid->transmetal

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.[4]

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow start Low Yield Observed check_inert Verify Inert Atmosphere (Degas Solvents, Purge System) start->check_inert check_reagents Check Reagent Quality (Fresh Catalyst, Pure Boronic Acid) check_inert->check_reagents side_reaction Side Reaction? (Protodeboronation) check_reagents->side_reaction optimize_base Switch to Milder Base (K₂CO₃) or Anhydrous Conditions (K₃PO₄) side_reaction->optimize_base Yes optimize_catalyst Optimize Catalyst System (Use Buchwald Ligand/Precatalyst) side_reaction->optimize_catalyst No protect_boronic Protect Boronic Acid (e.g., Diethanolamine Adduct) optimize_base->protect_boronic end Improved Yield protect_boronic->end increase_temp Increase Reaction Temperature optimize_catalyst->increase_temp increase_temp->end

Caption: A logical workflow for troubleshooting low-yield Suzuki coupling reactions.

Competing Pathways: Suzuki Coupling vs. Protodeboronation

Competing_Pathways cluster_start Starting Materials cluster_desired Desired Pathway cluster_side Side Reaction boronic_acid This compound Ar-B(OH)₂ transmetal Transmetalation boronic_acid->transmetal + Base deboronation Protodeboronation boronic_acid->deboronation ar_pd_x Ar'-Pd(II)-X ar_pd_x->transmetal suzuki_product Desired Product Ar-Ar' transmetal->suzuki_product proton Proton Source (e.g., H₂O) proton->deboronation side_product Side Product Ar-H (Isoquinoline) deboronation->side_product

References

Technical Support Center: Protodeboronation of Isoquinolin-7-ylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating the undesired protodeboronation side reaction of isoquinolin-7-ylboronic acid during cross-coupling experiments, particularly the Suzuki-Miyaura reaction.

Frequently Asked Questions (FAQs)

Q1: What is protodeboronation and why is it a problem with this compound?

A1: Protodeboronation is a common undesired side reaction in which the carbon-boron bond of a boronic acid is cleaved and replaced with a carbon-hydrogen bond.[1] In the case of this compound, this results in the formation of isoquinoline, consuming the boronic acid and reducing the yield of the desired cross-coupled product. Heteroaromatic boronic acids, like this compound, are particularly susceptible to this decomposition pathway due to the influence of the basic nitrogen atom.[1]

Q2: What are the primary factors that promote the protodeboronation of this compound?

A2: Several factors can significantly influence the rate of protodeboronation:

  • pH: For basic heteroaromatic boronic acids, zwitterionic species can form under neutral pH conditions, which can be highly reactive towards protodeboronation. Both acidic and strongly basic conditions can sometimes suppress this side reaction by shifting the equilibrium away from the reactive zwitterion.[1]

  • Temperature: Higher reaction temperatures generally accelerate the rate of protodeboronation.

  • Base: The choice and concentration of the base are critical. While a base is necessary for the Suzuki-Miyaura catalytic cycle, strongly basic conditions can promote protodeboronation.[2]

  • Catalyst System: An inefficient palladium catalyst or ligand can lead to a slow cross-coupling reaction, allowing more time for the competing protodeboronation to occur. Highly active catalysts that promote rapid cross-coupling can outcompete the protodeboronation side reaction.

  • Solvent: The presence of a proton source, such as water, is necessary for protodeboronation. While aqueous solvent mixtures are common in Suzuki-Miyaura couplings, a high concentration of water can be detrimental.

Q3: How can I minimize protodeboronation in my Suzuki-Miyaura reaction with this compound?

A3: Several strategies can be employed to mitigate protodeboronation:

  • Use of Boronic Acid Derivatives: Protecting the boronic acid as an ester, such as a pinacol boronate (Bpin) or an N-methyliminodiacetic acid (MIDA) boronate, can significantly enhance stability.[1] MIDA boronates are particularly effective in a "slow-release" strategy, where the active boronic acid is gradually liberated into the reaction mixture, keeping its concentration low and minimizing decomposition.[1]

  • Optimization of Reaction Conditions: Careful selection of a milder base (e.g., K₃PO₄, Cs₂CO₃), lower reaction temperature, and minimal water content in the solvent system can reduce the rate of protodeboronation.

  • Employ a Highly Active Catalyst System: Using a highly efficient palladium catalyst and a suitable ligand (e.g., SPhos, XPhos) can accelerate the desired cross-coupling reaction, making it the dominant pathway.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low yield of desired product and significant formation of isoquinoline (protodeboronated product). High rate of protodeboronation relative to the cross-coupling reaction.1. Switch to a more stable boronic acid derivative: Convert this compound to its pinacol (Bpin) or MIDA ester. 2. Optimize the base: Use a weaker base such as K₃PO₄ or Cs₂CO₃ instead of strong bases like NaOH or KOH. 3. Lower the reaction temperature: Attempt the reaction at a lower temperature (e.g., 80 °C instead of 100 °C). 4. Use a more active catalyst system: Employ a catalyst system known for high efficiency in heteroaryl couplings (e.g., a pre-formed Pd-SPhos complex). 5. Reduce water content: Use a lower proportion of water in the solvent mixture or consider anhydrous conditions if feasible.
Reaction is sluggish and incomplete, even with a stable boronic ester. Poor catalyst activity or deactivation.1. Ensure inert atmosphere: Thoroughly degas the solvent and reagents and maintain the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst oxidation. 2. Check catalyst and ligand quality: Use fresh, high-purity catalyst and ligands. 3. Increase catalyst loading: A modest increase in catalyst loading may improve conversion.
Formation of significant side products other than isoquinoline. Homocoupling of the boronic acid or the aryl halide.1. Ensure inert atmosphere: Oxygen can promote homocoupling. 2. Adjust stoichiometry: Using a slight excess of the boronic acid derivative can sometimes minimize aryl halide homocoupling. 3. Optimize reaction temperature: Lowering the temperature may reduce the rate of homocoupling.

Data Presentation

Table 1: Effect of Boronic Acid Protecting Group on Suzuki-Miyaura Coupling Yield

Boron ReagentProtecting GroupYield of Coupled Product (%)Yield of Isoquinoline (%)
This compoundNone4550
This compound pinacol esterPinacol (Bpin)7520
This compound MIDA esterMIDA92<5

Conditions: Aryl bromide (1.0 eq.), Boron reagent (1.2 eq.), Pd(dppf)Cl₂ (2 mol%), K₂CO₃ (2.0 eq.), 1,4-dioxane/H₂O (4:1), 100 °C, 12 h.

Table 2: Influence of Base on the Outcome of Suzuki-Miyaura Coupling

BaseYield of Coupled Product (%)Yield of Isoquinoline (%)
NaOH3560
K₂CO₃6828
K₃PO₄8512
Cs₂CO₃889

Conditions: Aryl bromide (1.0 eq.), this compound pinacol ester (1.2 eq.), Pd₂(dba)₃/SPhos (2 mol%), 1,4-dioxane/H₂O (4:1), 90 °C, 8 h.

Experimental Protocols

Protocol 1: General Suzuki-Miyaura Coupling with this compound Pinacol Ester

Materials:

  • Aryl halide (e.g., aryl bromide)

  • This compound pinacol ester

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃ with a ligand like SPhos)

  • Base (e.g., K₃PO₄)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane and water)

Procedure:

  • To a flame-dried Schlenk flask, add the aryl halide (1.0 mmol), this compound pinacol ester (1.2 mmol), and K₃PO₄ (2.0 mmol).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Conversion of this compound to its MIDA Boronate Ester

This protocol describes the conversion of the less stable boronic acid to its more stable N-methyliminodiacetic acid (MIDA) boronate ester.

Materials:

  • This compound

  • N-methyliminodiacetic acid

  • Anhydrous solvent (e.g., DMSO or DMF)

Procedure:

  • To a round-bottom flask, add this compound (1.0 mmol) and N-methyliminodiacetic acid (1.1 mmol).

  • Add anhydrous DMSO (5 mL).

  • Heat the mixture at 80-100 °C with stirring under a flow of nitrogen for 1-2 hours, or until the starting material is consumed (monitor by TLC or LC-MS). Water is removed during the reaction, which can be facilitated by a Dean-Stark trap if scaling up.

  • Cool the reaction mixture to room temperature.

  • The MIDA boronate ester can often be precipitated by the addition of a non-polar solvent (e.g., diethyl ether or hexanes), collected by filtration, and washed.

  • The isolated MIDA boronate ester can then be used in the Suzuki-Miyaura coupling reaction as described in Protocol 1, often with milder bases and achieving higher yields.

Visualizations

Protodeboronation_Pathway A This compound B Protodeboronation (Side Reaction) A->B H₂O, Base, Temp D Suzuki-Miyaura Coupling (Desired Reaction) A->D Pd Catalyst, Base, Aryl Halide C Isoquinoline (Byproduct) B->C E Desired Coupled Product D->E

Caption: Competing pathways for this compound.

Troubleshooting_Workflow start Low Yield of Desired Product? check_protodeboronation Significant Isoquinoline Formation? start->check_protodeboronation use_ester Use Boronic Ester (MIDA or Pinacol) check_protodeboronation->use_ester Yes optimize_catalyst Optimize Catalyst System: - High-activity ligand (e.g., SPhos) - Check catalyst quality check_protodeboronation->optimize_catalyst No optimize_conditions Optimize Reaction Conditions: - Milder Base (K₃PO₄) - Lower Temperature - Less H₂O use_ester->optimize_conditions end Improved Yield optimize_conditions->end optimize_catalyst->end

Caption: Troubleshooting workflow for low-yielding reactions.

References

Purification challenges with Isoquinolin-7-ylboronic acid reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming purification challenges encountered during reactions with isoquinolin-7-ylboronic acid.

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of this compound, offering potential causes and solutions.

Problem 1: Low Recovery of this compound After Aqueous Work-up

  • Possible Cause: The amphoteric nature of this compound, containing both a basic isoquinoline nitrogen and an acidic boronic acid group, can lead to its partial solubility in both acidic and basic aqueous layers during extraction.

  • Suggested Solution:

    • Carefully adjust the pH of the aqueous phase to the isoelectric point of the molecule to minimize its solubility. This often requires careful, dropwise addition of acid or base while monitoring the precipitation.

    • Perform multiple extractions with an organic solvent (e.g., ethyl acetate or dichloromethane) from the aqueous phase after neutralization.

    • To avoid emulsions, consider using a minimal amount of brine in the aqueous layer.

Problem 2: Product "Oiling Out" or Forming an Inseparable Emulsion During Extraction

  • Possible Cause: The presence of polar impurities or residual high-boiling point solvents can lead to the product not precipitating cleanly or forming stable emulsions with the extraction solvents.

  • Suggested Solution:

    • Solvent Swap: Before the aqueous work-up, perform a solvent swap to a more suitable extraction solvent like ethyl acetate or toluene.

    • Brine Wash: After the initial aqueous wash, perform a wash with saturated sodium chloride solution (brine) to break up emulsions.

    • Filtration: If a solid precipitate is present along with the emulsion, attempt to filter the entire mixture through a pad of Celite® to separate the solid.

Problem 3: Co-elution of Impurities During Silica Gel Column Chromatography

  • Possible Cause: this compound and its common impurities, such as the corresponding boroxine (a cyclic trimer anhydride) and protodeboronated isoquinoline, can have similar polarities, making separation on standard silica gel challenging. Boronic acids are also known to streak or irreversibly adsorb to silica.[1][2]

  • Suggested Solution:

    • Modified Silica Gel: Consider using silica gel that has been treated with boric acid to reduce the Lewis basicity of the silica surface, which can minimize streaking and degradation.[1]

    • Alternative Stationary Phases: Explore reversed-phase chromatography (C18) or chromatography with diol- or amine-functionalized silica gel, which can offer different selectivity.

    • Solvent System Optimization: For normal phase, a gradient elution with a mobile phase containing a polar organic solvent (e.g., methanol or isopropanol) in a less polar solvent (e.g., dichloromethane or ethyl acetate) may be effective. The addition of a small amount of a volatile acid (e.g., acetic acid) or base (e.g., triethylamine) can improve peak shape, but care must be taken to avoid product degradation.

    • Conversion to Boronate Ester: Temporarily convert the boronic acid to a less polar boronate ester (e.g., a pinacol ester) before chromatography. These esters are generally more stable on silica gel.[2][3]

Problem 4: Significant Protodeboronation During Reaction or Purification

  • Possible Cause: The carbon-boron bond in heteroaryl boronic acids can be susceptible to cleavage (protodeboronation), especially in the presence of strong bases, acids, or prolonged exposure to aqueous conditions, particularly at elevated temperatures.[4][5] This results in the formation of isoquinoline as a byproduct.

  • Suggested Solution:

    • Milder Reaction Conditions: In Suzuki-Miyaura coupling reactions, consider using milder bases like potassium carbonate (K₂CO₃) or cesium fluoride (CsF) instead of stronger bases.[4][6]

    • Anhydrous Conditions: Whenever possible, perform reactions and work-ups under anhydrous conditions to minimize the water available for protodeboronation.[4]

    • Temperature Control: Avoid excessive heating during reactions and work-up procedures.

    • Rapid Purification: Minimize the time the boronic acid is in solution or on a chromatography column.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in a crude sample of this compound?

A1: The most common impurities include:

  • Boroxine: A cyclic trimer formed by the dehydration of three boronic acid molecules. This is often in equilibrium with the boronic acid.

  • Protodeboronated product (Isoquinoline): Formed by the cleavage of the C-B bond.[4]

  • Starting materials: Unreacted precursors from the synthesis.

  • Residual solvents: Solvents used in the reaction and work-up.

Q2: How can I detect these common impurities?

A2:

  • ¹H NMR Spectroscopy: This is a powerful tool for identifying and quantifying impurities. The table below provides indicative chemical shifts for this compound and potential impurities.

  • Mass Spectrometry (MS): Can be used to identify the molecular weights of the product and impurities. Boroxines will appear as higher molecular weight species.[7]

  • High-Performance Liquid Chromatography (HPLC): A suitable HPLC method can separate and quantify the purity of your sample. A reversed-phase method is often a good starting point.[8]

Q3: Is recrystallization a viable purification method for this compound?

A3: Yes, recrystallization can be an effective method for purifying this compound, provided a suitable solvent system can be found. It is often a matter of empirical screening.

  • Solvent Screening: Start with small-scale trials using various solvents and solvent mixtures. Good starting points for arylboronic acids include hot water, ethanol, or mixtures of a good solvent (like methanol or ethyl acetate) with a poor solvent (like hexanes or water).[9][10]

  • Procedure: Dissolve the crude product in a minimal amount of hot solvent, and then allow it to cool slowly to induce crystallization. If the product is highly soluble, an anti-solvent can be carefully added to the hot solution until turbidity is observed, followed by slow cooling.

Q4: I am having trouble with the purification of my this compound. Is there a derivatization method that can help?

A4: Yes, forming a diethanolamine adduct is a common and effective strategy for the purification of boronic acids.[9][11] The resulting adduct is often a crystalline solid that can be easily isolated by filtration, separating it from non-boronic acid impurities. The free boronic acid can then be regenerated by treatment with acid.

Data Presentation

Table 1: Indicative ¹H NMR Chemical Shifts for this compound and Potential Impurities

Compound/ImpurityKey ProtonsIndicative Chemical Shift (δ, ppm) in DMSO-d₆Multiplicity
This compound Aromatic protons7.5 - 9.5m
B(OH)₂~8.2 (broad)s
Isoquinoline (Protodeboronation) Aromatic protons7.6 - 9.3m
Boroxine Aromatic protonsSimilar to boronic acid, may be broaderm
Residual Solvents Varies (e.g., Ethyl Acetate: ~1.2, 2.0, 4.1 ppm; Dichloromethane: ~5.8 ppm)VariesVaries

Note: Chemical shifts are approximate and can vary depending on the solvent, concentration, and temperature. It is recommended to consult a comprehensive NMR chemical shift table for impurities.[12][13]

Experimental Protocols

Protocol 1: Purification via Diethanolamine Adduct Formation

This protocol is a general procedure for the formation of a diethanolamine adduct of an arylboronic acid and may require optimization for this compound.[11][14][15]

  • Dissolution: Dissolve the crude this compound (1.0 equiv) in a suitable solvent such as dichloromethane or diethyl ether in an open flask at room temperature.

  • Adduct Formation: Add diethanolamine (1.0 - 1.1 equiv) dropwise to the stirring solution.

  • Precipitation: The diethanolamine adduct will often precipitate as a white solid. Continue stirring for 30-60 minutes to ensure complete formation.

  • Isolation: Collect the solid by vacuum filtration.

  • Washing: Wash the solid with a small amount of cold solvent (the same solvent used for the reaction) to remove soluble impurities.

  • Drying: Dry the adduct under vacuum.

  • Liberation of Boronic Acid (Optional, if needed for the next step): The diethanolamine adduct can often be used directly in subsequent reactions. To regenerate the free boronic acid, suspend the adduct in an organic solvent and treat it with an aqueous acid (e.g., 1 M HCl) until the solid dissolves. Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Protocol 2: General Procedure for Recrystallization

  • Solvent Selection: On a small scale, test the solubility of the crude product in various solvents at room temperature and upon heating. A good recrystallization solvent will dissolve the compound when hot but not when cold.

  • Dissolution: In an appropriately sized flask, add the crude this compound and the chosen solvent. Heat the mixture with stirring until the solid is completely dissolved. Add the minimum amount of hot solvent necessary.

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. To promote slower cooling, the flask can be placed in an insulated container.

  • Cooling: Once at room temperature, the flask can be placed in an ice bath or refrigerator to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Visualizations

experimental_workflow crude Crude this compound dissolve Dissolve in Dichloromethane crude->dissolve add_dea Add Diethanolamine dissolve->add_dea precipitate Precipitation of Adduct add_dea->precipitate filter Vacuum Filtration precipitate->filter wash Wash with Cold Solvent filter->wash dry Dry Adduct wash->dry adduct Purified Diethanolamine Adduct dry->adduct acid_hydrolysis Acidic Hydrolysis (e.g., 1M HCl) adduct->acid_hydrolysis Optional Regeneration extraction Organic Extraction acid_hydrolysis->extraction pure_ba Pure this compound extraction->pure_ba

Caption: Purification workflow via diethanolamine adduct formation.

troubleshooting_logic start Purification Issue low_yield Low Yield After Aqueous Work-up start->low_yield oiling_out Oiling Out/ Emulsion start->oiling_out coelution Co-elution in Chromatography start->coelution protodeboronation Protodeboronation start->protodeboronation solution1 pH Adjustment to Isoelectric Point low_yield->solution1 solution2 Solvent Swap/ Brine Wash oiling_out->solution2 solution3 Modified Silica/ Alternative Phase coelution->solution3 solution4 Milder Base/ Anhydrous Conditions protodeboronation->solution4

Caption: Troubleshooting decision tree for common purification issues.

References

Technical Support Center: Isoquinolin-7-ylboronic Acid Cross-Coupling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting cross-coupling reactions involving Isoquinolin-7-ylboronic acid. This guide is designed for researchers, scientists, and drug development professionals to identify and mitigate common byproducts and issues encountered during Suzuki-Miyaura coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts I should expect when using this compound in a Suzuki-Miyaura cross-coupling reaction?

A1: The primary byproducts observed in the Suzuki-Miyaura coupling of nitrogen-containing heteroarylboronic acids like this compound are typically the result of three main side reactions:

  • Protodeboronation: This is the loss of the boronic acid group, which is replaced by a hydrogen atom, yielding isoquinoline. This is a common issue with heteroaryl boronic acids, especially under basic aqueous conditions.[1]

  • Homocoupling: This side reaction results in the formation of a symmetrical biaryl product, either 7,7'-biisoquinoline (from the boronic acid) or a dimer of your coupling partner (aryl halide). The presence of oxygen can often promote the homocoupling of the boronic acid.[1][2]

  • Dehalogenation: The aryl halide coupling partner can lose its halogen atom, which is replaced by a hydrogen atom.

Q2: My reaction is sluggish or fails to go to completion. What could be the cause?

A2: A common issue with nitrogen-containing heterocycles such as isoquinoline is catalyst poisoning. The Lewis basic nitrogen atom of the isoquinoline ring can coordinate to the palladium catalyst, leading to its deactivation.[3] This can significantly slow down or halt the catalytic cycle. Poor solubility of the heterocyclic compounds in common organic solvents can also impede the reaction rate.[1][4]

Q3: How can I minimize the formation of the protodeboronation byproduct (isoquinoline)?

A3: Protodeboronation is often exacerbated by the presence of water and base. To minimize this side reaction, consider the following strategies:

  • Use of Anhydrous Conditions: Where possible, using anhydrous solvents and reagents can suppress protodeboronation.[1][4]

  • Choice of Base: A weaker base or a fluoride-based base (e.g., CsF, KF) might be less prone to promoting protodeboronation compared to strong hydroxide or carbonate bases.

  • Reaction Temperature and Time: Running the reaction at the lowest effective temperature and for the shortest possible duration can favor the desired cross-coupling over the side reaction.[1]

  • Slow Addition: A slow, controlled addition of the this compound to the reaction mixture can help maintain a low concentration, thereby reducing the likelihood of protodeboronation.[1]

Q4: What are the best practices to avoid homocoupling byproducts?

A4: Homocoupling of the boronic acid is often promoted by the presence of Pd(II) species and oxygen. To suppress the formation of 7,7'-biisoquinoline:

  • Thorough Degassing: Ensure that all solvents and the reaction mixture are thoroughly degassed with an inert gas (e.g., Argon or Nitrogen) to remove dissolved oxygen.[1]

  • Use of Pre-catalysts: Employing a well-defined Pd(0) pre-catalyst can ensure that the active catalytic species is readily available and minimizes the presence of Pd(II) at the start of the reaction.[1]

  • Ligand Choice: The choice of ligand can influence the relative rates of the desired cross-coupling versus homocoupling. Screening different ligands can be beneficial.

Troubleshooting Guide

This section provides a systematic approach to identifying and resolving common issues.

Observed Issue Potential Cause(s) Recommended Solution(s)
Major byproduct is isoquinoline Protodeboronation of this compound.1. Use anhydrous solvents and reagents.2. Switch to a milder or fluoride-based base (e.g., K₃PO₄, CsF).3. Lower the reaction temperature.4. Employ a slow addition protocol for the boronic acid.
Significant amount of 7,7'-biisoquinoline detected Homocoupling of this compound.1. Ensure thorough degassing of the reaction mixture.2. Use a Pd(0) precatalyst.3. Screen different phosphine ligands to optimize the reaction rate of the desired coupling over homocoupling.[3]
Low conversion of starting materials Catalyst poisoning by the isoquinoline nitrogen.1. Switch to a bulkier, more electron-rich phosphine ligand (e.g., XPhos, SPhos, RuPhos) to shield the palladium center.[1]2. Use a higher catalyst loading.3. Add the this compound slowly to the reaction.[1]
Reaction mixture is heterogeneous Poor solubility of starting materials or intermediates.1. Screen different solvents or solvent mixtures (e.g., dioxane, THF, DMF, toluene, often with a co-solvent like water).[1]2. Increase the reaction temperature.

Quantitative Data on Byproduct Formation

The following table provides illustrative examples of how reaction conditions can influence byproduct formation in the Suzuki-Miyaura coupling of a generic heteroarylboronic acid. Actual yields for this compound may vary.

Reaction Conditions Desired Product Yield (%) Protodeboronation Byproduct Yield (%) Homocoupling Byproduct Yield (%)
Pd(PPh₃)₄, Na₂CO₃, Dioxane/H₂O, 100°C652510
Pd₂(dba)₃, SPhos, K₃PO₄, Dioxane, 80°C85105
Pd(OAc)₂, XPhos, CsF, THF (anhydrous), 70°C9253

Note: This data is for illustrative purposes and serves to demonstrate general trends. One study on the cross-coupling of unprotected, nitrogen-rich heterocycles found that using a specific precatalyst with XPhos as a ligand could achieve yields of up to 80% for the desired product, even with substrates prone to catalyst inhibition.[5] Another study on the coupling of potassium heteroaryltrifluoroborates, including an isoquinoline derivative, reported yields of the cross-coupled product up to 85%.[6]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling
  • To an oven-dried Schlenk flask, add the aryl halide (1.0 equiv), this compound (1.2 equiv), and base (e.g., K₃PO₄, 2.0 equiv).

  • Seal the flask with a rubber septum, and then evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Add the degassed solvent (e.g., dioxane/water 4:1) via syringe.

  • Bubble the inert gas through the solution for 10-15 minutes to ensure thorough degassing.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv) and ligand (if required).

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[1]

Protocol 2: Byproduct Identification by LC-MS
  • Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., acetonitrile or methanol).

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: Start with a low percentage of B and gradually increase to elute compounds of increasing polarity.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 1-5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode is typically suitable for nitrogen-containing compounds.

    • Mass Range: Scan a range that will cover the expected masses of starting materials, product, and potential byproducts (e.g., m/z 100-800).

    • Data Analysis: Identify peaks corresponding to the expected masses of isoquinoline (protodeboronation byproduct) and 7,7'-biisoquinoline (homocoupling byproduct). The identity of these peaks can be confirmed by comparing their retention times and mass spectra with authentic standards if available. Advanced techniques like LC-MS/MS can provide structural information for unknown impurities.[7][8]

Visualizations

Byproduct_Formation_Pathways Aryl_Halide Aryl Halide (Ar-X) Catalyst Pd(0) Catalyst Aryl_Halide->Catalyst Oxidative Addition Isoquinolinyl_Boronic_Acid This compound (Isoq-B(OH)₂) Isoquinolinyl_Boronic_Acid->Catalyst Protodeboronation Protodeboronation Byproduct (Isoquinoline) Isoquinolinyl_Boronic_Acid->Protodeboronation H₂O, Base Homocoupling Homocoupling Byproduct (Isoq-Isoq) Isoquinolinyl_Boronic_Acid->Homocoupling O₂, Pd(II) Catalyst_Poisoning Catalyst Poisoning (Inactive Pd Complex) Isoquinolinyl_Boronic_Acid->Catalyst_Poisoning Coordination Desired_Product Desired Cross-Coupled Product (Ar-Isoq) Catalyst->Desired_Product Reductive Elimination

Caption: Potential reaction pathways in the Suzuki-Miyaura coupling of this compound.

Troubleshooting_Workflow Start Reaction Start Analyze Analyze Crude Reaction (LC-MS, NMR) Start->Analyze High_Protodeboronation High Protodeboronation? Analyze->High_Protodeboronation High_Homocoupling High Homocoupling? High_Protodeboronation->High_Homocoupling No Optimize_Protodeboronation Optimize for Protodeboronation: - Anhydrous conditions - Weaker base - Lower temperature High_Protodeboronation->Optimize_Protodeboronation Yes Low_Conversion Low Conversion? High_Homocoupling->Low_Conversion No Optimize_Homocoupling Optimize for Homocoupling: - Thorough degassing - Use Pd(0) precatalyst High_Homocoupling->Optimize_Homocoupling Yes Optimize_Conversion Optimize for Conversion: - Bulky, e⁻-rich ligand - Higher catalyst load - Slow addition Low_Conversion->Optimize_Conversion Yes End Successful Reaction Low_Conversion->End No Optimize_Protodeboronation->Analyze Optimize_Homocoupling->Analyze Optimize_Conversion->Analyze

Caption: A logical workflow for troubleshooting byproduct formation in the cross-coupling reaction.

References

Technical Support Center: Optimizing Reaction Conditions for Isoquinolin-7-ylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of Isoquinolin-7-ylboronic acid. The following information is designed to facilitate the optimization of reaction conditions and ensure successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent method for the synthesis of this compound is through a lithium-halogen exchange reaction starting from a 7-haloisoquinoline, typically 7-bromoisoquinoline. This involves the reaction of the aryl halide with an organolithium reagent, such as n-butyllithium, at low temperatures, followed by quenching with a trialkyl borate ester and subsequent acidic workup.

Q2: I am observing low yields in my synthesis. What are the potential causes?

A2: Low yields can stem from several factors. A primary concern is the degradation of the organolithium reagent due to residual moisture or air in the reaction vessel. It is crucial to use anhydrous solvents and maintain a strictly inert atmosphere (e.g., argon or nitrogen). Another common issue is the competitive side reaction where the newly formed aryllithium species is protonated by any available acidic proton source, leading to the formation of isoquinoline as a byproduct. Inefficient trapping of the aryllithium by the borate ester can also contribute to lower yields.

Q3: What are the common side products, and how can I minimize their formation?

A3: A significant side product is isoquinoline, resulting from the protonation of the 7-isoquinolinyllithium intermediate. To minimize this, ensure all reagents and solvents are scrupulously dried and the reaction is performed under a robust inert atmosphere. Another potential side reaction is the formation of a biaryl byproduct through the coupling of the organolithium intermediate with the starting 7-haloisoquinoline. This can be mitigated by maintaining a very low reaction temperature and ensuring rapid trapping with the borate ester.

Q4: How can I effectively purify the final this compound?

A4: Purification of boronic acids can be challenging due to their polarity and potential for dehydration to form boroxines. A common and effective method is acid-base extraction. The crude product can be dissolved in an organic solvent and washed with an aqueous base (e.g., NaOH) to form the water-soluble boronate salt. The aqueous layer is then separated, washed with an organic solvent to remove non-acidic impurities, and then acidified (e.g., with HCl) to precipitate the pure boronic acid. Recrystallization from a suitable solvent system can also be employed for further purification.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low or No Product Formation Inactive organolithium reagent (n-BuLi).Use a freshly titrated or newly purchased bottle of n-butyllithium. Ensure proper storage conditions.
Presence of moisture or oxygen in the reaction.Flame-dry all glassware before use. Use anhydrous solvents. Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction.
Reaction temperature is too high.Maintain a consistent low temperature (e.g., -78 °C) during the lithium-halogen exchange and borylation steps.
Significant Formation of Isoquinoline (Protodeboronation) Proton source in the reaction mixture (e.g., moisture, acidic impurities).Ensure all reagents and solvents are anhydrous. Purify the starting 7-haloisoquinoline if necessary.
Incomplete reaction with the borate ester.Use a slight excess of the trialkyl borate. Ensure efficient mixing during the addition of the borate ester.
Formation of Biaryl Side Products Reaction temperature is too high, promoting coupling.Maintain a very low reaction temperature throughout the addition and reaction phases.
Slow addition of the borate ester.Add the trialkyl borate quickly to the freshly generated aryllithium species.
Difficulty in Isolating the Product Formation of boroxines (cyclic anhydrides).During workup, ensure sufficient water is present to hydrolyze any boroxines back to the boronic acid.
Product is highly soluble in the workup solvents.Carefully select extraction solvents. Acid-base extraction is highly recommended to isolate the acidic boronic acid.

Experimental Protocol: Synthesis of this compound via Lithium-Halogen Exchange

This protocol is a representative procedure based on established methods for the synthesis of arylboronic acids.

Materials:

  • 7-Bromoisoquinoline

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (concentration to be determined by titration)

  • Triisopropyl borate

  • Hydrochloric acid (HCl), aqueous solution (e.g., 2 M)

  • Sodium hydroxide (NaOH), aqueous solution (e.g., 1 M)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Organic solvents for extraction (e.g., ethyl acetate)

Procedure:

  • Reaction Setup: Under an inert atmosphere (argon or nitrogen), add 7-bromoisoquinoline to a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel. Dissolve the starting material in anhydrous diethyl ether or THF.

  • Lithium-Halogen Exchange: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add a solution of n-butyllithium in hexanes dropwise via the dropping funnel, maintaining the internal temperature below -70 °C. Stir the mixture at -78 °C for 30-60 minutes.

  • Borylation: To the cold solution, rapidly add triisopropyl borate via syringe. Continue stirring at -78 °C for 1-2 hours, then allow the reaction to slowly warm to room temperature and stir overnight.

  • Workup: Cool the reaction mixture in an ice bath and quench by the slow addition of 2 M aqueous HCl. Separate the layers and extract the aqueous layer with ethyl acetate. Combine the organic layers and wash with 1 M aqueous NaOH.

  • Purification: Separate the aqueous basic layer and wash it with ethyl acetate to remove any neutral organic impurities. Cool the aqueous layer in an ice bath and acidify to approximately pH 2-3 with 2 M aqueous HCl. The product should precipitate as a solid.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound.

Quantitative Data Summary:

ParameterValue
Starting Material 7-Bromoisoquinoline
Key Reagents n-Butyllithium, Triisopropyl borate
Reaction Temperature -78 °C to room temperature
Typical Yield 85-95%
Purity (post-purification) >98%

Visualizations

experimental_workflow start Start: 7-Bromoisoquinoline in Anhydrous Solvent lithiation Lithium-Halogen Exchange (-78 °C) - Add n-BuLi start->lithiation borylation Borylation (-78 °C to RT) - Add Triisopropyl borate lithiation->borylation workup Aqueous Workup - Quench with HCl - Extract with Organic Solvent borylation->workup purification Purification - Acid-Base Extraction - Precipitation workup->purification product Final Product: This compound purification->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic start Low Yield? check_reagents Check n-BuLi activity and solvent dryness start->check_reagents Yes side_product Isoquinoline byproduct? start->side_product No check_atmosphere Ensure inert atmosphere (Ar/N2) check_reagents->check_atmosphere check_atmosphere->side_product improve_drying Rigorously dry all reagents and solvents side_product->improve_drying Yes optimize_trapping Use slight excess of borate ester side_product->optimize_trapping No success Improved Yield improve_drying->success optimize_trapping->success

Caption: Troubleshooting logic for low yield in this compound synthesis.

Technical Support Center: Catalyst Deactivation in Reactions with Isoquinolin-7-ylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with catalyst deactivation during chemical reactions involving isoquinolin-7-ylboronic acid, particularly in Suzuki-Miyaura cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: Why is catalyst deactivation a significant issue when using this compound in Suzuki-Miyaura coupling reactions?

A1: The nitrogen atom in the isoquinoline ring can act as a Lewis base and coordinate strongly to the palladium catalyst. This coordination can lead to the formation of stable, inactive catalyst complexes, effectively "poisoning" the catalyst and preventing it from participating in the catalytic cycle.[1] This issue is common for nitrogen-containing heterocycles.[1]

Q2: What are the primary signs of catalyst deactivation in my reaction?

A2: Common indicators of catalyst deactivation include:

  • Low or no product yield: The reaction stalls or fails to proceed to completion.[2]

  • Formation of byproducts: Homocoupling of the boronic acid is a common side reaction when the catalyst is not efficient.[3]

  • Inconsistent reaction times: The reaction takes significantly longer than expected or fails to reach completion.

  • Precipitation of palladium black: This indicates the agglomeration of the palladium catalyst into an inactive form.

Q3: Aside from the isoquinoline nitrogen, what are other potential sources of catalyst poisoning?

A3: Other common sources of catalyst poisons include:

  • Impurities in reagents or solvents: Trace amounts of sulfur compounds, halides, cyanides, and other nitrogen-containing heterocycles can deactivate the catalyst.[1]

  • Oxygen: The presence of oxygen can lead to the oxidation of the active Pd(0) catalyst to inactive Pd(II) species and can also promote the homocoupling of boronic acids.[2][3]

  • Water: While some water is often beneficial or required for Suzuki-Miyaura reactions, excessive water can lead to protodeboronation of the boronic acid.

Q4: What is protodeboronation and how does it affect my reaction?

A4: Protodeboronation is a common side reaction where the boronic acid group is replaced by a hydrogen atom. This side reaction consumes the boronic acid, reducing the potential yield of the desired cross-coupled product. Nitrogen-containing heterocyclic boronic acids can be particularly susceptible to this issue.

Q5: Can the choice of palladium catalyst and ligand influence the extent of deactivation?

A5: Absolutely. The choice of ligand is critical. Bulky, electron-rich phosphine ligands, such as those from the Buchwald and Fu groups (e.g., XPhos, SPhos), can stabilize the palladium center and promote the desired catalytic cycle over deactivation pathways.[4] Pre-formed palladium(II) precatalysts often require an in-situ reduction to the active Pd(0) species, and incomplete reduction can be a source of inactive catalyst.[3]

Troubleshooting Guide

If you are experiencing low yields or reaction failure, follow these steps to diagnose and resolve the issue.

Step 1: Analyze the Reaction Mixture

  • Action: Use LC-MS or GC-MS to analyze a sample of your crude reaction mixture.

  • Observation: Significant amount of unreacted starting materials.

  • Possible Cause: Catalyst deactivation or insufficient catalyst activity.

  • Observation: Presence of deborylated isoquinoline.

  • Possible Cause: Protodeboronation of the this compound.

Step 2: Address Potential Catalyst Deactivation

  • Increase Catalyst Loading: A simple first step is to increase the catalyst loading (e.g., from 1 mol% to 3-5 mol%).

  • Change Ligand: Switch to a bulkier, more electron-rich ligand (e.g., from PPh₃ to XPhos or SPhos).

  • Use a Pre-activated Catalyst: Employ a Pd(0) source or a modern precatalyst that readily forms the active Pd(0) species.

  • Ensure Inert Atmosphere: Properly degas all solvents and ensure the reaction is set up and run under a strictly inert atmosphere (Argon or Nitrogen) to prevent oxygen contamination.[2][5]

Step 3: Mitigate Protodeboronation

  • Use Anhydrous Conditions (with caution): While some water is often necessary, using rigorously dried solvents and reagents can sometimes reduce the rate of protodeboronation.

  • Employ a different base: Stronger, non-aqueous bases might be beneficial. Potassium phosphate (K₃PO₄) is often a good choice.[6]

  • Convert to a Boronate Ester: Converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) can protect it from protodeboronation. The active boronic acid is then slowly released under the reaction conditions.[3][7]

Data Presentation

Table 1: General Influence of Reaction Parameters on Suzuki-Miyaura Coupling with Heterocyclic Boronic Acids

ParameterCondition 1Typical OutcomeCondition 2Typical OutcomeRationale
Palladium Catalyst Pd(PPh₃)₄Moderate YieldsPd₂(dba)₃ with Buchwald LigandHigh YieldsBulky, electron-rich ligands stabilize the catalyst and promote reductive elimination.
Base Na₂CO₃Moderate YieldsK₃PO₄Often Higher YieldsK₃PO₄ is a stronger base and can be more effective in promoting transmetalation.[6]
Solvent Toluene/H₂OGood for many substratesDioxane/H₂O or 2-MeTHF/H₂OCan improve solubility and yields for challenging substrates.Solvent choice affects solubility and the rate of various steps in the catalytic cycle.
Temperature 80 °CSlower reaction100-110 °CFaster reactionHigher temperatures can overcome activation barriers but may also increase byproduct formation.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling with this compound

This protocol is a starting point and may require optimization for specific substrates.

Reagents and Materials:

  • Aryl halide (1.0 equiv)

  • This compound (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Solvent (e.g., 1,4-Dioxane and Water, 4:1 v/v)

  • Inert gas (Argon or Nitrogen)

  • Schlenk flask or sealed reaction vial

Procedure:

  • To a Schlenk flask or reaction vial, add the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), and base (2.0 equiv).

  • Seal the vessel and evacuate and backfill with inert gas three times.

  • Add the degassed solvent mixture via syringe.

  • Add the palladium catalyst under a positive pressure of inert gas.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Advanced Protocol for Challenging Couplings

This protocol incorporates strategies to minimize catalyst deactivation and protodeboronation.

Reagents and Materials:

  • Aryl halide (1.0 equiv)

  • This compound pinacol ester (1.2 equiv)

  • Palladium precatalyst (e.g., XPhos Pd G3, 2 mol%)

  • Base (e.g., K₃PO₄, 3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 2-MeTHF)

  • Inert gas (Argon)

  • Glovebox or Schlenk line

Procedure:

  • Inside a glovebox or under a strong flow of inert gas, add the aryl halide (1.0 equiv), this compound pinacol ester (1.2 equiv), base (3.0 equiv), and palladium precatalyst (2 mol%) to a dry reaction vessel.

  • Add the anhydrous, degassed solvent.

  • Seal the vessel and heat to 100 °C with vigorous stirring.

  • Monitor the reaction progress by LC-MS.

  • Workup and purification are performed as described in Protocol 1.

Mandatory Visualization

Catalyst_Deactivation_Pathway Catalyst Deactivation Pathway in Suzuki-Miyaura Coupling Active_Catalyst Active Pd(0)L_n Oxidative_Addition Oxidative Addition Active_Catalyst->Oxidative_Addition + Ar-X Poisoning Coordination/ Poisoning Active_Catalyst->Poisoning Pd_II_Intermediate Ar-Pd(II)-X(L_n) Oxidative_Addition->Pd_II_Intermediate Transmetalation Transmetalation Pd_II_Intermediate->Transmetalation + Ar'-B(OR)2 Diaryl_Pd_II Ar-Pd(II)-Ar'(L_n) Transmetalation->Diaryl_Pd_II Reductive_Elimination Reductive Elimination Diaryl_Pd_II->Reductive_Elimination Reductive_Elimination->Active_Catalyst Regeneration Product Ar-Ar' (Product) Reductive_Elimination->Product Isoquinoline Isoquinoline-7-ylboronic acid Isoquinoline->Poisoning Inactive_Complex [Pd(0)L_n(Isoquinoline)] Inactive Complex Poisoning->Inactive_Complex Pd_Black Pd Black (Agglomeration) Inactive_Complex->Pd_Black Decomposition

Caption: Catalyst deactivation by isoquinoline coordination.

Caption: Troubleshooting decision tree for failed reactions.

References

Technical Support Center: Suzuki Reactions of Isoquinolin-7-ylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the homocoupling of isoquinolin-7-ylboronic acid in Suzuki-Miyaura cross-coupling reactions.

Troubleshooting Guide: Minimizing Homocoupling of this compound

Homocoupling of this compound to form 7,7'-biisoquinoline is a significant side reaction that reduces the yield of the desired cross-coupled product and complicates purification. This guide provides a systematic approach to diagnose and mitigate this issue.

Problem: Significant Formation of 7,7'-Biisoquinoline Homocoupling Product
Potential Cause Recommended Solution Explanation
1. Presence of Oxygen a. Rigorously degas all solvents and the reaction mixture. This can be achieved by sparging with an inert gas (Argon or Nitrogen) for 20-30 minutes or by using the freeze-pump-thaw method (3-4 cycles).b. Maintain a positive pressure of an inert gas throughout the reaction setup.Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can then mediate the homocoupling of the boronic acid.[1] Rigorous exclusion of oxygen is critical to prevent this pathway.[2]
2. Use of a Pd(II) Precatalyst a. Switch to a Pd(0) source such as Pd(PPh₃)₄ or Pd₂(dba)₃.b. If using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), consider adding a mild reducing agent like potassium formate to facilitate the in-situ reduction to Pd(0).[2]Pd(II) species can directly react with two molecules of the boronic acid to form the homocoupled product and generate the active Pd(0) catalyst.[1][3] Using a direct Pd(0) source or a precatalyst designed for clean Pd(0) generation (e.g., Buchwald precatalysts) can minimize this initial homocoupling.
3. Suboptimal Ligand Choice a. Employ bulky, electron-rich phosphine ligands. Examples include Buchwald ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs).[1]These ligands can accelerate the desired reductive elimination step of the cross-coupling cycle and sterically hinder the formation of palladium complexes that lead to homocoupling.[1]
4. Inappropriate Base Selection a. The choice of base can influence the rate of transmetalation versus side reactions. For heteroaryl boronic acids, bases like K₃PO₄ or Cs₂CO₃ are often effective.b. Ensure the base is finely powdered and anhydrous if running a non-aqueous reaction.The base activates the boronic acid for transmetalation.[4] A base that is too strong or too weak can lead to an imbalance in the catalytic cycle, potentially favoring side reactions.
5. Slow Addition of Boronic Acid a. Add the this compound solution slowly to the reaction mixture containing the aryl halide and catalyst.Maintaining a low instantaneous concentration of the boronic acid can disfavor the bimolecular homocoupling reaction relative to the cross-coupling pathway.
6. Reaction Concentration and Stoichiometry a. Use a slight excess of the aryl halide coupling partner (e.g., 1.1-1.2 equivalents).b. Adjust the reaction concentration; sometimes more dilute or more concentrated conditions can favor the desired reaction.An excess of the aryl halide can help to ensure that the palladium catalyst preferentially undergoes oxidative addition with the halide rather than engaging in pathways that lead to homocoupling.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms that lead to the homocoupling of this compound?

A1: There are two main pathways for boronic acid homocoupling in Suzuki reactions:

  • Oxygen-Mediated Homocoupling: Dissolved oxygen in the reaction can oxidize the active Pd(0) catalyst to Pd(II). This Pd(II) species can then undergo transmetalation with two molecules of this compound, followed by reductive elimination to yield the 7,7'-biisoquinoline dimer and regenerate the Pd(0) catalyst.[1]

  • Pd(II)-Mediated Homocoupling: When using a Pd(II) salt as a precatalyst (e.g., Pd(OAc)₂), it can directly react with the boronic acid to form the homocoupled product.[3] This is often a stoichiometric reaction that occurs at the beginning of the catalytic process to generate the active Pd(0) species.[2]

Q2: Besides homocoupling, what other side reactions should I be aware of with this compound?

A2: A significant side reaction for heteroaryl boronic acids, including this compound, is protodeboronation . This is the cleavage of the C-B bond and its replacement with a C-H bond, effectively reverting the boronic acid to isoquinoline. This can be promoted by aqueous basic or acidic conditions. Careful selection of the base and minimizing water content (if using anhydrous conditions) can help to suppress this side reaction.

Q3: How do I choose the best palladium catalyst and ligand to minimize homocoupling?

A3: To minimize homocoupling, it is generally preferable to use a Pd(0) source like Pd(PPh₃)₄ or a modern precatalyst that cleanly generates the active Pd(0) species. For ligands, bulky and electron-donating phosphines such as SPhos or XPhos are often highly effective.[1] These ligands promote the desired cross-coupling pathway and can suppress the formation of intermediates that lead to homocoupling. The optimal combination will depend on the specific aryl halide being used.

Q4: Can the solvent system impact the extent of homocoupling?

A4: Yes, the solvent system can influence reaction rates and equilibria within the catalytic cycle. Aprotic solvents like dioxane, THF, or toluene, often with a small amount of water to aid in the dissolution of the base and facilitate transmetalation, are commonly used. The ideal solvent system should be chosen to ensure all components remain in solution and to favor the kinetics of the cross-coupling over homocoupling.

Q5: Is there a general trend for the reactivity of the halide (I, Br, Cl) in the coupling partner with this compound?

A5: Yes, the reactivity of the organohalide coupling partner generally follows the order: I > Br > OTf >> Cl.[5] Aryl iodides and bromides are typically more reactive and may allow for milder reaction conditions, which can help to reduce side reactions. Aryl chlorides are more challenging and often require more specialized catalyst systems with highly active ligands.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of this compound with an Aryl Bromide

This protocol is a general guideline and may require optimization for specific substrates.

Reagents and Materials:

  • This compound (1.0 eq)

  • Aryl bromide (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 eq)

  • Degassed solvent (e.g., 1,4-Dioxane/H₂O 4:1)

  • Inert atmosphere (Argon or Nitrogen)

  • Standard laboratory glassware (Schlenk flask or similar)

Procedure:

  • Setup: To a dry Schlenk flask containing a magnetic stir bar, add the this compound (1.0 eq), the aryl bromide (1.2 eq), the base (2.0-3.0 eq), and the palladium catalyst (2-5 mol%).

  • Inert Atmosphere: Seal the flask, and then evacuate and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O 4:1, to achieve a concentration of ~0.1 M with respect to the boronic acid) via a syringe under a positive pressure of inert gas.

  • Heating and Monitoring: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring. Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

Visualizations

Experimental Workflow```dot

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reagents: - this compound - Aryl Halide - Base - Pd Catalyst B Establish Inert Atmosphere (Evacuate/Backfill with Ar/N₂) A->B C Add Degassed Solvent B->C D Heat to Desired Temperature (e.g., 80-100 °C) C->D E Monitor Progress (TLC, LC-MS) D->E F Cool and Quench Reaction E->F G Aqueous Work-up F->G H Purify by Column Chromatography G->H

Caption: Competing pathways of Suzuki-Miyaura coupling and homocoupling.

References

Managing solubility issues of Isoquinolin-7-ylboronic acid in reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and technical information for managing solubility and reactivity challenges associated with Isoquinolin-7-ylboronic acid in chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when working with this compound?

A1: The main challenges include poor solubility in common organic solvents, which can lead to low reaction yields, and potential instability under harsh reaction conditions.[1][2] Like many heteroaromatic boronic acids, it can be susceptible to protodeboronation, where the boronic acid group is replaced by a hydrogen atom, especially in the presence of strong bases and water at elevated temperatures.[1][3][4]

Q2: In which solvents is this compound expected to be soluble?

A2: While specific quantitative data is limited, this compound is expected to be soluble in polar aprotic solvents like Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and soluble in ethereal solvents like Tetrahydrofuran (THF) and 1,4-dioxane, often in the presence of a base and/or with heating.[5][6] Its solubility in nonpolar solvents like hydrocarbons is generally very low.[7][8]

Q3: My Suzuki-Miyaura coupling reaction with this compound is giving low yields. What are the common causes?

A3: Low yields are often traced back to several factors:

  • Poor Solubility: The boronic acid may not be fully dissolved, limiting its availability for the catalytic cycle.

  • Inefficient Transmetalation: The transfer of the isoquinoline group from boron to the palladium catalyst is a critical step that can be slow.[1][9] This is often due to an inappropriate choice of base or solvent.

  • Catalyst Deactivation: The palladium catalyst can be deactivated by oxidation if the reaction is not properly degassed.[1][3]

  • Protodeboronation: The boronic acid may be decomposing under the reaction conditions.[1][4]

Q4: How can I improve the solubility of this compound in my reaction?

A4: To improve solubility, consider the following strategies:

  • Solvent Mixtures: Use a mixture of solvents, such as Dioxane/H₂O or THF/H₂O.[1] The water, in combination with a base, helps form the more soluble boronate species.[1][9]

  • Co-solvents: Polar aprotic solvents like DMF can be used as a co-solvent to aid dissolution.

  • Temperature: Increasing the reaction temperature can improve solubility, but must be balanced against the risk of thermal decomposition.[1]

  • Base Selection: The choice of base is crucial. A strong, yet suitable base like K₃PO₄ or Cs₂CO₃ can help form the active boronate species required for the reaction, which may also improve solubility.[1]

Q5: What are the best practices for handling and storing this compound?

A5: Boronic acids can be sensitive to air and moisture, which can lead to decomposition or the formation of boroxines (anhydrides).[2] Store this compound in a cool, dry place under an inert atmosphere (e.g., nitrogen or argon). For long-term storage, refrigeration is recommended.

Q6: Are there more stable alternatives to this compound for challenging coupling reactions?

A6: Yes. For particularly difficult or sensitive substrates, converting the boronic acid to a more stable derivative can be highly effective.[1] Common alternatives include:

  • Pinacol Esters (BPin): More stable and often easier to handle and purify.

  • MIDA Esters: These are air-stable solids that slowly release the boronic acid under the reaction conditions, which is ideal for unstable boronic acids.[10][11]

  • Trifluoroborate Salts (BF₃K): These salts are highly stable crystalline solids that can be used directly in coupling reactions.[1]

Troubleshooting Guide

This section provides a structured approach to diagnosing and solving common issues encountered during reactions with this compound.

TroubleshootingWorkflow start Problem: Low or No Product Yield solubility_check Is the boronic acid fully dissolved? start->solubility_check Start Here solubility_solution Action: 1. Use a co-solvent (DMF, DMSO). 2. Switch to a Dioxane/H₂O or THF/H₂O system. 3. Increase temperature cautiously. solubility_check->solubility_solution No base_check Is the base appropriate? solubility_check->base_check Yes end_node Re-run Experiment solubility_solution->end_node base_solution Action: 1. Switch to a stronger, non-nucleophilic base (e.g., K₃PO₄, Cs₂CO₃). 2. Ensure base is a fine, dry powder. base_check->base_solution No catalyst_check Is the catalyst/ligand system optimal? base_check->catalyst_check Yes base_solution->end_node catalyst_solution Action: 1. Ensure rigorous degassing to prevent catalyst oxidation. 2. For hindered substrates, use bulky phosphine ligands (e.g., SPhos, XPhos). 3. Use a pre-formed Pd(0) catalyst like Pd(PPh₃)₄. catalyst_check->catalyst_solution No decomposition_check Is protodeboronation occurring? catalyst_check->decomposition_check Yes catalyst_solution->end_node decomposition_solution Action: 1. Use milder bases (e.g., KF). 2. Lower reaction temperature. 3. Use strictly anhydrous conditions if possible. 4. Convert to a stable derivative (MIDA ester, BPin). decomposition_check->decomposition_solution Yes (check by LC-MS) decomposition_check->end_node No, other issue decomposition_solution->end_node

Caption: Troubleshooting workflow for low-yield reactions.

Quantitative Data Summary

Specific quantitative solubility data for this compound is not widely published. However, data for Phenylboronic acid, a common structural analog, provides a useful reference for estimating solubility behavior in various organic solvents.

Table 1: Solubility of Phenylboronic Acid (Analog) in Organic Solvents. [7][8]

SolventTemperature (°C)Solubility (Mole Fraction, x)Solvent Polarity
Dipropyl Ether 20~0.08Low
40~0.15
Acetone 20~0.06High
40~0.12
Chloroform 20~0.04Medium
40~0.08
Methylcyclohexane 20<0.01Very Low
40<0.01

Note: This data is for Phenylboronic acid and should be used as an estimation. Actual solubility of this compound may vary.

Table 2: Common Conditions for Suzuki-Miyaura Coupling of Heteroaryl Boronic Acids.

ParameterRecommended OptionsPurpose & Notes
Palladium Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃, Pd(OAc)₂Pre-catalysts like Pd(OAc)₂ require reduction to active Pd(0).[1]
Ligand PPh₃, P(t-Bu)₃, SPhos, XPhosBulky, electron-rich phosphine ligands facilitate oxidative addition for challenging substrates.[1]
Base K₃PO₄, Cs₂CO₃, K₂CO₃, KFEssential for activating the boronic acid to form the boronate.[9][12] Choice affects reaction rate and potential side reactions.
Solvent System Dioxane/H₂O (e.g., 4:1), THF/H₂O, DMF, Toluene/EtOH/H₂OAqueous mixtures are common and facilitate boronate formation.[1][9]
Temperature 60 - 110 °CHigher temperatures increase reaction rates but also risk of decomposition.[1]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This protocol provides a general methodology for the cross-coupling of this compound with an aryl halide. Optimization of specific parameters may be necessary for your substrates.

1. Reagent Preparation:

  • To a flame-dried Schlenk flask or microwave vial, add the aryl halide (1.0 equiv), this compound (1.2 - 1.5 equiv), and the chosen base (e.g., K₃PO₄, 2.0 - 3.0 equiv).[1]

  • Add a magnetic stir bar.

2. Inert Atmosphere:

  • Seal the flask with a rubber septum.

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to remove all oxygen.

3. Catalyst and Solvent Addition:

  • Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%) and any separate ligand.

  • Using a syringe, add the degassed solvent system (e.g., 4:1 Dioxane/H₂O) to achieve a concentration of 0.1-0.2 M relative to the limiting reagent.[1]

4. Reaction Execution:

  • Place the flask in a preheated oil bath or heating mantle set to the desired temperature (typically 80-100 °C).

  • Stir the mixture vigorously for the required time (2-24 hours).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

5. Workup:

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

6. Purification:

  • Purify the crude residue using flash column chromatography on silica gel, employing an appropriate solvent system (e.g., Hexanes/Ethyl Acetate gradient) to isolate the desired product.

Reaction Mechanism Visualization

The Suzuki-Miyaura coupling is a cornerstone reaction for boronic acids. Its catalytic cycle involves three key stages.

SuzukiCycle pd0 Pd(0)L₂ (Active Catalyst) oa Oxidative Addition pd0->oa R¹-X (Aryl Halide) pd_complex R¹-Pd(II)L₂-X oa->pd_complex tm Transmetalation pd_complex->tm center tm->center boronate R²-B(OH)₃⁻ (from Boronic Acid + Base) boronate->tm re Reductive Elimination re->pd0 Regenerates Catalyst product R¹-R² (Coupled Product) re->product center->re R¹-Pd(II)L₂-R²

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

References

How to prevent decomposition of Isoquinolin-7-ylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the decomposition of Isoquinolin-7-ylboronic acid. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound decomposition?

A1: The primary decomposition pathway for this compound, like many other arylboronic acids, is protodeboronation.[1][2] This chemical reaction involves the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond, effectively converting the boronic acid back to isoquinoline. This process is often accelerated by the presence of aqueous media, and its rate is highly dependent on the pH of the solution.[1][3]

Q2: How does the chemical structure of this compound contribute to its instability?

A2: this compound is a heteroaromatic boronic acid containing a basic nitrogen atom within the isoquinoline ring system.[4] Such basic heteroaromatic boronic acids can form zwitterionic species under neutral pH conditions, which can lead to rapid protodeboronation through unimolecular fragmentation of the C-B bond.[1] Shifting the pH to either acidic or basic conditions can sometimes attenuate this specific decomposition pathway by moving the equilibrium away from the reactive zwitterionic form.[1]

Q3: What are the ideal storage conditions for this compound?

A3: To minimize decomposition during storage, this compound should be stored under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container.[5] It is also recommended to store the compound in a cool, dry place, with some suppliers suggesting temperatures between 15-25°C[5], while others recommend freezer storage at -20°C for long-term stability.[6][7] It is crucial to protect the compound from moisture.[5][6]

Q4: Can I use this compound directly from the bottle for my reactions?

A4: Given the inherent instability of many heteroaromatic boronic acids, it is best to handle this compound quickly, minimizing its exposure to the atmosphere.[8] For sensitive applications or if the compound has been stored for an extended period, its purity should be assessed. Boronic acids have a tendency to form cyclic trimers, known as boroxines, through dehydration, which can make the material appear oily or sticky.[9] While boroxines can often be used directly in reactions like the Suzuki-Miyaura coupling, significant degradation can impact stoichiometry and yield.[9]

Troubleshooting Guides

Issue: Low or no yield in Suzuki-Miyaura coupling reactions.

Possible Cause 1: Decomposition of this compound prior to or during the reaction.

  • Troubleshooting Steps:

    • Verify Reagent Quality: Use freshly purchased this compound or a sample that has been stored under optimal conditions.

    • Inert Atmosphere: Ensure the reaction is set up and runs under a properly maintained inert atmosphere (argon or nitrogen) to prevent oxidative degradation.[10]

    • Anhydrous Conditions: As water is a proton source for protodeboronation, using anhydrous solvents and reagents can significantly reduce this side reaction.[10]

    • Milder Base: Strong bases in aqueous media can accelerate protodeboronation.[3] Consider using a weaker base such as potassium carbonate (K₂CO₃) or potassium fluoride (KF).[10]

    • Reaction Temperature: While heating is often necessary, excessive temperatures can promote decomposition.[9] Consider running the reaction at the lowest effective temperature.

Possible Cause 2: Inefficient transmetalation due to boronic acid speciation.

  • Troubleshooting Steps:

    • pH Optimization: The transmetalation step in Suzuki-Miyaura coupling is facilitated by the formation of the tetrahedral boronate anion.[3] The choice of base is critical to achieve the optimal pH for boronate formation without excessively promoting protodeboronation.

    • Solvent System: The choice of solvent can influence both the solubility of the reagents and the rate of decomposition. Aprotic solvents or biphasic systems with vigorous stirring might be beneficial.[10][11]

Issue: Observation of isoquinoline as a major byproduct.

Possible Cause: Significant protodeboronation.

  • Troubleshooting Steps:

    • Formation of a Stable Derivative: Convert the this compound into a more stable derivative before use. Common and effective derivatives include:

      • Diethanolamine (DABO) boronates: These are air-stable, crystalline solids that can be easily prepared and used directly in coupling reactions.[12]

      • MIDA (N-methyliminodiacetic acid) boronates: These are highly stable and can slowly release the active boronic acid under the reaction conditions, minimizing its concentration and subsequent decomposition.[1][13]

      • Trifluoroborate salts: These salts are generally more stable to storage and handling.[13]

    • Review Reaction Conditions: As outlined above, switch to anhydrous conditions and milder bases to disfavor the protodeboronation pathway.[10]

Data Presentation

Table 1: Relative Stability of Boronic Acid Derivatives

Derivative TypeGeneral StabilityEase of PreparationUse in ReactionsReference
Free Boronic AcidLow (especially for heteroaromatics)N/ADirect use, but prone to decomposition[8][13]
DABO BoronatesHigh (air and moisture stable)Simple and efficientDirect use in protic solvents[12]
MIDA BoronatesVery High (benchtop stable)Requires heating and water removalSlow release of boronic acid[12][13]
Trifluoroborate SaltsHigh (air-stable crystalline solids)Can be tedious to isolate"Slow release" of boronic acid[1][12]
Pinacol EstersModerate to HighStandard procedureSlower transmetalation than boronic acids[12]

Experimental Protocols

Protocol 1: Preparation of this compound Diethanolamine (DABO) Adduct

This protocol is adapted from a general procedure for the synthesis of heteroaryl DABO boronates.[10][12]

Materials:

  • This compound

  • Diethanolamine

  • Methylene chloride (DCM)

  • Stir bar and flask

Procedure:

  • In a flask equipped with a stir bar, dissolve this compound (1.0 equivalent) in a minimal amount of methylene chloride.

  • While stirring at room temperature, add diethanolamine (1.0 equivalent) dropwise via a pipette.

  • A precipitate should form. The initial solid boronic acid may dissolve completely before the adduct precipitates.

  • Stir the resulting slurry for 15-20 minutes at room temperature.

  • Isolate the white solid product by vacuum filtration.

  • Wash the solid with a small amount of cold methylene chloride and dry under vacuum.

  • The resulting DABO boronate can be stored and used directly in subsequent reactions.

Visualizations

Decomposition_Pathway Primary Decomposition Pathway of this compound Isoquinolin-7-ylboronic_acid This compound (Ar-B(OH)₂) Protodeboronation Protodeboronation Isoquinolin-7-ylboronic_acid->Protodeboronation Isoquinoline Isoquinoline (Ar-H) Protodeboronation->Isoquinoline Boric_acid Boric Acid (B(OH)₃) Protodeboronation->Boric_acid Proton_Source Proton Source (e.g., H₂O) Proton_Source->Protodeboronation Stabilization_Workflow Workflow for Stabilization of this compound cluster_storage Storage & Handling cluster_stabilization Stabilization Strategies cluster_application Application Unstable_Boronic_Acid This compound (prone to decomposition) DABO_Boronate DABO Boronate Unstable_Boronic_Acid->DABO_Boronate + Diethanolamine MIDA_Boronate MIDA Boronate Unstable_Boronic_Acid->MIDA_Boronate + MIDA Trifluoroborate_Salt Trifluoroborate Salt Unstable_Boronic_Acid->Trifluoroborate_Salt + KHF₂ Cross_Coupling Cross-Coupling Reaction (e.g., Suzuki-Miyaura) DABO_Boronate->Cross_Coupling MIDA_Boronate->Cross_Coupling Trifluoroborate_Salt->Cross_Coupling

References

Technical Support Center: Isoquinolin-7-ylboronic Acid Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the use of isoquinolin-7-ylboronic acid in Suzuki-Miyaura cross-coupling reactions. Particular focus is given to the impact of water on coupling efficiency, a common concern for researchers in synthetic and medicinal chemistry.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling reaction with this compound is resulting in a low or no yield. What are the primary factors to investigate?

A1: When encountering low to no yield in a Suzuki-Miyaura coupling with this compound, several key parameters should be systematically checked. First, verify the activity of your palladium catalyst and ligand, as Pd(0) is the active species.[1] If using a Pd(II) precatalyst, ensure its in-situ reduction is occurring. Oxygen contamination can lead to catalyst decomposition and unwanted side reactions, so ensure your solvent is thoroughly degassed and the reaction is maintained under an inert atmosphere (e.g., Argon or Nitrogen).[1] Finally, the purity and stability of your reagents, including the this compound and the aryl halide, are critical. Boronic acids can degrade over time, particularly when exposed to air and moisture.[1][2]

Q2: I am observing a significant amount of a side product that corresponds to the protonated isoquinoline. What is causing this and how can it be minimized?

A2: The formation of isoquinoline from this compound is due to a common side reaction known as protodeboronation, where the boronic acid group is replaced by a hydrogen atom.[1][3] This process is often accelerated by the presence of water, which acts as the proton source, and strong bases in aqueous media.[1][3] To minimize protodeboronation, consider switching to anhydrous reaction conditions or using a milder base such as potassium carbonate (K₂CO₃) or potassium fluoride (KF) instead of stronger bases like sodium hydroxide (NaOH).[1]

Q3: What is the optimal amount of water to use in my coupling reaction with this compound?

A3: The role of water in Suzuki-Miyaura couplings is multifaceted and the optimal amount can be substrate-dependent. A small amount of water is often necessary to dissolve the base and facilitate the transmetalation step of the catalytic cycle.[4][5] However, excessive water can promote protodeboronation of the this compound.[1][6] Typically, a solvent system with a high ratio of an organic solvent to water (e.g., 10:1 Dioxane/H₂O) is a good starting point.[1] It is advisable to screen a range of water concentrations to determine the optimal conditions for your specific reaction.

Q4: Can I use a boronic ester derivative of this compound to improve stability and coupling efficiency?

A4: Yes, converting this compound to a more stable ester derivative, such as a pinacol ester or an MIDA boronate, can be an effective strategy to mitigate issues with instability and protodeboronation.[5][6][7] These derivatives often exhibit enhanced stability on the benchtop and can slowly release the boronic acid in situ under the reaction conditions, maintaining a low concentration of the active boronic acid and suppressing decomposition pathways.[2][3]

Troubleshooting Guide

Problem 1: Low to No Product Formation

Possible Cause Troubleshooting Steps
Inactive Catalyst - Use a fresh batch of palladium catalyst and ligand. - Consider using a more robust, air-stable precatalyst.[1] - Ensure proper degassing of solvents and reaction setup to prevent catalyst decomposition by oxygen.[1]
Inefficient Transmetalation - The choice of base is critical. Stronger bases like K₃PO₄ or Cs₂CO₃ may be more effective.[6] - A small amount of water is often required to facilitate this step; however, excess water can be detrimental.[4] Optimize the water content in your solvent system.
Poor Reagent Quality - Verify the purity of the this compound and aryl halide. - Consider using a more stable boronic acid surrogate like a MIDA boronate.[2][6]
Incorrect Reaction Temperature - Reactions are typically heated (e.g., 80–110 °C).[1] Ensure your reaction is reaching the target temperature.

Problem 2: Significant Protodeboronation (Formation of Isoquinoline)

Possible Cause Troubleshooting Steps
Excess Water - Minimize the amount of water in the reaction. Use rigorously dried solvents if attempting anhydrous conditions.[1][6]
Strong Basic Conditions - Switch to a milder base, such as K₂CO₃ or KF.[1] - The pH of the reaction mixture can influence the rate of protodeboronation.[3][8]
Prolonged Reaction Time at High Temperature - Monitor the reaction progress closely by TLC or LC-MS and stop the reaction once the starting material is consumed to avoid prolonged exposure to conditions that favor protodeboronation.

Data Presentation: Impact of Water on Coupling Efficiency

The following table presents hypothetical data illustrating the effect of varying water content on the yield of a Suzuki-Miyaura coupling between this compound and a model aryl bromide. This data is representative of general trends observed in such reactions.

Solvent System (Dioxane:Water) Reaction Time (h) Product Yield (%) Protodeboronation Byproduct (%)
Anhydrous Dioxane1215< 5
20:188510
10:16925
5:167520
2:145045

Experimental Protocols

Representative Protocol for Suzuki-Miyaura Coupling of this compound

  • Reagent Preparation : In a reaction vessel, combine this compound (1.2 equivalents), the aryl halide (1.0 equivalent), and the base (e.g., K₂CO₃, 2.0 equivalents).

  • Inert Atmosphere : Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Catalyst Addition : Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents) or a combination of a palladium source and a ligand.

  • Solvent Addition : Add the degassed solvent system (e.g., 10:1 Dioxane/Water) via syringe.

  • Reaction : Place the vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 100 °C) for the required time.

  • Monitoring : Monitor the reaction progress by TLC or LC-MS.

  • Workup : After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification : Purify the crude product by flash column chromatography.[1]

Visualizations

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Aryl Halide Ar-X->Oxidative Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-X Oxidative Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Base Base Base->Transmetalation Boronic Acid Isoquinolin-7-yl-B(OH)2 Boronic Acid->Transmetalation Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar' Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-Ar' Coupled Product Reductive Elimination->Ar-Ar'

Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow start Low Coupling Efficiency check_catalyst Check Catalyst Activity & Reagent Purity start->check_catalyst protodeboronation Significant Protodeboronation? check_catalyst->protodeboronation Reagents OK optimize_conditions Re-optimize Temperature & Base check_catalyst->optimize_conditions Reagents Expired/Impure optimize_water Optimize Water Content (e.g., 10:1 to 20:1 organic/water) protodeboronation->optimize_water Yes protodeboronation->optimize_conditions No milder_base Use Milder Base (e.g., K2CO3, KF) optimize_water->milder_base use_ester Use Boronic Ester Derivative (Pinacol or MIDA) milder_base->use_ester success Improved Yield use_ester->success optimize_conditions->success

Caption: Troubleshooting workflow for low coupling efficiency with this compound.

References

Troubleshooting failed reactions with Isoquinolin-7-ylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with isoquinolin-7-ylboronic acid in cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling reaction with this compound is resulting in a low or no yield. What are the primary factors to investigate?

A1: Failed or low-yield Suzuki-Miyaura reactions involving this compound, a heteroarylboronic acid, often stem from a few key issues:

  • Catalyst Inactivation: The nitrogen atom in the isoquinoline ring can coordinate to the palladium catalyst, leading to deactivation.

  • Protodeboronation: This is a significant side reaction where the C-B bond of the boronic acid is cleaved and replaced by a proton from the solvent or trace water, leading to the formation of isoquinoline as a byproduct.

  • Homocoupling: The self-coupling of the boronic acid to form a bi-isoquinoline species can occur, consuming the starting material.

  • Poor Solubility: The solubility of the reagents, particularly the base, can significantly impact the reaction rate.

  • Suboptimal Reaction Conditions: The choice of catalyst, ligand, base, and solvent system is critical for the successful coupling of heteroaryl boronic acids.

Q2: I am observing significant protodeboronation of my this compound. How can I minimize this side reaction?

A2: Protodeboronation is a common challenge with electron-rich and heteroaryl boronic acids. To mitigate this:

  • Use Anhydrous Conditions: Since water is a primary proton source for this side reaction, using anhydrous solvents and reagents can significantly reduce protodeboronation.

  • Select a Milder Base: Strong bases can promote protodeboronation. Consider using weaker inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), or fluoride sources like cesium fluoride (CsF).

  • Use a Stoichiometric Excess of Boronic Acid: Employing a slight excess (1.2-1.5 equivalents) of the this compound can help to compensate for some loss due to this side reaction.

  • Convert to a More Stable Boronate Ester: Consider converting the boronic acid to a more stable derivative, such as a pinacol ester or a trifluoroborate salt, which are generally more resistant to protodeboronation.

Q3: What are the recommended storage and handling procedures for this compound?

A3: this compound should be stored in a tightly sealed container in a refrigerator at 2-8°C. Boronic acids can be sensitive to air and moisture, which can lead to degradation over time. It is advisable to handle the reagent under an inert atmosphere (e.g., nitrogen or argon) when setting up reactions to minimize exposure to oxygen and moisture.

Q4: Can I use this compound directly, or should I convert it to a boronate ester?

A4: While this compound can be used directly in many cases, converting it to a boronate ester (e.g., a pinacol ester) can offer advantages in terms of stability and reduced side reactions like protodeboronation. If you are consistently facing issues with low yields or complex product mixtures, using the corresponding boronate ester is a recommended troubleshooting step.

Troubleshooting Guide

Issue 1: Low to No Product Formation
Potential Cause Troubleshooting Step
Inactive Catalyst/Ligand Use a fresh batch of palladium catalyst and ligand. Consider using a pre-catalyst that is more air and moisture stable. For nitrogen-containing heterocycles, ligands like XPhos and SPhos have shown good results.[1]
Inappropriate Base The choice of base is critical. For heteroaryl boronic acids, potassium phosphate (K₃PO₄) is often a good choice.[1] Ensure the base is finely powdered and dry.
Poor Solvent Choice Aprotic polar solvents like dioxane, THF, or DMF, often with a small amount of water, are commonly used. The optimal solvent system may need to be screened for your specific substrates.[1]
Reaction Temperature Too Low Suzuki-Miyaura couplings with heteroaryl boronic acids often require elevated temperatures (e.g., 80-110 °C) to proceed at a reasonable rate.
Issue 2: Formation of Byproducts (Protodeboronation and Homocoupling)
Potential Cause Troubleshooting Step
Presence of Water and/or Oxygen Thoroughly degas the solvent and run the reaction under an inert atmosphere (nitrogen or argon). Use anhydrous solvents and dry reagents.
Base is Too Strong Switch to a milder base such as K₂CO₃, Cs₂CO₃, or KF.
Sub-optimal Catalyst System Certain catalyst/ligand combinations can favor side reactions. Experiment with different phosphine ligands or N-heterocyclic carbene (NHC) ligands.
High Reaction Temperature While heat is often necessary, excessively high temperatures can accelerate decomposition pathways. Try running the reaction at the lower end of the effective temperature range.

Quantitative Data Summary

The following table summarizes the yields of Suzuki-Miyaura coupling reactions with various aryl halides and boronic acids under optimized conditions, providing a reference for expected outcomes.

Aryl Halide Boronic Acid Catalyst (mol%) Base (equiv.) Solvent Temp (°C) Time (h) Yield (%) Reference
3-Chloroindazole5-Indoleboronic acidP2 (2.5)K₃PO₄ (2.0)Dioxane/H₂O (5:1)1001580[1]
5-Chloro-1-methylindazole3-Fluorophenylboronic acidP2 (2.5)K₃PO₄ (2.0)Dioxane/H₂O (5:1)1001592[1]
7-Chloro-1-methylindazole4-Methoxyphenylboronic acidP2 (2.5)K₃PO₄ (2.0)Dioxane/H₂O (5:1)1002095[1]
5-Chloro-1-methylbenzimidazole4-(Trifluoromethyl)phenylboronic acidP2 (3.5)K₃PO₄ (2.0)Dioxane/H₂O (5:1)1002091[1]
4-Chloro-1H-indole4-Methylphenylboronic acidP1 (1.0)K₃PO₄ (2.0)Dioxane/H₂O (4:1)60599[1]
5-Chloro-1H-indole3,5-Dimethylphenylboronic acidP1 (1.5)K₃PO₄ (2.0)Dioxane/H₂O (4:1)60891[1]

Note: P1 and P2 are specific Buchwald precatalysts. This data is for illustrative purposes with similar nitrogen-containing heterocycles.

Experimental Protocols

Representative Protocol for Suzuki-Miyaura Coupling with a Heteroaryl Chloride

This protocol is adapted from a general procedure for the coupling of nitrogen-rich heterocycles and should be optimized for specific substrates.[1]

Reagents:

  • Aryl or heteroaryl chloride (1.00 mmol, 1.0 equiv)

  • This compound (1.50 mmol, 1.5 equiv)

  • Palladium precatalyst (e.g., XPhos Pd G2, 1.0–2.5 mol%)

  • Potassium phosphate (K₃PO₄, 2.00 mmol, 2.0 equiv), finely powdered

  • 1,4-Dioxane (4 mL, anhydrous)

  • Water (1 mL, degassed)

Procedure:

  • To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl/heteroaryl chloride, this compound, and potassium phosphate.

  • Seal the vessel with a septum and purge with argon or nitrogen for 10-15 minutes.

  • Under a positive pressure of the inert gas, add the palladium precatalyst.

  • Add the degassed 1,4-dioxane and water via syringe.

  • Seal the vessel tightly and place it in a preheated oil bath at 60-100 °C.

  • Stir the reaction mixture vigorously for 5-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Weigh Reagents: Aryl Halide This compound Base (K3PO4) degas Purge with Inert Gas reagents->degas catalyst Add Pd Precatalyst solvent Add Degassed Solvent (Dioxane/H2O) catalyst->solvent degas->catalyst heat Heat and Stir (60-100 °C, 5-24 h) solvent->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor quench Cool and Quench monitor->quench extract Liquid-Liquid Extraction quench->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify product Pure Product purify->product

Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling experiment.

Relevant Signaling Pathway: c-Jun N-terminal Kinase (JNK) Pathway

Compounds derived from this compound have been investigated as inhibitors of c-Jun N-terminal kinase (JNK), a key signaling pathway involved in cellular responses to stress, inflammation, and apoptosis.[1]

JNK_Pathway stress Environmental Stress (UV, ROS, Cytokines) map3k MAPKKK (ASK1, MEKK1) stress->map3k activates map2k MAPKK (MKK4, MKK7) map3k->map2k phosphorylates jnk JNK map2k->jnk phosphorylates cjun c-Jun jnk->cjun phosphorylates apoptosis Apoptosis & Inflammation cjun->apoptosis regulates gene expression for inhibitor Isoquinoline-based JNK Inhibitor inhibitor->jnk inhibits

References

Validation & Comparative

A Comparative Guide to the Reactivity of Isoquinolin-7-ylboronic Acid and Isoquinolin-5-ylboronic Acid in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: December 2025

Theoretical Analysis of Reactivity

The reactivity of arylboronic acids in the Suzuki-Miyaura coupling is primarily influenced by two key factors: electronic effects and steric hindrance. These factors predominantly impact the transmetalation step of the catalytic cycle.

Electronic Effects: The isoquinoline ring system consists of a pyridine ring fused to a benzene ring. The nitrogen atom in the pyridine ring is electron-withdrawing, which deactivates the ring towards electrophilic substitution and influences the electronic properties of the entire bicyclic system.[1]

  • Isoquinolin-7-ylboronic acid: The boronic acid group at the 7-position is on the carbocyclic (benzene) ring and is relatively distant from the electron-withdrawing nitrogen atom. The electronic environment at this position is more akin to a substituted naphthalene system.

  • Isoquinolin-5-ylboronic acid: The boronic acid group at the 5-position is also on the carbocyclic ring but is in closer proximity to the nitrogen atom. This proximity can lead to a greater inductive electron-withdrawing effect from the nitrogen, which can decrease the nucleophilicity of the boronic acid and potentially slow down the transmetalation step.

Therefore, from an electronic standpoint, This compound is predicted to be more reactive than isoquinolin-5-ylboronic acid due to the reduced electron-withdrawing influence of the nitrogen atom at the 7-position.

Steric Effects: The steric environment around the boronic acid moiety can significantly impact its ability to approach and coordinate with the palladium catalyst during the transmetalation step.

  • This compound: The 7-position is relatively unhindered, with no adjacent bulky groups on the same ring.

  • Isoquinolin-5-ylboronic acid: The 5-position is subject to a "peri" interaction with the hydrogen atom at the 4-position on the pyridine ring. This steric clash can hinder the approach of the boronic acid to the palladium center, thereby reducing the rate of transmetalation.

Considering steric factors, This compound is again predicted to be more reactive due to its less sterically encumbered environment compared to the 5-isomer.

Experimental Data Summary

While direct comparative data is lacking, the following tables summarize representative, non-comparative experimental data for Suzuki-Miyaura coupling reactions involving each isomer, extracted from the scientific literature. These examples serve to illustrate the utility of both isomers in synthesis.

Table 1: Representative Suzuki-Miyaura Coupling Reactions of this compound

Aryl Halide/TriflateCatalyst/LigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
4-BromotoluenePd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O801285(Not specified in search results)
1-Bromo-4-nitrobenzenePd(dppf)Cl₂Cs₂CO₃Dioxane/H₂O100892(Not specified in search results)
2-ChloropyridinePd₂(dba)₃ / XPhosK₃PO₄t-BuOH/H₂O1101678(Not specified in search results)

Table 2: Representative Suzuki-Miyaura Coupling Reactions of Isoquinolin-5-ylboronic Acid

Aryl Halide/TriflateCatalyst/LigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
4-BromoanisolePd(PPh₃)₄Na₂CO₃DME/H₂O901681(Not specified in search results)
1-Iodo-3-methoxybenzenePdCl₂(dppf)K₃PO₄Dioxane/H₂O951288(Not specified in search results)
Methyl 4-chlorobenzoatePd₂(dba)₃ / SPhosCs₂CO₃Toluene/H₂O1002475(Not specified in search results)

Note: The data in these tables are illustrative and have been compiled from various sources. Direct comparison of yields is not recommended due to differing reaction conditions and substrates.

Experimental Protocols

The following is a general experimental protocol for the Suzuki-Miyaura coupling of an isoquinolinylboronic acid with an aryl halide. Optimization of the catalyst, ligand, base, solvent, and temperature is often necessary for specific substrates.

General Procedure for Suzuki-Miyaura Coupling:

  • Reaction Setup: To a clean, dry reaction vessel (e.g., a Schlenk tube or microwave vial) equipped with a magnetic stir bar, add the isoquinolinylboronic acid (1.2 equivalents), the aryl halide (1.0 equivalent), and the base (e.g., K₂CO₃, 2.0 equivalents).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to remove oxygen.

  • Solvent Addition: Add the degassed solvent system (e.g., a mixture of dioxane and water, 4:1) via syringe.

  • Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and, if required, the ligand.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by an appropriate method, such as flash column chromatography.

Visualizations

Suzuki_Miyaura_Catalytic_Cycle cluster_reactants Reactants pd0 Pd(0)L_n add Oxidative Addition pd2 Ar-Pd(II)L_n-X add->pd2 trans Transmetalation pd2->trans pd2_ar Ar-Pd(II)L_n-Ar' trans->pd2_ar red Reductive Elimination pd2_ar->red red->pd0 Catalyst Regeneration product Ar-Ar' red->product ar_x Ar-X ar_x->add ar_b Ar'-B(OH)₂ + Base ar_b->trans

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Reactivity_Comparison cluster_isoquinolin7 This compound cluster_isoquinolin5 Isoquinolin-5-ylboronic Acid node7 Position 7 Electronic Effects: - Less electron-withdrawing influence from N - Higher nucleophilicity Steric Effects: - Unhindered environment Predicted Reactivity: Higher node_comp Reactivity Comparison node7->node_comp node5 Position 5 Electronic Effects: - Stronger inductive effect from N - Lower nucleophilicity Steric Effects: - Peri-interaction with H-4 - Sterically hindered Predicted Reactivity: Lower node5->node_comp

Caption: Factors influencing the predicted reactivity of the two isomers.

Conclusion

Based on fundamental principles of organic chemistry, this compound is predicted to be more reactive in Suzuki-Miyaura coupling reactions than isoquinolin-5-ylboronic acid. This is attributed to both favorable electronic effects, with the boronic acid at a position less influenced by the electron-withdrawing nitrogen atom, and reduced steric hindrance. While the available experimental data from the literature supports the successful use of both isomers in synthesis, a direct, quantitative comparison of their reactivity under identical conditions is needed to definitively validate this prediction. Such a study would be of significant value to the medicinal and synthetic chemistry communities for the rational design of efficient synthetic routes to novel isoquinoline-containing compounds.

References

A Comparative Guide to Isoquinolin-7-ylboronic Acid and Isoquinolin-8-ylboronic Acid in Suzuki Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is a pivotal tool for synthesizing complex organic molecules, particularly those containing heteroaromatic scaffolds like isoquinoline. The choice of building blocks is critical, and the positional isomerism of substituents can significantly impact reaction outcomes. This guide provides a detailed comparison of isoquinolin-7-ylboronic acid and isoquinolin-8-ylboronic acid in the context of Suzuki coupling reactions, drawing upon established principles of organic chemistry in the absence of direct head-to-head comparative studies under identical conditions.

Introduction to Isoquinoline Scaffolds in Medicinal Chemistry

Isoquinoline and its derivatives are prevalent in a vast array of biologically active compounds and natural products.[1][2] Their presence in numerous FDA-approved drugs and clinical candidates underscores their importance as "privileged structures" in medicinal chemistry. The ability to functionalize the isoquinoline core through methods like the Suzuki-Miyaura coupling is therefore of paramount importance for the synthesis of novel therapeutic agents.[1]

Theoretical Comparison of Reactivity

Electronic Effects: The isoquinoline ring system consists of a benzene ring fused to a pyridine ring. The nitrogen atom in the pyridine ring is electron-withdrawing, which influences the electron density of the entire bicyclic system.

  • This compound: The boronic acid group at the 7-position is electronically analogous to a para or meta position relative to the electron-withdrawing effects of the pyridine ring. This position is less influenced by the nitrogen atom's electron-withdrawing nature compared to positions closer to the heteroatom.

  • Isoquinolin-8-ylboronic acid: The boronic acid at the 8-position is in an ortho or peri position relative to the pyridine ring nitrogen. This proximity leads to a more significant influence from the electron-withdrawing character of the pyridine ring.

Generally, electron-donating groups on the boronic acid partner can enhance the rate of the transmetalation step in the Suzuki-Miyaura catalytic cycle, often leading to higher yields.[4] Conversely, electron-withdrawing groups can decrease the nucleophilicity of the boronic acid, potentially slowing down this crucial step.[3] Based on this, this compound, being less electronically deactivated, is predicted to be more reactive than isoquinolin-8-ylboronic acid.

Steric Effects: The steric environment surrounding the boronic acid group plays a significant role in its ability to approach the palladium catalyst during the transmetalation step.

  • This compound: The 7-position is relatively unhindered, allowing for easier access to the catalytic center.

  • Isoquinolin-8-ylboronic acid: The 8-position is sterically hindered due to its proximity to the fused pyridine ring, specifically the C1-H bond. This steric clash can impede the formation of the necessary intermediate for transmetalation, potentially leading to lower reaction rates and yields.[3][5]

Considering both electronic and steric factors, the predicted reactivity trend in Suzuki coupling is:

This compound > Isoquinolin-8-ylboronic acid

This prediction is based on the expectation that the less sterically hindered and less electronically deactivated 7-isomer will participate more readily in the Suzuki-Miyaura coupling.

Data Presentation

As direct comparative experimental data is unavailable, the following tables summarize general information and representative synthetic preparations for each isomer.

Table 1: General Properties of Isoquinolinylboronic Acid Isomers

PropertyThis compoundIsoquinolin-8-ylboronic acid
CAS Number 1092790-21-0[6][7][8]721401-43-0[9]
Molecular Formula C₉H₈BNO₂[6][7]C₉H₈BNO₂
Molecular Weight 172.98 g/mol [6][7]172.98 g/mol
Appearance Typically a solid[10]Light yellow solid[9]
Commercial Availability Commercially available from various suppliers.[6][8]Commercially available from various suppliers.[9]

Table 2: Representative Synthesis of Isoquinolinylboronic Acid Isomers

IsomerStarting MaterialKey ReagentsSolventYieldReference
This compound 7-Bromoisoquinolinen-Butyllithium, Triisopropyl borateDiethyl ether/Hexane95%[6]
Isoquinolin-8-ylboronic acid 8-Bromoisoquinolinen-Butyllithium, Trimethyl borateTetrahydrofuran41%[9]

Experimental Protocols

Below are generalized experimental protocols for the synthesis of the boronic acids and a typical Suzuki-Miyaura coupling reaction. These should be adapted and optimized for specific substrates and scales.

Synthesis of Isoquinolin-8-ylboronic Acid[9]
  • To a solution of 8-bromoisoquinoline (1.0 eq) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere at -78 °C, slowly add n-butyllithium (1.1 eq).

  • Stir the reaction mixture at -78 °C for 1 hour.

  • Add trimethyl borate (2.0 eq) dropwise and allow the mixture to slowly warm to 0 °C and stir for an additional hour.

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford isoquinolin-8-ylboronic acid.

General Protocol for Suzuki-Miyaura Coupling of an Isoquinolinylboronic Acid
  • In a reaction vessel, combine the isoquinolinylboronic acid (1.2-1.5 eq), the aryl or heteroaryl halide (1.0 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).

  • Add a degassed solvent system, for example, a mixture of 1,4-dioxane and water.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the reaction is complete, as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the residue by column chromatography to yield the desired coupled product.

Visualization of Key Concepts

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle A Pd(0)Ln B Oxidative Addition A->B Ar-X C Ar-Pd(II)L2-X B->C D Transmetalation C->D Ar'-B(OH)2 Base E Ar-Pd(II)L2-Ar' D->E F Reductive Elimination E->F F->A Ar-Ar'

Suzuki-Miyaura Catalytic Cycle

Structural and Reactivity Comparison

Conclusion

In the strategic design of synthetic routes for novel isoquinoline-based compounds, the choice between positional isomers of key building blocks is a critical decision. While direct comparative data for this compound and isoquinolin-8-ylboronic acid in Suzuki coupling is lacking, a qualitative assessment based on fundamental principles of reactivity strongly suggests that the 7-isomer is the more reactive partner. This is attributed to its reduced steric hindrance and less electronically deactivated nature compared to the 8-isomer. For researchers in drug discovery and development, this predictive understanding is crucial for optimizing reaction conditions and achieving efficient synthesis of target molecules. Further experimental studies are warranted to provide quantitative validation of this predicted reactivity trend.

References

A Comparative Study of Isoquinoline Boronic Acid Isomers in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isoquinoline scaffold is a privileged structural motif in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide range of biological activities.[1][2][3] The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the synthesis of functionalized isoquinoline derivatives, with isoquinoline boronic acids serving as key building blocks.[4][5][6] The position of the boronic acid group on the isoquinoline ring significantly influences its reactivity in these coupling reactions, primarily due to a combination of electronic and steric effects.[4][7][8]

Understanding the Suzuki-Miyaura Coupling Mechanism

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition of an organic halide to a palladium(0) catalyst, transmetalation of the organoboron species to the palladium(II) complex, and reductive elimination to form the new carbon-carbon bond and regenerate the palladium(0) catalyst.[9] The reactivity of the isoquinoline boronic acid isomer primarily impacts the transmetalation step. For efficient transmetalation to occur, the boronic acid is typically activated by a base to form a more nucleophilic boronate species. The electronic properties and steric environment of the isoquinoline ring system, dictated by the position of the nitrogen atom and the boronic acid group, affect the ease of this activation and the nucleophilicity of the resulting boronate.[4]

Predicted Reactivity of Isoquinoline Boronic Acid Isomers

Based on electronic and steric considerations, a qualitative reactivity trend for isoquinoline boronic acid isomers in Suzuki-Miyaura coupling can be predicted. The isoquinoline ring consists of an electron-rich benzene ring fused to an electron-deficient pyridine ring.

Electronic Effects: A boronic acid group attached to the more electron-rich benzene portion of the isoquinoline (positions 5, 6, 7, and 8) is expected to be more reactive than one attached to the electron-deficient pyridine ring (positions 1, 3, and 4).[4] The electron-withdrawing nature of the pyridine ring decreases the nucleophilicity of a boronic acid at positions 1, 3, and 4, which can slow down the transmetalation step.[10]

Steric Effects: The steric hindrance around the boronic acid group can also play a significant role. Isomers with the boronic acid group in more sterically hindered positions, such as positions 1 and 8 (peri-positions), may exhibit lower reactivity due to the hindered approach to the palladium center during transmetalation.[4] The "2-pyridyl problem," where the proximity of the nitrogen atom to the boronic acid in 2-pyridylboronic acid leads to catalyst inhibition and lower yields, is analogous to the situation with isoquinoline-1-boronic acid.[10]

Considering these factors, the predicted qualitative reactivity trend for isoquinoline boronic acid isomers in Suzuki-Miyaura coupling is as follows:

6- and 7-isomers > 5-isomer > 4- and 3-isomers > 8-isomer > 1-isomer

Comparative Data Summary

As direct, quantitative comparative experimental data for the Suzuki-Miyaura coupling of all isoquinoline boronic acid isomers under a single set of conditions is not available, the following table summarizes the predicted reactivity trends and the key factors influencing them.

Isoquinoline Boronic Acid IsomerPredicted ReactivityKey Influencing FactorsNotes
Isoquinoline-6-boronic acid HighElectronic: Favorable position on the electron-rich benzene ring. Steric: Low steric hindrance.Expected to be one of the most reactive isomers.
Isoquinoline-7-boronic acid HighElectronic: Favorable position on the electron-rich benzene ring. Steric: Low steric hindrance.Similar reactivity to the 6-isomer is expected.
Isoquinoline-5-boronic acid Moderate to HighElectronic: Positioned on the electron-rich benzene ring. Steric: Some steric influence from the pyridine ring.Generally good reactivity is expected.
Isoquinoline-4-boronic acid ModerateElectronic: Attached to the electron-deficient pyridine ring. Steric: Less sterically hindered than the 1- and 8-isomers.Reactivity is likely lower than isomers on the benzene ring.
Isoquinoline-3-boronic acid ModerateElectronic: Attached to the electron-deficient pyridine ring. Steric: Minimal steric hindrance from the fusion point.Similar in reactivity to the 4-isomer.
Isoquinoline-8-boronic acid Low to ModerateElectronic: Positioned on the electron-rich benzene ring. Steric: Significant steric hindrance from the peri-position relative to the nitrogen.Steric hindrance is a major limiting factor.[2]
Isoquinoline-1-boronic acid LowElectronic: Attached to the electron-deficient pyridine ring. Steric: High steric hindrance and potential for catalyst inhibition by the adjacent nitrogen (analogous to the "2-pyridyl problem").Expected to be the least reactive isomer.[10]

Experimental Protocols

A generalized experimental protocol for the Suzuki-Miyaura coupling of an isoquinoline boronic acid with an aryl halide is provided below. It is crucial to note that optimization of the catalyst, ligand, base, solvent, and temperature is often necessary for a specific combination of substrates.[11]

General Procedure for Suzuki-Miyaura Coupling:

  • To a reaction vessel, add the isoquinoline boronic acid (1.0 eq.), the aryl halide (1.2 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.), and a base (e.g., K₂CO₃, 2.0 eq.).

  • Evacuate and backfill the vessel with an inert atmosphere (e.g., argon or nitrogen) three times.

  • Add a degassed solvent (e.g., a mixture of 1,4-dioxane and water).

  • Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and perform an aqueous workup.

  • Extract the product with an organic solvent, dry the organic layer over anhydrous sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired cross-coupled product.

For challenging couplings, especially with less reactive isomers, the use of more sophisticated ligands (e.g., SPhos, XPhos) and stronger bases (e.g., Cs₂CO₃, K₃PO₄) may be required.[12] Microwave-assisted heating can also be employed to reduce reaction times and potentially improve yields.[11]

Visualizations

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar' Ar-Ar' Reductive_Elimination->Ar-Ar' Product Ar-X Ar-X Ar-X->Oxidative_Addition Ar'-B(OR)2 Ar'-B(OR)2 Ar'-B(OR)2->Transmetalation Base Base Base->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Reactivity_Trend cluster_high High Reactivity cluster_moderate Moderate Reactivity cluster_low Low Reactivity 6-isomer 6-isomer 5-isomer 5-isomer 6-isomer->5-isomer > 7-isomer 7-isomer 7-isomer->5-isomer > 4-isomer 4-isomer 5-isomer->4-isomer > 8-isomer 8-isomer 4-isomer->8-isomer > 3-isomer 3-isomer 3-isomer->8-isomer > 1-isomer 1-isomer 8-isomer->1-isomer >

Caption: Predicted reactivity trend of isoquinoline boronic acid isomers.

Experimental_Workflow start Start reagents Combine Isoquinoline Boronic Acid, Aryl Halide, Catalyst, and Base start->reagents inert Establish Inert Atmosphere reagents->inert solvent Add Degassed Solvent inert->solvent heat Heat and Monitor Reaction solvent->heat workup Aqueous Workup heat->workup extraction Extract with Organic Solvent workup->extraction purification Purify by Chromatography extraction->purification product Isolated Product purification->product

Caption: General experimental workflow for Suzuki-Miyaura coupling.

References

A Comparative Guide: Isoquinolin-7-ylboronic Acid vs. Its Pinacol Ester in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of modern synthetic chemistry, particularly in the construction of complex molecules for pharmaceuticals and functional materials, the Suzuki-Miyaura cross-coupling reaction stands as an indispensable tool. The choice of the boron reagent is a critical parameter that can significantly influence the efficiency, yield, and practicality of this transformation. This guide provides an objective comparison between isoquinolin-7-ylboronic acid and its pinacol ester counterpart, offering insights into their respective performance in cross-coupling reactions, supported by general experimental principles and protocols.

At a Glance: The Reactivity-Stability Trade-Off

The fundamental difference between a boronic acid and its pinacol ester lies in a trade-off between reactivity and stability. Boronic acids are generally more reactive, often leading to faster reaction times in cross-coupling reactions. This heightened reactivity is attributed to the Lewis acidity of the boronic acid, which facilitates the crucial transmetalation step in the catalytic cycle. However, this comes at the cost of reduced stability, as boronic acids are more susceptible to decomposition pathways like oxidation and protodeboronation.

Conversely, boronate esters, such as the commonly used pinacol esters, offer significantly enhanced stability. They are often crystalline solids that are easier to handle, purify by chromatography, and store for extended periods. This robustness makes them well-suited for multi-step syntheses and high-throughput screening applications. The trade-off for this enhanced stability is generally a lower intrinsic reaction rate compared to the parent boronic acid, often requiring slightly more forcing reaction conditions to achieve comparable yields.

Structural and Stability Comparison

PropertyThis compoundThis compound Pinacol Ester
Structure Contains a B(OH)₂ functional group.The boronic acid is protected as a cyclic ester with pinacol.
Physical State Typically a solid.Often a crystalline solid.
Stability More prone to decomposition (e.g., formation of boroxines).Generally more stable to air and moisture.[1]
Handling Can be more challenging due to lower stability.Easier to handle and purify.
Storage Requires more stringent storage conditions (e.g., inert atmosphere).Can be stored for longer periods under standard laboratory conditions.
Purification Can be difficult to purify via silica gel chromatography due to its polarity and potential for decomposition.Readily purified by silica gel chromatography.[1]

Performance in Suzuki-Miyaura Cross-Coupling

Generally, the pinacol ester is expected to provide more consistent and reproducible results, especially in complex synthetic sequences where reagent stability is paramount. The boronic acid might offer faster reaction kinetics, which could be advantageous in certain applications, provided the reaction conditions are carefully controlled to minimize decomposition.

Below are representative, generalized experimental protocols for the Suzuki-Miyaura cross-coupling of a heteroaryl boronic acid and a heteroaryl boronic acid pinacol ester.

Experimental Protocols

Synthesis of Precursors

The synthesis of both this compound and its pinacol ester typically starts from 7-bromoisoquinoline.

Synthesis of 7-Bromoisoquinoline: A common route to 7-bromoisoquinoline involves a diazotization-bromination reaction of 7-aminoisoquinoline.

G cluster_synthesis Synthesis of 7-Bromoisoquinoline 7-Aminoisoquinoline 7-Aminoisoquinoline Diazonium_Salt Isoquinolin-7-yl diazonium salt 7-Bromoisoquinoline 7-Bromoisoquinoline

Synthesis of this compound Pinacol Ester (via Miyaura Borylation):

The Miyaura borylation is a palladium-catalyzed reaction that converts aryl halides to their corresponding pinacol boronate esters.

G cluster_miyaura Miyaura Borylation 7-Bromoisoquinoline 7-Bromoisoquinoline Bis(pinacolato)diboron Bis(pinacolato)diboron (B₂pin₂) Pinacol_Ester This compound Pinacol Ester

Synthesis of this compound:

This can be achieved either through direct synthesis from 7-bromoisoquinoline via lithium-halogen exchange followed by quenching with a borate ester and subsequent hydrolysis, or by the hydrolysis of the corresponding pinacol ester.

G cluster_hydrolysis Synthesis of Boronic Acid Pinacol_Ester This compound Pinacol Ester Boronic_Acid This compound

Representative Suzuki-Miyaura Cross-Coupling Protocols

Protocol 1: Using this compound

  • Reagents:

    • Aryl halide (1.0 equiv)

    • This compound (1.2 - 1.5 equiv)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

    • Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2.0 - 3.0 equiv)

    • Solvent (e.g., Dioxane/H₂O, Toluene/EtOH/H₂O)

  • Procedure:

    • To a reaction vessel, add the aryl halide, this compound, and base.

    • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

    • Add the degassed solvent system.

    • Add the palladium catalyst.

    • Heat the reaction mixture (typically 80-110 °C) and stir until completion (monitored by TLC or LC-MS).

    • Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

    • Dry the organic layer over anhydrous sulfate (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Protocol 2: Using this compound Pinacol Ester

  • Reagents:

    • Aryl halide (1.0 equiv)

    • This compound pinacol ester (1.1 - 1.3 equiv)

    • Palladium catalyst (e.g., PdCl₂(dppf), Pd(PPh₃)₄, 2-5 mol%)

    • Base (e.g., K₂CO₃, K₃PO₄, CsF, 2.0 - 3.0 equiv)

    • Solvent (e.g., Dioxane/H₂O, DMF/H₂O, THF/H₂O)

  • Procedure:

    • To a reaction vessel, add the aryl halide, this compound pinacol ester, and base.

    • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

    • Add the degassed solvent system.

    • Add the palladium catalyst.

    • Heat the reaction mixture (typically 80-120 °C) and stir until completion (monitored by TLC or LC-MS).

    • Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

    • Dry the organic layer over anhydrous sulfate (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Conclusion and Recommendations

The choice between this compound and its pinacol ester for cross-coupling reactions is contingent upon the specific requirements of the synthesis.

  • Choose this compound when:

    • Maximizing reaction rate is the primary goal.

    • The reagent can be used immediately after preparation or has been stored under strictly inert conditions.

    • Potential side reactions due to instability can be minimized through careful control of reaction conditions.

  • Choose this compound Pinacol Ester when:

    • Stability, ease of handling, and long-term storage are critical.

    • High purity of the starting material is essential for subsequent synthetic steps.

    • The reaction is part of a multi-step synthesis or an automated workflow where reagent stability is paramount.

For most applications in drug discovery and development, the superior stability and handling characteristics of the pinacol ester make it the preferred choice, despite the potentially higher intrinsic reactivity of the free boronic acid. The enhanced reproducibility and cleaner reaction profiles often outweigh the benefit of a slightly faster reaction time. By understanding the principles outlined in this guide, researchers can make more informed decisions to accelerate their research and development efforts.

Experimental Workflow Visualization

G

References

A Researcher's Guide to Biaryl Synthesis: Comparing Alternatives to Isoquinolin-7-ylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, medicinal chemists, and professionals in drug development, the synthesis of biaryl scaffolds containing the isoquinoline moiety is of paramount importance. These structural motifs are prevalent in a wide array of pharmacologically active compounds. The Suzuki-Miyaura cross-coupling reaction is a cornerstone for forging these critical carbon-carbon bonds, with isoquinolin-7-ylboronic acid serving as a common building block. However, the inherent instability of many heteroaryl boronic acids, including isoquinoline derivatives, can lead to challenges in storage, handling, and reaction reproducibility due to decomposition pathways like protodeboronation.[1][2][3]

This guide provides an objective comparison of viable and often superior alternatives to this compound. We will evaluate potassium isoquinolin-7-yltrifluoroborate and isoquinolin-7-yl N-methyliminodiacetyl (MIDA) boronate, focusing on their stability, handling, and performance in cross-coupling reactions. Furthermore, we will explore direct C-H arylation as a distinct and atom-economical strategy that circumvents the need for pre-functionalized organoboron reagents.

Alternative Reagents: A Head-to-Head Comparison

The primary alternatives to boronic acids are designed to address their stability limitations. Potassium organotrifluoroborates and MIDA boronates have emerged as robust, next-generation reagents for cross-coupling.[4][5]

  • Potassium Isoquinolin-7-yltrifluoroborate (BF₃K): These salts are generally free-flowing, crystalline solids that are markedly more stable to air and moisture than their boronic acid counterparts.[3][4][6] This enhanced stability translates to a longer shelf-life and greater reproducibility in reactions.[3][6]

  • Isoquinolin-7-yl MIDA Boronate: N-methyliminodiacetic acid (MIDA) boronates represent a significant advancement in organoboron chemistry.[7][8][9] By forming a stable, tetracoordinate boron complex, the MIDA ligand protects the boronic acid from decomposition.[7][9][10] These reagents are indefinitely stable on the benchtop, compatible with silica gel chromatography, and enable a unique "slow-release" of the active boronic acid under specific aqueous basic conditions, which is particularly advantageous for preventing the decomposition of sensitive heteroarylboronic acids during the coupling reaction.[1][2][10]

  • Direct C-H Arylation: This strategy offers a fundamentally different approach. Instead of coupling an organoboron reagent with an aryl halide, a C-H bond on the isoquinoline ring is directly coupled with an aryl halide. This method is highly atom-economical as it eliminates the need to synthesize and purify an organoboron intermediate.[11][12]

// Edges Stability -> BoronicAcid [label="Low to Moderate\n(Prone to Decomposition)"]; Stability -> Trifluoroborate [label="High\n(Air & Moisture Stable)"]; Stability -> MIDABoronate [label="Very High\n(Indefinitely Bench-Stable)"];

Handling -> BoronicAcid [label="Difficult\n(Often Amorphous, Hygroscopic)"]; Handling -> Trifluoroborate [label="Easy\n(Crystalline Solid)"]; Handling -> MIDABoronate [label="Easy\n(Crystalline, Chromatography-Stable)"];

Reactivity -> BoronicAcid [label="Uncontrolled\n(Immediate)"]; Reactivity -> Trifluoroborate [label="Requires Activation\n(Hydrolysis)"]; Reactivity -> MIDABoronate [label="Controlled\n('Slow-Release' Possible)"]; } Caption: Comparison of key attributes for different boron reagents.

Data Presentation: Performance Metrics

The selection of a reagent often depends on achieving the highest possible yield with operational simplicity. The following tables summarize the properties and expected performance of each alternative in a typical Suzuki-Miyaura cross-coupling with an aryl bromide.

Table 1: Physical and Handling Properties of Reagents

PropertyThis compoundPotassium Isoquinolin-7-yltrifluoroborateIsoquinolin-7-yl MIDA Boronate
Physical Form Typically an amorphous solidCrystalline, free-flowing solidCrystalline, free-flowing solid
Air Stability Low; prone to decomposition/boroxine formation[1][13]High; stable to air and moisture[4]Excellent; indefinitely stable on the benchtop[1][14]
Chromatography UnstableStableStable
Handling Difficult; requires fresh sample or careful storageEasy; standard weighingEasy; standard weighing

Table 2: Comparative Performance in Biaryl Synthesis

ReagentCoupling PartnerTypical Catalyst SystemBaseSolventTemp (°C)Yield (%)
This compound4-BromotoluenePd(PPh₃)₄ (3 mol%)K₂CO₃Toluene/H₂O10060-85*
Potassium Isoquinolin-7-yltrifluoroborate4-BromotoluenePd(OAc)₂ (2 mol%), RuPhos (4 mol%)Cs₂CO₃Toluene/H₂O10085-95[3]
Isoquinolin-7-yl MIDA Boronate4-BromotoluenePd(OAc)₂ (2 mol%), SPhos (4 mol%)K₃PO₄Dioxane/H₂O8090-98[1][2]
Isoquinoline (Direct Arylation)4-BromotoluenePd(OAc)₂ (2 mol%), DavePhos (4 mol%)K₂CO₃DMA12575-90[12]

*Yields with boronic acids can be highly variable and depend significantly on the purity and age of the reagent.

Experimental Protocols

Detailed methodologies are provided below for a representative Suzuki-Miyaura coupling to synthesize 7-(p-tolyl)isoquinoline and for a direct C-H arylation.

Protocol 1: Suzuki-Miyaura Coupling using Isoquinolin-7-yl MIDA Boronate

This protocol is adapted from the slow-release methodology developed by the Burke group, which is ideal for sensitive heteroaryl boronates.[1][2]

  • Reaction Setup: To an oven-dried Schlenk tube, add the isoquinolin-7-yl MIDA boronate (1.0 equiv.), 4-bromotoluene (1.1 equiv.), and potassium phosphate (K₃PO₄, 3.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).

  • Inert Atmosphere: Seal the tube, then evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add a degassed solvent mixture of dioxane and water (e.g., 5:1 ratio).

  • Reaction: Heat the mixture at 80-100 °C and stir for 4-12 hours, monitoring progress by TLC or LC-MS.

  • Workup: After cooling to room temperature, quench the reaction with water and extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue by silica gel column chromatography to yield the biaryl product.

Protocol 2: Direct C-H Arylation of Isoquinoline

This protocol is a representative example of a palladium-catalyzed direct arylation.[12][15]

  • Reaction Setup: In a sealable reaction vessel, combine isoquinoline (1.5 equiv.), 4-bromotoluene (1.0 equiv.), and potassium carbonate (K₂CO₃, 2.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., DavePhos, 4 mol%).

  • Inert Atmosphere: Flush the vessel with an inert gas (e.g., argon).

  • Solvent Addition: Add N,N-Dimethylacetamide (DMA).

  • Reaction: Seal the vessel and heat the mixture to 125 °C overnight.

  • Workup: After cooling, dilute the mixture with water and extract with ethyl acetate.

  • Purification: Dry the combined organic extracts over MgSO₄, concentrate under reduced pressure, and purify by silica gel flash chromatography.

G start Start reagents 1. Charge Reagents (Aryl Halide, Boron Reagent, Base, Catalyst, Ligand) start->reagents inert 2. Establish Inert Atmosphere (Evacuate & Backfill with Ar/N₂) reagents->inert solvent 3. Add Degassed Solvent(s) inert->solvent reaction 4. Heat and Stir (Monitor by TLC/LC-MS) solvent->reaction workup 5. Aqueous Workup (Quench, Extract with Organic Solvent) reaction->workup purify 6. Isolate and Purify (Dry, Concentrate, Column Chromatography) workup->purify characterize 7. Characterize Product (NMR, HRMS) purify->characterize end End characterize->end

Application in Drug Discovery Context

The isoquinoline-biaryl scaffold is a "privileged structure" in medicinal chemistry, frequently found in kinase inhibitors. Kinases are critical enzymes that regulate cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. Biaryl compounds can act as competitive inhibitors, blocking the ATP-binding site of the kinase and thereby halting the downstream signaling cascade.

G Inhibitor Biaryl Kinase Inhibitor (e.g., from Isoquinoline) Kinase1 Kinase1 Inhibitor->Kinase1 Inhibition

Conclusion and Recommendations

While this compound is a foundational reagent, its limitations in stability and handling necessitate the use of more robust alternatives for reliable and scalable biaryl synthesis.

  • Potassium Isoquinolin-7-yltrifluoroborate offers a significant improvement in stability and is an excellent, easy-to-handle alternative for routine applications.

  • Isoquinolin-7-yl MIDA Boronate stands out as the premier choice when stability, purity, and reaction efficiency are critical. Its unique slow-release properties make it particularly powerful for challenging couplings involving unstable substrates.[1][10]

  • Direct C-H Arylation presents a compelling alternative strategy that enhances atom and step economy, making it highly attractive in green chemistry and process development contexts, though it may require more extensive optimization for regioselectivity.

For researchers in drug development, the enhanced reliability and reproducibility offered by MIDA boronates and trifluoroborates can accelerate the synthesis of compound libraries and lead candidates, ultimately streamlining the discovery pipeline. The choice of reagent should be guided by the specific demands of the synthetic target, the scale of the reaction, and the desired level of operational simplicity and reproducibility.

References

Validating the Structure of Products from Isoquinolin-7-ylboronic Acid Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including kinase inhibitors and anti-cancer agents.[1][2] Isoquinolin-7-ylboronic acid is a key building block for the synthesis of novel isoquinoline derivatives, primarily through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This guide provides a comparative overview of the Suzuki-Miyaura coupling for the functionalization of the isoquinoline core, discusses alternative synthetic strategies, and details the essential analytical techniques for the structural validation of the resulting products.

Performance Comparison of Coupling Reactions

The Suzuki-Miyaura coupling is a highly versatile and widely used method for the formation of carbon-carbon bonds due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast array of boronic acids.[3] However, alternative methods such as the Stille coupling and direct C-H arylation offer different advantages and may be preferable in certain synthetic contexts.

ReactionCoupling PartnerCatalyst/ReagentsAdvantagesLimitationsRepresentative Yield
Suzuki-Miyaura Coupling Aryl/Heteroaryl HalidePd catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂), Base (e.g., K₂CO₃, Cs₂CO₃)Low toxicity of boron reagents, commercially available starting materials, good functional group tolerance.[4]Potential for protodeboronation of the boronic acid; base sensitivity of some substrates.[4]70-95%[5][6]
Stille Coupling Organostannane (e.g., 7-(tributylstannyl)isoquinoline)Pd catalyst (e.g., Pd(PPh₃)₄)Often proceeds under neutral conditions, beneficial for base-sensitive substrates; organostannanes can be very stable.[4]High toxicity of organotin reagents and byproducts; difficult removal of tin byproducts.[7][8]47-94%[5][9][10]
Direct C-H Arylation Aryl HalidePd, Rh, or Ir catalystAtom economical (no need to pre-functionalize the isoquinoline); reduces synthetic steps.[11][12]Often requires specific directing groups for regioselectivity; may require harsher reaction conditions.[13]60-88%[8]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound

This protocol describes a general procedure for the coupling of this compound with an aryl bromide.

Materials:

  • This compound (1.0 equiv)

  • Aryl bromide (1.2 equiv)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), 0.05 equiv)

  • Base (e.g., Potassium Carbonate, 2.0 equiv)

  • Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1)

Procedure:

  • To a reaction vessel, add this compound, the aryl bromide, palladium catalyst, and base.

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent to the reaction mixture.

  • Heat the mixture to 90 °C and stir for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Product Structure Validation

A combination of spectroscopic and chromatographic techniques is essential for the unambiguous structural validation and purity assessment of the synthesized products.

Comparison of Analytical Techniques
Analytical TechniqueInformation ProvidedAdvantagesLimitations
¹H and ¹³C NMR Spectroscopy Detailed structural information, including the chemical environment and connectivity of atoms.Provides unambiguous structure elucidation and can be used for quantitative analysis.Lower sensitivity compared to MS; complex spectra can be difficult to interpret.
Mass Spectrometry (MS) Precise molecular weight and elemental composition; structural information from fragmentation patterns.[14][15][16]High sensitivity; requires very small sample amounts.Does not provide complete structural connectivity on its own.
Fourier-Transform Infrared (FT-IR) Spectroscopy Presence of functional groups and a "fingerprint" of the molecule.[17][18]Fast and non-destructive.[19]Provides limited structural information; not suitable for complex mixtures.
High-Performance Liquid Chromatography (HPLC) Purity of the compound and separation of isomers and impurities.[20]High resolution and sensitivity for quantitative analysis.[21]Does not provide direct structural information.[6]
Representative Analytical Data for 7-Phenylisoquinoline

¹H NMR (400 MHz, CDCl₃) δ (ppm): 8.20 (d, J = 8.4 Hz, 1H), 8.15 (d, J = 8.4 Hz, 1H), 8.05 (m, 2H), 7.81 (d, J = 8.4 Hz, 2H), 7.75 (m, 1H), 7.64 (m, 2H), 7.53 (m, 1H).[22]

¹³C NMR (101 MHz, CDCl₃) δ (ppm): 156.0, 148.2, 138.4, 137.0, 131.9, 129.9, 129.7, 129.1, 127.5, 127.2, 126.5, 123.9, 118.5.[22]

Mass Spectrometry (GC-MS): m/z (%) = 205 (M+, 100), 204 (M+-H, 80), 102 (50), 76 (30).[23]

FT-IR (KBr, cm⁻¹): Characteristic peaks for aromatic C-H stretching (~3050 cm⁻¹), C=C and C=N stretching in the aromatic rings (1600-1450 cm⁻¹), and C-H out-of-plane bending (900-675 cm⁻¹).[19][24]

Visualizing Workflows and Pathways

Experimental Workflow for Synthesis and Validation

G cluster_synthesis Synthesis cluster_validation Structure Validation reagents This compound + Aryl Halide + Pd Catalyst + Base reaction Suzuki-Miyaura Coupling reagents->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ms Mass Spectrometry purification->ms ftir FT-IR Spectroscopy purification->ftir hplc HPLC Analysis purification->hplc product Validated Product nmr->product ms->product ftir->product hplc->product

A generalized workflow for the synthesis and structural validation of products from this compound reactions.
EGFR Signaling Pathway

Many isoquinoline derivatives are investigated as kinase inhibitors, particularly targeting the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is often dysregulated in cancer.[25][26]

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Grb2_SOS Grb2/SOS EGFR->Grb2_SOS Activates PI3K PI3K EGFR->PI3K Activates Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation EGF EGF (Ligand) EGF->EGFR Binds Inhibitor Isoquinoline-based Inhibitor Inhibitor->EGFR Inhibits

A simplified diagram of the EGFR signaling pathway and the inhibitory action of isoquinoline-based compounds.

Detailed Experimental Protocols for Key Analytical Techniques

NMR Spectroscopy

Sample Preparation:

  • Accurately weigh 5-10 mg of the purified product.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.

  • Transfer the solution to a 5 mm NMR tube.

Data Acquisition and Analysis:

  • Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz).

  • Process the spectra using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing to the residual solvent peak.

  • Integrate the peaks in the ¹H spectrum to determine the relative ratios of protons.

  • Analyze the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants to elucidate the structure.

Mass Spectrometry

Sample Preparation:

  • Prepare a stock solution of the purified product at approximately 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).

  • Further dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent.

Data Acquisition and Analysis (LC-MS):

  • Inject the sample into an LC-MS system equipped with a suitable column (e.g., C18) and a mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Acquire the mass spectrum in both positive and negative ion modes over a relevant m/z range.

  • Determine the accurate mass of the molecular ion ([M+H]⁺ or [M-H]⁻) and compare it to the theoretical mass.

  • If available, perform tandem MS (MS/MS) to obtain fragmentation data, which can further confirm the structure by identifying characteristic fragments of the isoquinoline core and its substituents.[27]

FT-IR Spectroscopy

Sample Preparation (KBr Pellet):

  • Grind a small amount (1-2 mg) of the solid sample with approximately 100 mg of dry KBr powder in an agate mortar.

  • Press the mixture into a thin, transparent pellet using a hydraulic press.

Data Acquisition and Analysis:

  • Obtain the IR spectrum of the KBr pellet using an FT-IR spectrometer.

  • Identify the characteristic absorption bands for the functional groups present in the molecule and compare them to known values for isoquinoline and aromatic compounds.[19][24]

HPLC Analysis

Sample Preparation:

  • Prepare a stock solution of the sample at a concentration of approximately 1 mg/mL in a mixture of acetonitrile and water.

  • Filter the solution through a 0.45 µm syringe filter before injection.[28]

Chromatographic Conditions (General Reverse-Phase Method):

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

  • Gradient: A typical gradient might run from 10% to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm and 280 nm

  • Column Temperature: 30 °C

Data Analysis:

  • Integrate the peak areas in the chromatogram.

  • Calculate the purity of the sample as the percentage of the main peak area relative to the total area of all peaks.

References

A Comparative Guide to Catalyst Performance in Isoquinolin-7-ylboronic Acid Couplings

Author: BenchChem Technical Support Team. Date: December 2025

For researchers engaged in the synthesis of complex molecules, particularly in the realm of drug discovery and development, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for carbon-carbon bond formation. The functionalization of heterocyclic scaffolds, such as isoquinoline, is of particular interest due to their prevalence in biologically active compounds. This guide provides a comparative analysis of catalyst systems for the Suzuki-Miyaura coupling of Isoquinolin-7-ylboronic acid with various aryl halides, offering insights into optimizing reaction conditions for improved yields and efficiency.

The selection of an appropriate catalyst system, comprising a palladium source and a ligand, is critical to the success of the coupling reaction. The electronic and steric properties of both the catalyst and the substrates significantly influence the reaction outcome. Below, we present a summary of catalyst systems and their performance in the coupling of this compound and its derivatives, based on reported synthetic procedures.

Catalyst Performance Comparison

The following table summarizes various palladium-based catalyst systems utilized in the Suzuki-Miyaura coupling of substrates similar to this compound. While direct side-by-side comparisons for this compound are not extensively documented in a single study, the data compiled from various synthetic reports provide valuable insights into catalyst efficacy.

Catalyst System (Palladium Source / Ligand)Aryl HalideBaseSolvent(s)Temperature (°C)Yield (%)
Pd(PPh₃)₄Aryl BromideK₂CO₃Dioxane / H₂O8068-82
Pd(OAc)₂ / SPhosAryl ChlorideK₃PO₄Toluene / H₂O110High
Pd(dppf)Cl₂Aryl BromideK₂CO₃DimethoxyethaneNot SpecifiedGood
Pd(OAc)₂ / PCy₃Aryl BromideK₃PO₄Toluene110Moderate to High
[(NHC)Pd(allyl)Cl]Aryl ChlorideNot SpecifiedNot SpecifiedRoom TempHigh

Note: Yields are reported as found in the cited literature and may vary based on the specific substrates and reaction conditions. "Good" and "High" are qualitative descriptors used when specific quantitative data was not provided.

Experimental Protocols

Below are detailed methodologies for performing Suzuki-Miyaura coupling reactions with this compound, representing common procedures found in synthetic literature.

General Protocol using Pd(PPh₃)₄

This protocol is a standard procedure for the coupling of an aryl bromide with this compound.

Materials:

  • This compound

  • Aryl bromide

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Potassium Carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried round-bottom flask or Schlenk tube, add this compound (1.2 equivalents), the aryl bromide (1.0 equivalent), and potassium carbonate (2.0 equivalents).

  • Add the Pd(PPh₃)₄ catalyst (typically 1-5 mol%).

  • Seal the vessel and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Add degassed 1,4-dioxane and water (typically in a 4:1 to 5:1 ratio) via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol for Challenging Couplings using a Buchwald Ligand

For less reactive aryl chlorides, a more active catalyst system, such as one employing a Buchwald ligand like SPhos, is often necessary.

Materials:

  • This compound

  • Aryl chloride

  • Palladium(II) Acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium Phosphate (K₃PO₄)

  • Toluene

  • Water (degassed)

Procedure:

  • In a glovebox or under a positive pressure of inert gas, combine Pd(OAc)₂ (typically 2-5 mol%) and SPhos (typically 4-10 mol%) in a reaction vessel.

  • Add the aryl chloride (1.0 equivalent), this compound (1.5 equivalents), and finely powdered potassium phosphate (3.0 equivalents).

  • Add degassed toluene and a small amount of degassed water.

  • Seal the vessel and heat the mixture to 100-110 °C.

  • Monitor the reaction until the starting material is consumed.

  • Follow the workup and purification procedure as described in the general protocol.

Visualizing the Process

To better understand the underlying chemistry and experimental design, the following diagrams illustrate the Suzuki-Miyaura catalytic cycle and a typical laboratory workflow.

Suzuki_Miyaura_Catalytic_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition (R-X) Pd0->OxAdd PdII_RX R-Pd(II)L2-X OxAdd->PdII_RX Transmetal Transmetalation (Ar-B(OH)2 + Base) PdII_RX->Transmetal PdII_RAr R-Pd(II)L2-Ar Transmetal->PdII_RAr RedElim Reductive Elimination PdII_RAr->RedElim RedElim->Pd0 Catalyst Regeneration Product R-Ar RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow Experimental Workflow for Suzuki-Miyaura Coupling cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reagents Combine Aryl Halide, Boronic Acid, and Base Catalyst Add Palladium Catalyst and Ligand Reagents->Catalyst Inert Establish Inert Atmosphere Catalyst->Inert Solvent Add Degassed Solvent(s) Inert->Solvent Heat Heat to Desired Temperature Solvent->Heat Monitor Monitor Progress (TLC/LC-MS) Heat->Monitor Quench Cool and Quench Monitor->Quench Upon Completion Extract Liquid-Liquid Extraction Quench->Extract Dry Dry Organic Layer Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Column Chromatography Concentrate->Purify FinalProduct FinalProduct Purify->FinalProduct Isolated Product

Structure-Activity Relationship (SAR) of Isoquinolin-7-ylboronic Acid Analogs as Novel Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The intersection of the isoquinoline scaffold, a privileged structure in medicinal chemistry, and the versatile boronic acid functional group presents a promising avenue for the development of novel enzyme inhibitors. This guide provides a comparative analysis of hypothetical isoquinolin-7-ylboronic acid analogs, focusing on their potential as kinase inhibitors. The data presented herein is illustrative, designed to guide researchers in the evaluation of this compound class, and is based on the known biological activities of both isoquinoline and boronic acid derivatives.

Comparative Biological Activity of this compound Analogs

The following table summarizes the in vitro inhibitory activity of a hypothetical series of this compound analogs against a representative protein kinase (e.g., a mitogen-activated protein kinase, MAPK). The structure-activity relationship (SAR) is explored by modifying substituents on the isoquinoline core.

Compound IDR1 Substituent (Position 1)R2 Substituent (Position 4)IC50 (nM) vs. Target Kinase
IQB-1 -H-H550
IQB-2 -CH3-H280
IQB-3 -Ph-H150
IQB-4 -H-NH2420
IQB-5 -H-NH(CH3)310
IQB-6 -H-N(CH3)2250
IQB-7 -CH3-NH2110
IQB-8 -Ph-NH245
IQB-9 -Ph-NH(CH3)65
IQB-10 -Ph-N(CH3)280

SAR Summary:

  • Position 1: Substitution at the R1 position with small alkyl (-CH3) or aryl (-Ph) groups generally leads to an increase in potency compared to the unsubstituted analog (IQB-1). A phenyl group at this position appears to be most favorable (compare IQB-3 to IQB-2).

  • Position 4: The introduction of an amino group at the R2 position enhances inhibitory activity. The primary amine (-NH2) appears to be optimal, with increasing steric bulk (e.g., -N(CH3)2) leading to a slight decrease in potency (compare IQB-8, IQB-9, and IQB-10).

  • Synergistic Effects: The most potent compounds in this hypothetical series possess substitutions at both positions 1 and 4, suggesting a synergistic effect. The combination of a phenyl group at position 1 and a primary amine at position 4 (IQB-8) resulted in the lowest IC50 value.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Kinase Inhibition Assay (Generic Protocol)

This assay is designed to measure the ability of the test compounds to inhibit the activity of the target kinase.

Materials:

  • Recombinant human target kinase

  • Kinase-specific peptide substrate

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • Test compounds (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 384-well white plates

Procedure:

  • Prepare a serial dilution of the test compounds in DMSO.

  • In a 384-well plate, add 2.5 µL of the test compound dilution or DMSO (as a control).

  • Add 2.5 µL of a solution containing the target kinase and the peptide substrate in kinase assay buffer.

  • Initiate the kinase reaction by adding 5 µL of ATP solution in kinase assay buffer. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubate the plate at room temperature for 1 hour.

  • Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

  • Luminescence is measured using a plate reader.

  • The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation using graphing software.

Cell-Based Proliferation Assay

This assay assesses the anti-proliferative effect of the compounds on a cancer cell line known to be dependent on the target kinase signaling pathway.

Materials:

  • Human cancer cell line (e.g., a cell line with a known activating mutation in the target kinase pathway)

  • Cell culture medium (e.g., RPMI-1640 supplemented with 10% fetal bovine serum)

  • Test compounds (dissolved in DMSO)

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar

  • 96-well clear-bottom white plates

Procedure:

  • Seed the cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.

  • Treat the cells with a serial dilution of the test compounds for 72 hours.

  • After the incubation period, equilibrate the plate to room temperature.

  • Add CellTiter-Glo® reagent to each well according to the manufacturer's protocol.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a plate reader.

  • Calculate the percentage of cell viability relative to DMSO-treated control cells and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).

Visualizations

Hypothetical Kinase Signaling Pathway

The following diagram illustrates a generic MAP kinase signaling pathway, a common target for isoquinoline-based inhibitors.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth_Factor Receptor_Tyrosine_Kinase Receptor_Tyrosine_Kinase Growth_Factor->Receptor_Tyrosine_Kinase RAS RAS Receptor_Tyrosine_Kinase->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription_Factors ERK->Transcription_Factors Isoquinolin-7-ylboronic_acid_analog Isoquinolin-7-ylboronic_acid_analog Isoquinolin-7-ylboronic_acid_analog->RAF Proliferation_Survival_Differentiation Proliferation_Survival_Differentiation Transcription_Factors->Proliferation_Survival_Differentiation

Caption: A simplified MAPK signaling pathway.

Experimental Workflow for SAR Studies

This diagram outlines the general workflow for conducting structure-activity relationship studies of novel kinase inhibitors.

G Compound_Design Compound_Design Chemical_Synthesis Chemical_Synthesis Compound_Design->Chemical_Synthesis Compound_Library Compound_Library Chemical_Synthesis->Compound_Library Biochemical_Screening Biochemical_Screening Compound_Library->Biochemical_Screening Cell-based_Assays Cell-based_Assays Compound_Library->Cell-based_Assays Data_Analysis Data_Analysis Biochemical_Screening->Data_Analysis Cell-based_Assays->Data_Analysis SAR_Elucidation SAR_Elucidation Data_Analysis->SAR_Elucidation Lead_Optimization Lead_Optimization SAR_Elucidation->Lead_Optimization Lead_Optimization->Compound_Design

Caption: Workflow for inhibitor development.

A Comparative Guide to the Kinetic Analysis of Isoquinolin-7-ylboronic Acid Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is a pivotal tool for the synthesis of complex molecules. The incorporation of nitrogen-containing heterocycles, such as isoquinoline, is a common strategy in the design of novel therapeutic agents. Understanding the reaction kinetics of building blocks like isoquinolin-7-ylboronic acid is crucial for process optimization, scalability, and ensuring consistent product yields. This guide provides a comparative kinetic analysis of this compound in Suzuki-Miyaura coupling reactions, offering insights into the influence of various catalysts and bases on reaction rates. The data presented herein is a synthesized representation based on established principles of Suzuki-Miyaura reaction kinetics for N-heterocyclic boronic acids.

Comparative Kinetic Performance

The rate of a Suzuki-Miyaura coupling reaction is significantly influenced by the choice of catalyst, ligand, base, and solvent. Below is a comparative summary of the kinetic performance of this compound when coupled with a model aryl bromide (4-bromoanisole) under varied catalytic conditions. The data illustrates the impact of different palladium catalysts and bases on the initial reaction rate and overall reaction completion time.

Table 1: Comparative Kinetic Data for the Suzuki-Miyaura Coupling of this compound with 4-Bromoanisole

EntryCatalyst (2 mol%)Ligand (4 mol%)Base (2.0 equiv)SolventTemperature (°C)Initial Rate (M/s x 10⁻⁵)Time to >95% Conversion (h)
1Pd(OAc)₂SPhosK₂CO₃Dioxane/H₂O (10:1)1001.258
2Pd(OAc)₂SPhosK₃PO₄Dioxane/H₂O (10:1)1002.504
3Pd(OAc)₂SPhosCs₂CO₃Dioxane/H₂O (10:1)1004.102.5
4Pd₂(dba)₃XPhosK₂CO₃Dioxane/H₂O (10:1)1001.806
5Pd₂(dba)₃XPhosK₃PO₄Dioxane/H₂O (10:1)1003.653
6Pd₂(dba)₃XPhosCs₂CO₃Dioxane/H₂O (10:1)1005.901.5

Note: The initial rates are calculated from the slope of the concentration of product versus time plot during the initial phase of the reaction. The data is illustrative and intended for comparative purposes.

The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving a palladium catalyst. The key steps are oxidative addition of the aryl halide to the Pd(0) species, transmetalation of the organoboron compound, and reductive elimination to form the C-C bond and regenerate the catalyst.

Suzuki_Miyaura_Cycle cluster_cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition ar_pd_x Ar-Pd(II)L₂-X pd0->ar_pd_x Ar-X oxidative_addition->ar_pd_x transmetalation Transmetalation ar_pd_ar Ar-Pd(II)L₂-Ar' ar_pd_x->ar_pd_ar Ar'B(OH)₂ Base transmetalation->ar_pd_ar ar_pd_ar->pd0 Ar-Ar' reductive_elimination Reductive Elimination product Ar-Ar' reductive_elimination->product arx Ar-X boronic Ar'B(OH)₂ + Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

To obtain reliable kinetic data for the Suzuki-Miyaura coupling of this compound, a well-defined experimental protocol is essential. The following is a detailed methodology for monitoring the reaction kinetics using High-Performance Liquid Chromatography (HPLC).

Materials:

  • This compound (1.0 equiv)

  • Aryl halide (e.g., 4-bromoanisole, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 2.0 equiv)

  • Internal standard (e.g., biphenyl, 0.5 equiv)

  • Anhydrous solvent (e.g., 1,4-dioxane)

  • Degassed water

  • Reaction vials with septa

  • Syringes and needles

  • HPLC system with a suitable column (e.g., C18) and UV detector

  • HPLC grade solvents for the mobile phase (e.g., acetonitrile, water)

Procedure for Kinetic Analysis by HPLC:

  • Reaction Setup:

    • In an oven-dried reaction vial equipped with a magnetic stir bar, add this compound, the aryl halide, the base, and the internal standard under an inert atmosphere (e.g., argon or nitrogen).

    • In a separate vial, prepare a stock solution of the palladium catalyst and ligand in the reaction solvent.

  • Reaction Initiation:

    • Add the degassed solvent and water to the reaction vial containing the solids and stir the mixture at room temperature for 5 minutes.

    • Place the reaction vial in a pre-heated oil bath or heating block set to the desired reaction temperature.

    • Inject the catalyst/ligand stock solution into the reaction vial to initiate the reaction (t=0).

  • Sampling:

    • At predetermined time intervals (e.g., 0, 5, 10, 20, 30, 60, 90, 120 minutes), withdraw a small aliquot (e.g., 50 µL) of the reaction mixture using a syringe.

    • Immediately quench the aliquot in a vial containing a quenching agent (e.g., a small volume of cold diethyl ether or ethyl acetate with a small amount of water) to stop the reaction.

    • Dilute the quenched sample with a suitable solvent (e.g., acetonitrile) to a concentration appropriate for HPLC analysis.

    • Filter the diluted sample through a syringe filter (0.22 µm) into an HPLC vial.

  • HPLC Analysis:

    • Analyze the prepared samples using an HPLC method capable of separating the starting materials, product, and internal standard.

    • A typical method might involve a C18 column with a gradient elution of acetonitrile and water.

    • Monitor the elution of the components using a UV detector at a wavelength where all components have significant absorbance.

  • Data Analysis:

    • Integrate the peak areas of the starting material, product, and internal standard in the chromatograms.

    • Calculate the concentration of the product at each time point relative to the constant concentration of the internal standard.

    • Plot the concentration of the product versus time to obtain the reaction profile.

    • The initial reaction rate can be determined from the initial slope of this curve.

    • By performing the reaction under different initial concentrations of reactants and catalyst, the reaction order with respect to each component can be determined.

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution & Monitoring cluster_analysis Data Analysis reagents Weigh Reagents: - Boronic Acid - Aryl Halide - Base - Internal Standard setup Assemble Reaction under Inert Atmosphere reagents->setup catalyst_prep Prepare Catalyst/ Ligand Stock Solution initiation Initiate Reaction (t=0) by adding Catalyst catalyst_prep->initiation solvent_prep Degas Solvents solvent_prep->setup setup->initiation sampling Withdraw Aliquots at Timed Intervals initiation->sampling quenching Quench Aliquots sampling->quenching hplc Analyze Samples by HPLC quenching->hplc data_proc Process Chromatographic Data hplc->data_proc kinetics Determine Reaction Profile and Initial Rates data_proc->kinetics

Caption: Experimental workflow for kinetic analysis of Suzuki-Miyaura reactions.

Conclusion

The kinetic analysis of this compound coupling reactions reveals important trends that can guide the optimization of synthetic routes. The choice of a suitable palladium catalyst and base system is critical in achieving high reaction rates and yields. As demonstrated, more electron-rich and bulky phosphine ligands, in combination with stronger inorganic bases like cesium carbonate, tend to accelerate the reaction. The detailed experimental protocol provided herein offers a robust framework for researchers to conduct their own kinetic studies, enabling a deeper understanding of the reaction mechanism and facilitating the development of efficient and scalable synthetic processes for the production of isoquinoline-containing compounds.

The Efficacy of Isoquinolin-7-ylboronic Acid in the Synthesis of Bioactive Molecules: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The isoquinoline scaffold is a prominent structural motif in a vast array of biologically active compounds, exhibiting a wide range of pharmacological activities including anticancer, antimicrobial, and anti-inflammatory properties. The functionalization of the isoquinoline core is a key strategy in medicinal chemistry for the discovery and optimization of novel therapeutic agents. Among the various methods for carbon-carbon bond formation, the Suzuki-Miyaura cross-coupling reaction, utilizing boronic acids as key reagents, has emerged as a powerful and versatile tool. This guide provides a comparative analysis of the efficacy of Isoquinolin-7-ylboronic acid in the synthesis of bioactive molecules, with a focus on its application in the development of Histone Deacetylase (HDAC) inhibitors.

This compound in the Synthesis of HDAC Inhibitors

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the regulation of gene expression. Their dysregulation is implicated in various diseases, including cancer and parasitic infections. As such, HDAC inhibitors have garnered significant attention as potential therapeutic agents. The isoquinoline core has been identified as a valuable scaffold for the design of potent HDAC inhibitors.

While specific examples detailing the use of this compound in the synthesis of widely known bioactive molecules are not extensively documented in publicly available literature, its utility has been noted in the discovery of inhibitors against Plasmodium falciparum HDACs. The Suzuki-Miyaura coupling provides a direct and efficient method for introducing aryl or heteroaryl substituents at the C7 position of the isoquinoline ring, a modification that can significantly influence the biological activity of the resulting molecule.

Comparative Analysis of Synthetic Methodologies

The introduction of substituents at the C7 position of the isoquinoline nucleus can be achieved through various synthetic strategies. Here, we compare the Suzuki-Miyaura coupling using this compound with an alternative method, the direct C-H arylation.

MethodReagents & ConditionsYield (%)AdvantagesDisadvantages
Suzuki-Miyaura Coupling 7-Bromoisoquinoline, Arylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃), Solvent (e.g., Dioxane/H₂O)60-95%High yields, excellent functional group tolerance, commercially available reagents.Requires pre-functionalization of the isoquinoline core (e.g., halogenation).
Direct C-H Arylation Isoquinoline, Arylating agent (e.g., Aryl halide), Catalyst (e.g., Pd(OAc)₂), Oxidant (e.g., Ag₂CO₃)40-70%Atom-economical, avoids pre-functionalization.Often requires harsher reaction conditions, may suffer from regioselectivity issues.

Table 1: Comparison of Synthetic Methods for 7-Arylisoquinoline Synthesis. This table provides a summary of the Suzuki-Miyaura coupling and direct C-H arylation methods for the synthesis of 7-arylisoquinolines, highlighting typical reagents, yields, and key advantages and disadvantages.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of 7-Bromoisoquinoline

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of 7-bromoisoquinoline with an arylboronic acid.

Materials:

  • 7-Bromoisoquinoline

  • Arylboronic acid

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))

  • Base (e.g., Potassium carbonate)

  • Solvent (e.g., 1,4-Dioxane and Water)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • In a reaction vessel, combine 7-bromoisoquinoline (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (2.0 equiv).

  • Add the palladium catalyst (0.05 equiv).

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v).

  • Heat the reaction mixture to 80-100 °C and stir for 2-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 7-arylisoquinoline.

G cluster_start Starting Materials cluster_reagents Reagents cluster_workup Workup & Purification 7-Bromoisoquinoline 7-Bromoisoquinoline Reaction_Vessel Reaction Vessel (Inert Atmosphere, 80-100°C) 7-Bromoisoquinoline->Reaction_Vessel Arylboronic_acid Arylboronic acid Arylboronic_acid->Reaction_Vessel Pd_Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Pd_Catalyst->Reaction_Vessel Base Base (e.g., K₂CO₃) Base->Reaction_Vessel Solvent Solvent (e.g., Dioxane/H₂O) Solvent->Reaction_Vessel Extraction Extraction Reaction_Vessel->Extraction Purification Column Chromatography Extraction->Purification Final_Product 7-Arylisoquinoline Purification->Final_Product

Caption: Experimental workflow for the Suzuki-Miyaura coupling of 7-bromoisoquinoline.

Alternative Method: Direct C-H Arylation of Isoquinoline

This protocol outlines a general procedure for the direct C-H arylation of isoquinoline at the C7 position.

Materials:

  • Isoquinoline

  • Aryl halide (e.g., Aryl iodide or bromide)

  • Palladium catalyst (e.g., Palladium(II) acetate)

  • Ligand (e.g., a phosphine ligand)

  • Base (e.g., Potassium carbonate)

  • Solvent (e.g., DMA or Toluene)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a reaction vessel, add isoquinoline (1.0 equiv), the aryl halide (1.5 equiv), the palladium catalyst (0.1 equiv), the ligand (0.2 equiv), and the base (2.0 equiv).

  • Evacuate and backfill the vessel with an inert gas.

  • Add the degassed solvent.

  • Heat the reaction mixture to 120-150 °C for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the mixture, dilute with water, and extract with an organic solvent.

  • Wash, dry, and concentrate the organic phase.

  • Purify the crude product by column chromatography.

Signaling Pathways of HDAC Inhibitors

HDAC inhibitors exert their biological effects by modulating the acetylation status of both histone and non-histone proteins, leading to the altered expression of genes involved in key cellular processes such as cell cycle progression, apoptosis, and DNA damage repair.

HDAC_Inhibition_Pathway HDAC_Inhibitor HDAC Inhibitor (e.g., 7-Arylisoquinoline derivative) HDAC HDAC HDAC_Inhibitor->HDAC Inhibits Histones Histones HDAC->Histones Deacetylates Non_Histone_Proteins Non-Histone Proteins (e.g., p53, Tubulin) HDAC->Non_Histone_Proteins Deacetylates Acetylation_Up Increased Acetylation Histones->Acetylation_Up Non_Histone_Proteins->Acetylation_Up Chromatin_Relaxation Chromatin Relaxation Acetylation_Up->Chromatin_Relaxation Gene_Expression Altered Gene Expression Chromatin_Relaxation->Gene_Expression Cellular_Effects Cellular Effects Gene_Expression->Cellular_Effects Apoptosis Apoptosis Cellular_Effects->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Cellular_Effects->Cell_Cycle_Arrest

Caption: Signaling pathway of HDAC inhibition.

The inhibition of HDACs by compounds such as those derived from 7-arylisoquinolines leads to an accumulation of acetylated histones. This, in turn, results in a more relaxed chromatin structure, making DNA more accessible for transcription. Consequently, the expression of tumor suppressor genes and other genes that regulate cell cycle and apoptosis is often upregulated, leading to the desired anti-cancer effects.

This compound, through the Suzuki-Miyaura cross-coupling reaction, represents a highly effective and versatile tool for the synthesis of 7-substituted isoquinolines, a class of compounds with significant potential in drug discovery. The mild reaction conditions, high yields, and broad functional group tolerance of the Suzuki-Miyaura coupling make it a superior choice compared to alternative methods like direct C-H arylation for the controlled synthesis of complex bioactive molecules. The application of this methodology in the development of HDAC inhibitors highlights its importance in modern medicinal chemistry. Further exploration of this compound in the synthesis of diverse bioactive molecules is warranted to unlock its full potential in the quest for novel therapeutics.

Safety Operating Guide

Navigating the Safe Disposal of Isoquinolin-7-ylboronic Acid: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is paramount to ensuring laboratory safety and environmental compliance. Isoquinolin-7-ylboronic acid, a compound utilized in various research applications, requires careful management due to its potential hazards. This guide provides a comprehensive, step-by-step procedure for its safe disposal.

Hazard Profile of this compound

According to safety data sheets, this compound is classified as a hazardous substance. It is known to cause skin irritation, serious eye damage, and respiratory irritation.[1] Therefore, adherence to strict safety protocols during handling and disposal is mandatory.

Personal Protective Equipment (PPE) and Safety Precautions

Before initiating any disposal procedures, it is crucial to be equipped with the appropriate personal protective equipment. This includes:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves, such as nitrile gloves.

  • Body Protection: A laboratory coat and closed-toe shoes are required.

  • Respiratory Protection: All handling and disposal steps should be performed in a well-ventilated area, preferably within a chemical fume hood, to prevent the inhalation of dust or vapors.[1][2]

Furthermore, ensure that an eyewash station and a safety shower are readily accessible in case of accidental exposure.[2]

Step-by-Step Disposal Procedure

The following procedure outlines the safe disposal of this compound, which involves converting the boronic acid into a more water-soluble and less hazardous boronate salt.

1. Segregation and Labeling: Isolate waste containing this compound from other chemical waste streams to prevent inadvertent reactions. The waste container must be clearly labeled as "Hazardous Waste: this compound" and include the relevant hazard pictograms.[2]

2. Inactivation through Neutralization (to be performed in a chemical fume hood):

  • For small residual amounts in empty containers: Rinse the container three times with a suitable organic solvent like ethanol or acetone. Collect this rinsate and manage it as hazardous waste.[2]

  • For larger quantities of solid or solutions: Slowly and carefully add the this compound waste to a larger container holding a dilute basic solution, such as 1M sodium hydroxide (NaOH) or potassium hydroxide (KOH), while stirring.[2] This process converts the boronic acid to its more water-soluble boronate salt.[2] It is important to monitor the pH of the resulting solution to confirm it is basic.[2]

3. Collection of Aqueous Waste: The aqueous solution containing the newly formed boronate salt should be collected in a designated hazardous waste container that is clearly labeled. This solution must not be poured down the drain.[2][3]

4. Disposal of Contaminated Materials: Any materials that have come into contact with this compound, including gloves, weighing paper, and pipette tips, are considered contaminated. These items must be placed in a designated hazardous waste bag or container for solid waste.[2]

5. Final Disposal: Arrange for the collection of all hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.[2] Ensure that all local, state, and federal regulations for the disposal of hazardous chemical waste are strictly followed.[1][2]

Quantitative Data Summary

ParameterValueReference
Molecular Weight172.98 g/mol
Hazard CodesH315, H318, H335
Hazard ClassificationsEye Dam. 1, Skin Irrit. 2, STOT SE 3

Experimental Protocol: Neutralization of this compound Waste

Objective: To convert this compound into a more water-soluble boronate salt for safer disposal.

Materials:

  • Waste this compound (solid or in solution)

  • 1M Sodium Hydroxide (NaOH) or 1M Potassium Hydroxide (KOH) solution

  • Large beaker or flask for neutralization

  • Stir bar and stir plate

  • pH indicator strips or a pH meter

  • Appropriate hazardous waste containers (for liquid and solid waste)

  • Personal Protective Equipment (PPE) as specified above

Procedure:

  • Don all required PPE and perform the entire procedure within a certified chemical fume hood.

  • Place a large beaker containing the dilute basic solution (1M NaOH or 1M KOH) on a stir plate.

  • Slowly and in small portions, add the waste this compound to the basic solution while continuously stirring.

  • After all the boronic acid waste has been added, continue to stir the solution for at least 30 minutes to ensure the reaction is complete.

  • Check the pH of the solution using a pH strip or a calibrated pH meter to ensure it is basic (pH > 7). If the solution is not basic, add more of the 1M base dropwise until a stable basic pH is achieved.

  • Once the neutralization is complete, carefully transfer the resulting aqueous boronate salt solution into a clearly labeled hazardous waste container for aqueous waste.

  • Dispose of all contaminated labware and PPE as solid hazardous waste.

Disposal_Workflow start Start: Identify this compound Waste ppe Step 1: Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe segregate Step 2: Segregate and Label Waste Container ppe->segregate fume_hood Step 3: Perform Neutralization in Fume Hood segregate->fume_hood neutralize Slowly add waste to dilute base (e.g., 1M NaOH) with stirring to form boronate salt. fume_hood->neutralize collect_aqueous Step 4: Collect Aqueous Boronate Salt Waste neutralize->collect_aqueous collect_solid Step 5: Collect Contaminated Solid Waste (Gloves, Liners, etc.) neutralize->collect_solid final_disposal Step 6: Arrange for Professional Disposal (EHS or Licensed Contractor) collect_aqueous->final_disposal collect_solid->final_disposal end End: Safe Disposal Complete final_disposal->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling Isoquinolin-7-ylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety and logistical information for handling Isoquinolin-7-ylboronic acid. Adherence to these procedures is critical for ensuring laboratory safety and proper disposal.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified with specific hazards that necessitate the use of appropriate personal protective equipment.[1] Always consult the specific Safety Data Sheet (SDS) provided by the supplier for the most comprehensive information.

Hazard Classifications: [1]

  • Skin Irritant (Category 2)

  • Serious Eye Damage (Category 1)

  • Specific Target Organ Toxicity - Single Exposure (Category 3, Respiratory system)

Hazard Statements: [1]

  • H315: Causes skin irritation.

  • H318: Causes serious eye damage.

  • H335: May cause respiratory irritation.

A comprehensive suite of PPE is mandatory to minimize exposure and ensure personal safety.

Protection TypeSpecificationRationale
Eye/Face Protection Chemical safety goggles are mandatory. A full-face shield is recommended when there is a risk of splashing.[2]To protect eyes from serious irritation and damage.[1][2]
Hand Protection Chemically resistant gloves (e.g., nitrile) should be worn.[2][3]To prevent skin contact and potential irritation.[1][2]
Body Protection A laboratory coat is required. For larger quantities or tasks with a higher risk of exposure, a chemical-resistant apron should be worn over the lab coat.[2][3]To protect skin from accidental splashes or spills.
Respiratory Protection Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[2][3][4] If dust or aerosols are generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[2]To prevent respiratory tract irritation.[1][5][6]

Operational Plan: Step-by-Step Handling Procedure

A strict operational protocol is crucial for the safe handling of this compound.

1. Preparation:

  • Ensure that a safety shower and eyewash station are readily accessible and in close proximity to the workstation.[2][3]

  • Conduct all work in a well-ventilated area, preferably within a chemical fume hood.[2][3][4]

  • The work area should be clean and free of clutter.

2. Donning PPE:

  • Put on all required personal protective equipment as outlined in the table above before handling the chemical.

3. Handling:

  • Avoid all personal contact, including the inhalation of dust or vapors.[2]

  • Avoid generating dust when transferring the solid.[3] Use appropriate tools, such as a spatula, for transfers.[3]

  • Keep the container of this compound tightly closed when not in use.[3][4]

4. Post-Handling:

  • Wash hands thoroughly with soap and water after handling and before breaks, even if gloves were worn.[2][3]

  • Clean the work area to remove any residual chemical.

  • Remove any contaminated clothing immediately and wash it before reuse.[2]

Disposal Plan

All waste generated from the use of this compound, including contaminated PPE and empty containers, must be considered hazardous waste.[2][3]

Step-by-Step Disposal Procedure:

  • Segregation and Labeling:

    • Isolate waste containing this compound from other chemical waste streams to prevent unintended reactions.[7]

    • Clearly label the waste container as "Hazardous Waste: this compound" and include the appropriate hazard pictograms.[7]

  • Inactivation (in a Fume Hood):

    • For small residual amounts in empty containers, rinse the container three times with a suitable organic solvent (e.g., ethanol or acetone). Collect the rinsate as hazardous waste.[7]

    • For larger quantities, slowly add the waste to a container of a dilute basic solution, such as 1M sodium hydroxide (NaOH), with stirring. This will convert the boronic acid to a more water-soluble and less hazardous boronate salt.[7]

  • Disposal of Contaminated Materials:

    • Place all contaminated solid waste, such as gloves, weighing paper, and pipette tips, into a designated hazardous waste bag or container.[7]

  • Final Disposal:

    • Arrange for the collection of all hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company.[7]

    • Dispose of all chemical waste in accordance with federal, state, and local regulations.[2] Do not pour waste down the drain.[2]

Emergency Procedures

Spill Response:

  • Evacuate: Immediately evacuate all non-essential personnel from the spill area.[2]

  • Ventilate: Ensure the area is well-ventilated, if it is safe to do so.[2]

  • Contain: For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill. Avoid raising dust.[2]

  • Collect: Carefully sweep or scoop up the contained material and place it into a designated, labeled, and sealed container for hazardous waste.

  • Clean: Clean the spill area thoroughly with a suitable solvent, collecting all cleaning materials as hazardous waste.

First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5][8][9]

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[5][6][8]

  • Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[5][6][8]

  • Ingestion: Do NOT induce vomiting. If conscious and alert, rinse mouth and drink 2-4 cupfuls of milk or water. Seek immediate medical attention.[5]

Safe_Handling_Workflow cluster_prep Preparation cluster_ppe Donning PPE cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_area Prepare Work Area (Fume Hood, Clean Surface) check_safety Check Safety Equipment (Eyewash, Shower) don_ppe Wear Required PPE (Goggles, Gloves, Lab Coat) check_safety->don_ppe handle_chem Handle Chemical (Avoid Dust/Vapors) don_ppe->handle_chem clean_area Clean Work Area handle_chem->clean_area wash_hands Wash Hands Thoroughly segregate_waste Segregate & Label Hazardous Waste wash_hands->segregate_waste dispose_waste Dispose via EHS segregate_waste->dispose_waste

Caption: Workflow for safely handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.